Tin(IV) tert-butoxide
Description
Properties
IUPAC Name |
tetrakis[(2-methylpropan-2-yl)oxy]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9O.Sn/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXGKVOYAKRLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Sn](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36809-75-3 | |
| Record name | Tin(IV) tert-butoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tin(IV) tert-butoxide: Structure, Properties, and Applications
Introduction
Tin(IV) tert-butoxide, with the chemical formula Sn(OᵗBu)₄, is an organometallic compound of significant interest in modern chemistry and materials science.[1][2] As a member of the metal alkoxide family, it serves as a versatile precursor for the synthesis of tin-containing materials, particularly tin(IV) oxide (SnO₂), which has widespread applications in electronics, catalysis, and sensing.[3] This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a central tin atom in the +4 oxidation state, coordinated to four tert-butoxide ligands.[1][2] The bulky nature of the tert-butyl groups prevents the formation of oligomeric structures, which are common for less sterically hindered metal alkoxides.[3] This results in a monomeric compound in both the solid and solution phases.[3]
The coordination geometry around the tin atom is tetrahedral, with the four oxygen atoms of the tert-butoxide groups bonded to the central tin atom. This structure has been confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[3]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum of this compound exhibits a single sharp singlet, indicating the chemical equivalence of all 36 protons of the four tert-butyl groups.[1]
-
¹¹⁹Sn NMR: The tin-119 NMR spectrum shows a characteristic chemical shift that is indicative of a tetracoordinate tin center.[3]
-
IR Spectroscopy: The infrared spectrum displays a prominent band corresponding to the Sn-O stretching vibration, which is a key diagnostic feature for this class of compounds.[3]
Chemical Properties and Reactivity
This compound is a white to off-white solid that is highly sensitive to moisture.[4] It is soluble in many common organic solvents.[5] Its reactivity is dominated by the susceptibility of the Sn-O bond to hydrolysis and alcoholysis reactions.
Hydrolysis
In the presence of water, this compound readily undergoes hydrolysis to form tin(IV) oxide (SnO₂). This reaction is the basis for its use as a precursor in the sol-gel synthesis of tin oxide materials. The overall reaction can be represented as follows:
Sn(OᵗBu)₄ + 2H₂O → SnO₂ + 4ᵗBuOH
The controlled hydrolysis of this compound allows for the preparation of tin oxide nanoparticles, thin films, and other nanostructured materials with tailored properties.[6]
Alcoholysis
This compound can undergo alcoholysis reactions, where the tert-butoxide ligands are exchanged with other alkoxy groups.[3] This transesterification-like process is useful for the synthesis of mixed-alkoxide complexes and for modifying the reactivity of the tin precursor.[3]
Lewis Acidity
The tin center in this compound is a Lewis acid, capable of accepting electron pairs from donor molecules. This property enables it to act as a catalyst in various organic reactions, such as esterification and transesterification.[3] The catalytic activity is attributed to the coordination of the carbonyl oxygen of the substrate to the tin center, which activates the substrate towards nucleophilic attack.
Synthesis of this compound
Several synthetic routes have been developed for the preparation of this compound. A common laboratory-scale synthesis involves the reaction of tin(IV) chloride with a suitable tert-butoxide source, such as sodium tert-butoxide or lithium tert-butoxide, in an anhydrous organic solvent.[3]
A typical reaction is:
SnCl₄ + 4NaOᵗBu → Sn(OᵗBu)₄ + 4NaCl
The reaction is typically carried out under an inert atmosphere to prevent premature hydrolysis of the product. The sodium chloride byproduct is insoluble in the organic solvent and can be removed by filtration. The this compound can then be isolated by removal of the solvent under reduced pressure.
Applications in Materials Science and Catalysis
The unique chemical properties of this compound make it a valuable precursor and catalyst in several fields.
Precursor for Tin Oxide (SnO₂)
The most significant application of this compound is as a precursor for the deposition of tin(IV) oxide thin films and the synthesis of SnO₂ nanoparticles.[7][8] Tin(IV) oxide is a transparent conducting oxide with a wide range of applications, including:
-
Gas sensors: SnO₂ is a key material for the detection of various gases due to changes in its electrical conductivity upon gas adsorption.[3]
-
Transparent conductive electrodes: Its combination of optical transparency and electrical conductivity makes it suitable for use in solar cells, displays, and other optoelectronic devices.[3][9]
-
Anode material in lithium-ion batteries: SnO₂ has a high theoretical capacity for lithium storage, making it a promising anode material.
Techniques such as chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processing are employed to convert this compound into high-quality SnO₂ materials.[10]
Catalysis
As a Lewis acid, this compound can catalyze a variety of organic reactions. It has been used in:
-
Esterification and transesterification reactions: It serves as an efficient catalyst for the synthesis of esters.[3]
-
Polymerization reactions: It can act as an initiator or catalyst in certain polymerization processes.[11][12]
-
Oxidation reactions: In combination with an oxidizing agent, it can catalyze the oxidation of organic substrates.[13]
Handling and Safety
This compound is a hazardous substance and should be handled with appropriate safety precautions.[1][4][14] It is harmful if swallowed, in contact with skin, or if inhaled.[1][15] It causes skin and eye irritation and may cause respiratory irritation.[1][14][16]
Key safety measures include:
-
Handling in a well-ventilated area, preferably in a fume hood.[16]
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]
-
Storing in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials.[14][16]
In case of spills, it is important to clean them up immediately using appropriate procedures to avoid exposure and environmental contamination.[17]
Conclusion
This compound is a versatile and important organometallic compound with a well-defined molecular structure and a range of useful chemical properties. Its primary application lies in its role as a precursor for the synthesis of tin(IV) oxide materials, which are critical components in numerous advanced technologies. Furthermore, its catalytic activity in organic synthesis highlights its broader utility in the chemical sciences. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and industrial applications.
Data Summary
Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₆O₄Sn | [1][2] |
| Molecular Weight | 411.17 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 40-44 °C | [4][18] |
| Boiling Point | 65 °C at 0.3 mmHg | [4][18] |
| Density | 1.06 g/cm³ | [18] |
| Solubility | Soluble in many organic solvents | [5] |
| Sensitivity | Moisture sensitive | [4][18] |
GHS Hazard Statements
| Hazard Code | Statement | Reference(s) |
| H302 | Harmful if swallowed | [1] |
| H312 | Harmful in contact with skin | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H331 | Toxic if inhaled | [1] |
| H335 | May cause respiratory irritation | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from tin(IV) chloride and sodium tert-butoxide.
Materials:
-
Tin(IV) chloride (SnCl₄)
-
Sodium tert-butoxide (NaOᵗBu)
-
Anhydrous toluene
-
Schlenk line and glassware
-
Magnetic stirrer and stir bar
-
Cannula
-
Filter funnel and filter paper
Procedure:
-
Set up a Schlenk flask containing a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Add sodium tert-butoxide to the flask.
-
Add anhydrous toluene to the flask via cannula to create a suspension.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add a solution of tin(IV) chloride in anhydrous toluene to the stirred suspension via cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Filter the reaction mixture under inert atmosphere to remove the sodium chloride precipitate.
-
Wash the precipitate with anhydrous toluene.
-
Combine the filtrate and washings.
-
Remove the solvent from the filtrate under reduced pressure to obtain this compound as a solid.
Causality: The use of anhydrous conditions and an inert atmosphere is crucial to prevent the hydrolysis of both the tin(IV) chloride starting material and the this compound product.[3] The slow addition of tin(IV) chloride at low temperature helps to control the exothermic reaction.
Protocol 2: Sol-Gel Synthesis of SnO₂ Nanoparticles
Objective: To prepare tin(IV) oxide nanoparticles from this compound via a sol-gel method.
Materials:
-
This compound
-
Ethanol
-
Deionized water
-
Nitric acid (catalyst)
-
Beakers and magnetic stirrer
-
Drying oven
-
Furnace
Procedure:
-
Dissolve this compound in ethanol in a beaker with stirring.
-
In a separate beaker, prepare a solution of deionized water and a small amount of nitric acid in ethanol.
-
Slowly add the water/ethanol solution to the this compound solution with vigorous stirring.
-
Continue stirring for a specified period to allow for hydrolysis and condensation to occur, resulting in the formation of a sol.
-
Age the sol for a period of time to allow the gel network to form.
-
Dry the gel in an oven at a moderate temperature (e.g., 80-100 °C) to remove the solvent.
-
Calcination of the dried gel in a furnace at a higher temperature (e.g., 400-600 °C) to obtain crystalline SnO₂ nanoparticles.
Causality: The nitric acid acts as a catalyst to control the rates of hydrolysis and condensation. The aging step is important for the development of the gel network. The calcination temperature influences the crystallinity and particle size of the final SnO₂ product.
Visualizations
Molecular Structure of this compound
Caption: A 2D representation of the molecular structure of this compound.
Sol-Gel Process for SnO₂ Synthesis
Caption: A flowchart illustrating the key steps in the sol-gel synthesis of SnO₂ nanoparticles.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Ereztech. (n.d.). Tin(IV) t-butoxide | Sn(OtBu)4 | C16H36SnO4. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular Structure of tin (IV) tert-butoxide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Tin(IV)tert-butoxide. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (2023). Titanium butoxide. Retrieved from [Link]
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ResearchGate. (n.d.). Titanium(IV) tert Butoxide tert Butyl Hydroperoxide System as Oxidant for CH Bonds in Hydrocarbons and Oxygen-containing Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Control of Hydrolysis and Condensation Reactions of Titanium tert-butoxide by Chemical Modification with Catechol. Retrieved from [Link]
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Taylor & Francis Online. (2018). Synthesis and characterization of SnO2 thin films using metalorganic precursors. Retrieved from [Link]
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Taylor & Francis Online. (2008). Hydrolysis of Titanium Tetrabutoxide. Study by FT-IR Spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). The Effect of Titanium Tetra-Butoxide Catalyst on the Olefin Polymerization. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Tin Oxide Nanoparticles and SnO2/SiO2 Hybrid Materials by Twin Polymerization Using Tin(IV) Alkoxides. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of Titanium(IV) Tert-Butoxide as a Catalyst. Retrieved from [Link]
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Chemlyte Solutions. (n.d.). Buy this compound Industrial Grade. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Tin Oxide (SnO2) Nanoparticles: Facile Fabrication, Characterization, and Application in UV Photodetectors. PubMed. Retrieved from [Link]
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International Union of Crystallography. (2022). Di-tert-butyltin(IV)–hydroxide–iodide, tBu2Sn(OH)I, the last missing member in the series of pure di-tert-butyltin(IV)–hydroxide–halides. Retrieved from [Link]
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iChemical. (n.d.). Sodium tert-butoxide, CAS No. 865-48-5. Retrieved from [Link]
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Synthesis and purification of Tin(IV) tert-butoxide
An In-depth Technical Guide to the Synthesis and Purification of Tin(IV) tert-butoxide
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, Sn(OC(CH₃)₃)₄. Designed for researchers, chemists, and materials scientists, this document moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring a robust and reproducible methodology. The protocols described herein are designed as self-validating systems, integrating analytical checkpoints to confirm purity and identity.
Introduction: The Significance of this compound
This compound is a valuable metal alkoxide precursor primarily utilized in materials science and chemical synthesis. Its most prominent application is as a molecular precursor for the deposition of tin(IV) oxide (SnO₂) thin films and nanostructured materials via methods like Chemical Vapor Deposition (CVD) and sol-gel processes.[1][2] These tin oxide materials are critical components in gas sensors, transparent conductive coatings, and energy storage devices.[3][4][5]
The compound itself is a white to off-white, moisture-sensitive solid with a relatively low melting point.[6] The steric bulk of the four tert-butoxide ligands renders the molecule monomeric in both the solid state and in non-polar solutions, a key property influencing its volatility and reactivity.[2] The central tin atom, with its empty 5d orbitals, imparts significant Lewis acidic character to the molecule, enabling its use as a catalyst in various organic transformations.[3]
The synthesis of this compound is not trivial; its extreme sensitivity to moisture necessitates the rigorous use of anhydrous and anaerobic techniques to prevent hydrolysis and the subsequent formation of tin oxides.[3] This guide details the most effective methods to produce and isolate this compound in high purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₆H₃₆O₄Sn | [7] |
| Molecular Weight | 411.17 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 40-44 °C | [6] |
| Boiling Point | 65 °C (at reduced pressure) | [6] |
| Sensitivity | Highly moisture-sensitive | [3][6] |
| CAS Number | 36809-75-3 | [7] |
Synthesis Methodologies: A Mechanistic Approach
The preparation of this compound starts from the common precursor Tin(IV) chloride (SnCl₄), a highly corrosive and moisture-sensitive liquid.[8] The core of the synthesis is the nucleophilic substitution of the four chloride ligands on the tin center with tert-butoxide groups. The choice of the tert-butoxide source and the method for neutralizing the HCl byproduct define the primary synthetic routes.
Method A: Salt Metathesis via Alkali Metal Alkoxides
This is one of the most direct and high-yielding routes. It involves the reaction of Tin(IV) chloride with a stoichiometric amount of an alkali metal tert-butoxide, typically lithium or sodium tert-butoxide.
Reaction: SnCl₄ + 4 LiOC(CH₃)₃ → Sn(OC(CH₃)₃)₄ + 4 LiCl(s)
Causality & Experimental Insight: The driving force for this reaction is the formation of the thermodynamically stable and insoluble lithium chloride (LiCl) salt. By conducting the reaction in a non-polar aprotic solvent (e.g., hexane or heptane), the LiCl precipitates as it forms, effectively driving the reaction to completion according to Le Châtelier's principle. This insolubility provides a straightforward initial purification step via filtration. Precise stoichiometry is crucial to prevent the formation of mixed-ligand chloro-alkoxide species, SnClₓ(OtBu)₄₋ₓ, which can be difficult to separate from the final product.[2]
-
System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (dry Argon or Nitrogen). All glassware must be rigorously oven-dried or flame-dried prior to use.
-
Reagent Preparation: In a separate Schlenk flask, prepare a solution of lithium tert-butoxide (4.0 equivalents) in anhydrous hexane.
-
Reaction Setup: Charge the main reaction flask with a solution of Tin(IV) chloride (1.0 equivalent) in anhydrous hexane. Cool the flask to 0 °C using an ice bath to moderate the initial exothermic reaction.
-
Addition: Add the lithium tert-butoxide solution dropwise to the stirred SnCl₄ solution over 1-2 hours. A voluminous white precipitate of LiCl will form immediately.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12-16 hours to ensure the reaction goes to completion.
-
Initial Isolation: The resulting slurry is then processed for purification as described in Section 3.
Method B: In-situ Neutralization with an Amine Base
This method generates the tert-butoxide nucleophile in situ from tert-butanol using a base to neutralize the liberated HCl.
Reaction: SnCl₄ + 4 HOC(CH₃)₃ + 4 R₃N → Sn(OC(CH₃)₃)₄ + 4 R₃NH⁺Cl⁻(s)
Causality & Experimental Insight: This approach avoids the need to pre-form the alkali metal alkoxide. A suitable non-nucleophilic base, such as dry diethylamine or ammonia, is used.[9] The choice of base is critical. While ammonia is effective, it can sometimes lead to chloride- and nitrogen-containing impurities in the final product. Volatile amines like diethylamine are often preferred because the resulting amine hydrochloride salt is insoluble in non-polar solvents and any excess amine can be easily removed under vacuum.[3]
-
System Preparation: Use the same rigorously dried, inert atmosphere setup as in Method A.
-
Reagent Preparation: Charge the reaction flask with a solution of Tin(IV) chloride (1.0 equivalent) and tert-butanol (4.0 equivalents) in anhydrous heptane.
-
Reaction Setup: Cool the flask to 0 °C.
-
Addition: Slowly add dry diethylamine (4.0 equivalents) to the stirred solution. The amine hydrochloride salt will precipitate.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Initial Isolation: The product is isolated from the salt byproduct as detailed in the next section.
Purification: Achieving High Purity for Demanding Applications
The purity of this compound is paramount for its use as a precursor, as impurities can negatively impact the properties of the resulting materials.[3] The purification strategy is a two-stage process involving the removal of solid byproducts followed by distillation or sublimation to isolate the volatile product.
Workflow for Synthesis and Purification
Caption: Overall workflow for the synthesis and purification of this compound.
Step-by-Step Purification Protocol:
-
Filtration: Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques with a filter cannula), filter the crude reaction slurry to remove the precipitated salt (LiCl or R₃NH⁺Cl⁻). Wash the salt cake with a small amount of fresh anhydrous solvent to recover any entrained product.
-
Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, solid this compound.
-
Final Purification: The most effective method for obtaining high-purity material is distillation or sublimation under high vacuum.[2][3]
-
Set up a short-path distillation apparatus.
-
Heat the crude product gently under vacuum (e.g., 65-75 °C at <1 Torr).
-
The pure this compound will distill or sublime as a colorless liquid or white solid, which crystallizes upon cooling in the receiver flask.
-
This step effectively separates the volatile product from any non-volatile impurities or oligomeric species.
-
Analytical Characterization: A Self-Validating System
Confirmation of the product's identity and purity is essential. A combination of spectroscopic techniques provides a definitive characterization.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Feature | Expected Result |
| ¹H NMR (CDCl₃) | Singlet for methyl protons | δ ≈ 1.3-1.4 ppm |
| ¹³C NMR (CDCl₃) | Two resonances for t-Bu group | δ ≈ 32 ppm (-CH₃), δ ≈ 70 ppm (-C(CH₃)₃) |
| ¹¹⁹Sn NMR (C₆D₆) | Single resonance for Sn center | Characteristic chemical shift for 4-coordinate tin[3] |
| FT-IR (Nujol mull) | Sn-O stretching vibration | ν ≈ 550-650 cm⁻¹ |
| FT-IR (Nujol mull) | Absence of O-H stretch | No broad peak at ν ≈ 3200-3600 cm⁻¹ |
Trustworthiness through Analysis: The absence of an O-H band in the IR spectrum confirms the anhydrous nature of the product. A single, sharp singlet in the ¹H NMR spectrum indicates a clean product free of residual alcohol or partially substituted species. The ¹¹⁹Sn NMR provides direct evidence of the tin atom's chemical environment, serving as a crucial fingerprint for the target compound.[3]
Safety, Handling, and Storage
Hazard Overview:
-
Tin(IV) chloride (Precursor): Extremely corrosive and a strong Lewis acid. It reacts violently with water, releasing HCl gas, and causes severe burns upon contact.[10][11][12] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[13][14]
-
This compound (Product): Classified as an organotin compound and is hazardous.[6] It is highly sensitive to moisture and air.
-
Solvents: Organic solvents like hexane and heptane are flammable.
Handling and Storage:
-
Always handle this compound under a dry, inert atmosphere (e.g., in a glovebox).
-
Store the final product in a sealed container (e.g., a glass ampule or Schlenk tube) in a cool, dry place, away from moisture and sources of ignition.
Reaction Mechanism Visualization
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An In-depth Technical Guide to Tin(IV) tert-butoxide: A Versatile Precursor for Materials Science and Catalysis
This guide provides an in-depth technical overview of Tin(IV) tert-butoxide (CAS No. 36809-75-3), a pivotal organotin compound. Designed for researchers, materials scientists, and chemical process developers, this document moves beyond a simple recitation of properties to explore the causal relationships between its molecular structure and its functional applications. We will delve into its synthesis, reactivity, and its role as a high-purity precursor for advanced materials and as a catalyst in organic transformations, all grounded in established scientific principles and methodologies.
Core Molecular Profile and Physicochemical Properties
This compound, with the chemical formula Sn(OC(CH₃)₃)₄, is a colorless, low-melting solid that is highly sensitive to moisture.[1][2][3] Its utility is fundamentally derived from the unique characteristics imparted by the four bulky tert-butoxide ligands surrounding a central tin(IV) atom.
The steric hindrance from these ligands is a critical design feature. Unlike smaller alkoxides like tin(IV) ethoxide, which exists as a tetramer, the significant steric demand of the tert-butoxide groups prevents oligomerization.[4][5] This results in a monomeric structure in both solid and solution phases, a key factor that enhances its volatility and solubility in non-polar organic solvents.[4][5] This volatility is particularly advantageous for gas-phase deposition techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 36809-75-3 | [1][6] |
| Molecular Formula | C₁₆H₃₆O₄Sn | [6][7] |
| Molecular Weight | 411.16 g/mol | [8] |
| Appearance | White to off-white low-melting solid or turbid colorless liquid | [1][3][8] |
| Melting Point | 40-44 °C (lit.) | [1] |
| Boiling Point | 65 °C at 0.3 mmHg | [1][2] |
| Density | ~1.06 g/cm³ | [1][2] |
| IUPAC Name | tetrakis[(2-methylpropan-2-yl)oxy]stannane | [7] |
Synthesis and Purification: A Chemist's Perspective
The synthesis of this compound demands rigorous anhydrous conditions to prevent the facile hydrolysis of the tin-oxygen bonds.[4] Several synthetic routes have been established, with the choice often dictated by desired purity, scale, and available starting materials.
Common Synthetic Pathways
-
Salt Metathesis (from SnCl₄): This is a widely used and effective method. It involves the reaction of tin(IV) chloride with an alkali metal alkoxide, such as lithium or sodium tert-butoxide. The reaction is driven by the formation of an insoluble alkali metal chloride (e.g., LiCl or NaCl), which precipitates out of the reaction mixture.[4]
-
Causality: The large difference in lattice energy between the starting alkali alkoxide and the resulting alkali chloride byproduct makes this reaction thermodynamically favorable, often leading to high yields.
-
-
Amine-Mediated Alcoholysis (from SnCl₄): Another common approach involves the direct reaction of tin(IV) chloride with tert-butanol in the presence of a suitable base, like diethylamine or pyridine, to scavenge the HCl byproduct.[4][5] The amine hydrochloride salt precipitates and can be removed by filtration.[4]
-
Causality: The base is essential to drive the equilibrium towards the product by neutralizing the generated HCl, which would otherwise lead to undesirable side reactions or prevent the reaction from proceeding to completion.
-
Purification Strategy
The purity of this compound is paramount for its applications in electronics and materials science.[4] The primary purification method leverages its volatility. After initial filtration to remove salt byproducts, high-purity material is obtained via distillation or sublimation under reduced pressure (e.g., at 85°C and 40 Pa).[4] This technique effectively separates the volatile product from non-volatile impurities.
Caption: Primary synthesis routes for this compound.
Core Reactivity and Mechanistic Considerations
The chemistry of this compound is dominated by the reactivity of the Sn-O bond and the Lewis acidic nature of the tin center.
Hydrolysis and the Sol-Gel Process
The most significant reaction is its rapid hydrolysis upon exposure to water. This reaction proceeds in a stepwise manner, replacing tert-butoxide ligands with hydroxyl groups, which then undergo condensation to form Sn-O-Sn bridges.[5] This is the fundamental chemistry underpinning the sol-gel process .
The sol-gel process is a versatile method for producing high-purity metal oxides.[5] By carefully controlling the hydrolysis and condensation of this compound, one can produce tin(IV) oxide (SnO₂) in various forms, including monolithic glasses, thin films, and nanoparticles.[5][9] The process allows for molecular-level mixing, enabling the creation of highly homogeneous doped or mixed-metal oxide materials.[4]
Caption: Generalized workflow for the sol-gel synthesis of SnO₂.
Lewis Acidity and Catalysis
The tin(IV) center is electron-deficient and possesses empty 5d orbitals, allowing it to function as an effective Lewis acid.[4][10] It can coordinate to atoms with lone pairs, such as oxygen or nitrogen, activating substrates for subsequent reactions. This property makes organotin(IV) compounds valuable catalysts in organic synthesis, particularly for esterification and transesterification reactions.[4] While less common than its titanium analogue, the principle of Lewis acid catalysis applies.[10][11]
Ligand Exchange and Transalcoholysis
The tert-butoxide ligands can be exchanged with other alcohols (transalcoholysis) or ligands like acetates.[4] This reaction is useful for synthesizing mixed-ligand tin(IV) complexes [Sn(O-t-Bu)₄₋ₙ(OR')ₙ] or other tin alkoxides that may be more difficult to prepare directly.[4] The reaction can often be driven to completion by removing the liberated tert-butanol from the reaction mixture.[5]
Key Applications in Advanced Materials
The high purity and favorable physical properties of this compound make it a premier precursor for fabricating tin-based materials.
Precursor for Thin Film Deposition (CVD & ALD)
This compound is an ideal precursor for producing tin(IV) oxide (SnO₂) thin films via techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).
-
Why it works: Its monomeric nature and volatility allow for consistent transport into the deposition chamber.[4][5] It undergoes thermal decomposition or reaction with a co-reactant (like water or ozone) on a heated substrate to form high-quality, uniform SnO₂ films.[12]
-
Applications of SnO₂ Films: These films are transparent conductors, crucial components in gas sensors, optoelectronic devices, and as protective coatings.[4]
Synthesis of Nanomaterials
Beyond thin films, this compound is employed in the synthesis of SnO₂ nanoparticles and nanowires. These nanostructured materials are of great interest for applications in catalysis, energy storage (e.g., lithium-ion battery anodes), and sensor technologies due to their high surface-area-to-volume ratio.
Safety, Handling, and Storage
As with any reactive chemical, proper handling of this compound is critical. It is classified as harmful if swallowed, in contact with skin, and toxic if inhaled.[13][14][15] It causes skin and serious eye irritation and may cause respiratory irritation.[14][15]
Table 2: GHS Hazard and Precautionary Information
| Classification | GHS Hazard Statement(s) | Precautionary Statement(s) (Selected) |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H331: Toxic if inhaled. | P261: Avoid breathing dust/fume. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection. |
| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Protocol: Safe Handling and Storage
This protocol is a self-validating system designed to mitigate the inherent risks of the compound.
-
Engineering Controls: All manipulations must be performed under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox) or using Schlenk line techniques.[13] This is non-negotiable to prevent hydrolysis from atmospheric moisture.[13] A well-ventilated fume hood is required for any transfers outside of a glovebox.[14]
-
Personal Protective Equipment (PPE): Wear nitrile or rubber gloves, a chemical-resistant lab coat, and chemical safety goggles or a face shield at all times.[14]
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like oxidizing agents and water.[13][14] The container should be stored under an inert gas blanket.[13]
-
Spill & Disposal: In case of a spill, avoid creating dust.[13] Sweep up the solid material carefully and place it in a suitable, closed container for disposal.[13] Waste must be disposed of as hazardous chemical waste through a licensed disposal company, in accordance with local, state, and federal regulations.[13][14]
Experimental Protocol: Sol-Gel Synthesis of SnO₂ Nanoparticles
This protocol provides a representative, step-by-step methodology for synthesizing tin oxide nanoparticles. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize SnO₂ nanoparticles via a controlled hydrolysis of this compound.
Materials:
-
This compound (CAS 36809-75-3)
-
Anhydrous Ethanol (EtOH)
-
Deionized Water
-
Nitric Acid (as catalyst, optional)
-
Anhydrous solvent (e.g., Toluene for azeotropic removal of water/alcohol, if needed)
Procedure:
-
Precursor Solution Preparation:
-
Action: In a glovebox or under a steady stream of argon, dissolve a specific molar quantity of this compound in anhydrous ethanol to create a stock solution (e.g., 0.1 M).
-
Causality: Performing this step under inert conditions is critical to prevent premature, uncontrolled hydrolysis which would lead to a non-uniform, aggregated product. Ethanol is chosen as a common solvent for alkoxides.
-
-
Hydrolysis Solution Preparation:
-
Action: In a separate flask, prepare a solution of deionized water in ethanol. The molar ratio of water to the tin precursor is a critical parameter (e.g., start with a ratio of 4:1 H₂O:Sn). A small amount of acid (e.g., HNO₃) can be added to catalyze the hydrolysis.
-
Causality: The water-to-alkoxide ratio directly controls the kinetics of hydrolysis and condensation, influencing the final particle size and morphology. Acid catalysis promotes hydrolysis but can slow condensation, often leading to more linear polymer chains rather than highly cross-linked networks.
-
-
Controlled Hydrolysis:
-
Action: While vigorously stirring the this compound solution, add the water/ethanol solution dropwise over an extended period (e.g., 30-60 minutes) using a dropping funnel.
-
Causality: Slow, dropwise addition is essential to maintain a homogeneous reaction and prevent localized, rapid precipitation. This ensures the formation of uniform nuclei, which is key to achieving a narrow particle size distribution.
-
-
Aging/Gelation:
-
Action: After the addition is complete, allow the resulting colloidal suspension (sol) to stir at room temperature for a set period (e.g., 2-24 hours).
-
Causality: This "aging" step allows the condensation reactions to proceed, forming the Sn-O-Sn network and strengthening the gel structure. The duration of aging affects the degree of cross-linking.
-
-
Isolation and Purification:
-
Action: Isolate the precipitate by centrifugation. Wash the resulting solid multiple times with ethanol and then with deionized water to remove unreacted precursors and byproducts.
-
Causality: Washing is crucial for removing organic residues and ionic impurities that could affect the properties of the final material.
-
-
Drying and Calcination:
-
Action: Dry the washed solid in an oven at a moderate temperature (e.g., 80-100 °C) to remove residual solvent. Finally, calcine the dried powder in a furnace at a higher temperature (e.g., 400-600 °C) in air for several hours.
-
Causality: Drying removes the solvent. Calcination serves two purposes: it burns off any remaining organic residues from the alkoxide ligands and it induces crystallization of the amorphous tin hydroxide/oxide into the desired crystalline phase of SnO₂ (cassiterite).[12] The temperature and duration of calcination will determine the final crystallite size and degree of crystallinity.
-
References
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Molecular formula and weight of Tin(IV) tert-butoxide
An In-Depth Technical Guide to Tin(IV) tert-butoxide: Synthesis, Properties, and Applications
Introduction
This compound, with the chemical formula Sn(OC(CH₃)₃)₄, is an organotin compound that serves as a critical precursor and catalyst in various fields of chemical synthesis and materials science. Its unique structural characteristics, stemming from the sterically demanding tert-butoxide ligands, dictate its physical properties and chemical reactivity. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its fundamental properties, synthesis protocols, reactivity, applications, and safety considerations. The focus is on the causality behind its utility, particularly as a precursor for tin(IV) oxide (SnO₂) nanomaterials and as a Lewis acid catalyst.
Chemical Identity and Physicochemical Properties
This compound is a colorless, low-melting solid that is highly sensitive to air and moisture.[1][2] The bulky tert-butyl groups prevent the oligomerization common in other metal alkoxides, rendering the compound monomeric.[3] This monomeric nature contributes to its volatility, a key property for its application in chemical vapor deposition techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₃₆O₄Sn[4][5][6] |
| Molecular Weight | 411.16 g/mol |
| IUPAC Name | tetrakis[(2-methylpropan-2-yl)oxy]stannane[2][4] |
| CAS Number | 36809-75-3[4][5][6] |
| Appearance | Colorless low-melting solid[2] |
| Melting Point | 40-45 °C[2] |
| Boiling Point | 65 °C at 0.3 mmHg[2] |
| Density | 1.05 - 1.06 g/cm³[1][2] |
Synthesis and Purification
The synthesis of this compound requires strict anhydrous conditions to prevent the formation of tin oxides through hydrolysis.[7] The choice of synthetic route often depends on the desired purity, scale, and available starting materials.
Synthetic Methodologies
Two primary, high-yield methods are commonly employed:
-
Salt Metathesis Reaction: This is one of the most direct and effective routes, involving the reaction of tin(IV) chloride (SnCl₄) with an alkali metal tert-butoxide, such as lithium or sodium tert-butoxide.[7] The driving force for this reaction is the formation of a stable, insoluble alkali metal chloride (e.g., LiCl), which can be easily removed by filtration.
-
Amine-Mediated Alcoholysis: This method involves the direct reaction of tin(IV) chloride with tert-butanol in the presence of a suitable base, such as diethylamine or pyridine.[3] The base acts as a scavenger for the hydrogen chloride (HCl) byproduct, forming an insoluble amine hydrochloride salt that is subsequently filtered off.[7] This approach avoids the need to pre-form the alkali metal alkoxide.
Experimental Protocol: Synthesis via Salt Metathesis
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
Tin(IV) chloride (SnCl₄)
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous hexane (or other inert, non-polar solvent)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line apparatus
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, addition funnel, and condenser under a positive pressure of inert gas.
-
Reaction Mixture: In the flask, suspend lithium tert-butoxide (4.1 equivalents) in anhydrous hexane.
-
Reactant Addition: Slowly add a solution of tin(IV) chloride (1 equivalent) in anhydrous hexane to the stirred suspension via the addition funnel at 0 °C (ice bath). The addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight to ensure the reaction goes to completion.
-
Isolation: Remove the precipitated lithium chloride by filtration under inert atmosphere using a cannula or a Schlenk filter.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation or sublimation to yield high-purity this compound.[7]
Synthesis and Purification Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Reactivity and Mechanistic Principles
Lewis Acidity
The core of this compound's catalytic activity lies in its nature as a Lewis acid.[7] The tin atom is electron-deficient and possesses empty 5d orbitals, allowing it to expand its coordination sphere by accepting electron pairs from Lewis bases, such as the oxygen or nitrogen atoms in organic substrates.[7] This interaction activates the substrate, facilitating transformations like esterification and transesterification.
Hydrolysis
This compound is extremely sensitive to moisture. It readily undergoes hydrolysis, even with trace amounts of water, to form tin oxides. This high reactivity is harnessed in sol-gel processes to produce tin(IV) oxide materials under controlled conditions.
Transalcoholysis
The tert-butoxide ligands can be exchanged with other alkoxy groups through a transalcoholysis reaction.[7] This is particularly useful for synthesizing other tin alkoxides by reacting this compound with a different alcohol. The reaction can be driven to completion by removing the liberated tert-butanol, often through azeotropic distillation.[3] For example, reacting this compound with isobutanol can quantitatively produce the corresponding tin(IV) isobutoxide.[7]
Applications in Research and Drug Development
The utility of this compound spans materials science and synthetic chemistry.
Precursor for Tin(IV) Oxide (SnO₂) Materials
The primary application of this compound is as a single-source precursor for the deposition of tin(IV) oxide (SnO₂) thin films and nanostructures.[8] Its volatility and clean thermal decomposition make it ideal for:
-
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): These techniques are used to create highly uniform, transparent, and conductive SnO₂ coatings for applications in gas sensors, optoelectronic devices, and energy storage.[8]
-
Sol-Gel Processes: Controlled hydrolysis of this compound is used to synthesize SnO₂ nanoparticles, nanowires, and mesoporous structures for catalysis and battery applications.[7][9]
Catalysis
As a Lewis acid, this compound and related organotin(IV) compounds are effective catalysts in organic synthesis.[7] They are particularly noted for their high-temperature stability in reactions such as:
-
Esterification and Transesterification: Catalyzing the formation of esters, which are common functional groups in active pharmaceutical ingredients and polymers.[7][10]
-
Polymer Synthesis: Used in the preparation of polyesters and other polymers where controlled catalysis is required.
Synthesis of Advanced Materials
This compound serves as a versatile building block for more complex materials. Through reactions like transalcoholysis, it can be used to create heteroleptic (mixed-ligand) or heterometallic alkoxides.[7] These precursors allow for the synthesis of multi-component metal oxide materials with precisely tailored electronic and chemical properties at the molecular level.[7]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
Hazard Summary:
-
Toxicity: Toxic if inhaled and harmful if swallowed or in contact with skin.[4][11]
-
Irritation: Causes serious eye and skin irritation, and may cause respiratory irritation.[1][11]
-
Reactivity: Highly sensitive to air and moisture.[1]
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 + H312 | Harmful if swallowed or in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H331 | Toxic if inhaled |
| H335 | May cause respiratory irritation |
Recommended Handling Procedures:
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a fume hood or glovebox.[11] Handle and store under an inert gas like argon or nitrogen.[1][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1][11] A respirator may be required if dusts are generated.
-
Storage: Store in a cool, dry place away from incompatible materials.[11] Keep the container tightly sealed to prevent exposure to moisture and air.[1]
-
Spills: In case of a spill, avoid generating dust.[12] Sweep up the solid material carefully and place it in a suitable, closed container for disposal.[11]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[13]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[13]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
References
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16685074, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71317314, Tin(IV)tert-butoxide. Retrieved from [Link]
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American Elements. (n.d.). This compound. Retrieved from [Link]
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Ereztech. (n.d.). Tin (IV) t-Butoxide - Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular Structure of tin (IV) tert-butoxide. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Multifaceted Applications of Titanium(IV) Tert-Butoxide as a Catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Understanding the Structure and Reactivity of Mixed Titanium(IV) Alkoxide and Tin(II)/(IV) Carboxylates as Esterification Catalysts. Retrieved from [Link]
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ResearchGate. (n.d.). Titanium(IV) tert Butoxide tert Butyl Hydroperoxide System as Oxidant for CH Bonds in Hydrocarbons and Oxygen-containing Compounds. Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling and Application of Tin(IV) tert-butoxide
For researchers, scientists, and drug development professionals, the successful application of reactive precursors like Tin(IV) tert-butoxide hinges on a deep understanding of its chemical nature and the implementation of rigorous handling protocols. This guide provides an in-depth perspective on the safe and effective use of this compound, moving beyond a simple recitation of safety data to explain the causality behind necessary precautions. Our focus is on creating a self-validating system of laboratory practices that ensure both personnel safety and experimental integrity.
This compound, with the chemical formula Sn(OC(CH₃)₃)₄, is a valuable precursor in materials science, particularly for the deposition of tin(IV) oxide (SnO₂) thin films and nanostructures. Its utility is rooted in its volatility and thermal decomposition properties, which are ideal for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. While its direct application in drug development is less documented, organotin compounds, in general, have garnered significant interest for their potential as anticancer and antiproliferative agents.[1][2][3] The synthesis of novel, biologically active organotin complexes often requires highly pure and reactive starting materials, a role that this compound could fulfill. Understanding its reactivity is therefore paramount for any researcher considering its use in synthetic chemistry pathways.
The Chemical Rationale for Stringent Handling: Understanding Reactivity
The core principle underpinning all handling procedures for this compound is its high sensitivity to moisture.[4][5] This reactivity stems from the significant partial positive charge on the tin atom and the good leaving group nature of the tert-butoxide moieties.
Hydrolysis: In the presence of water, this compound readily hydrolyzes to form tin oxides and tert-butanol.[6] This reaction is often rapid and exothermic.
Sn(O-t-Bu)₄ + 2H₂O → SnO₂ + 4 t-BuOH
This seemingly simple reaction has profound implications for both safety and experimental outcomes:
-
Safety: The uncontrolled release of heat can lead to pressure buildup in sealed containers. The formation of finely divided tin oxide particles can create an inhalation hazard.
-
Experimental Integrity: The premature hydrolysis of the precursor negates its intended function, leading to the formation of undesired byproducts and the failure of thin-film deposition or synthetic reactions.
Therefore, the imperative to handle this compound under an inert, anhydrous atmosphere is not merely a recommendation but a fundamental requirement for its successful and safe utilization.[4][5]
Hazard Identification and Risk Mitigation
A thorough understanding of the hazards associated with this compound is the first step in developing a robust safety protocol. The following table summarizes the key hazards identified in Safety Data Sheets (SDS).
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4][7] | ❗ |
| Skin Corrosion/Irritation | Causes skin irritation.[4][7] | ❗ |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[4][7] | ❗ |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4][5] | ❗ |
| Flammability | Flammable solid.[7] | 🔥 |
Mitigation Strategy: A multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is the use of a certified chemical fume hood or a glovebox.[4][5]
-
Chemical Fume Hood: Provides effective ventilation to prevent the inhalation of dust and vapors.[4][5] The work should be conducted at least 6 inches inside the sash to ensure optimal containment.
-
Glovebox: For manipulations requiring a strictly inert atmosphere, a glovebox backfilled with an inert gas (e.g., argon or nitrogen) is the preferred engineering control.[4][5] This not only protects the user from inhalation exposure but also protects the compound from atmospheric moisture.
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of appropriate PPE is critical to prevent dermal and eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or rubber gloves.[4] Gloves should be inspected before use and a proper removal technique should be employed. | To prevent skin contact. The use of double gloving is recommended for enhanced protection. |
| Eye Protection | Chemical safety goggles and a face shield.[4][5] | To protect against splashes and dust. |
| Skin and Body Protection | A complete suit protecting against chemicals, such as a lab coat.[4] | To prevent contamination of personal clothing. |
| Respiratory Protection | An approved respirator should be used if engineering controls are not sufficient to maintain airborne concentrations below exposure limits.[4] | To prevent inhalation of dust or aerosols. |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be self-validating, meaning that adherence to the steps inherently minimizes risk and promotes experimental success.
Protocol for Handling and Dispensing
This workflow is designed to prevent moisture contamination and user exposure.
Caption: Workflow for Safe Handling and Dispensing.
Step-by-Step Methodology:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the fume hood or glovebox is functioning correctly. If using a glovebox, purge with inert gas to reduce oxygen and moisture levels to a minimum.
-
All glassware must be oven-dried and cooled under a stream of inert gas or in a desiccator.
-
-
Handling:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Conduct all transfers and dispensing within the inert atmosphere of the glovebox or under a positive pressure of inert gas in a fume hood.
-
Use clean, dry spatulas and weighing boats.
-
Once the desired amount is dispensed, securely reseal the container, preferably with paraffin film, to ensure a moisture-tight seal.
-
-
Cleanup:
-
Quench any residual material on spatulas or weighing boats by slowly adding to a beaker of isopropanol before disposal.
-
Wash all contaminated glassware thoroughly.
-
Dispose of all contaminated waste, including gloves and weighing boats, in a designated, sealed waste container.[5]
-
Storage Protocol
Proper storage is crucial to maintain the integrity of this compound.
-
Atmosphere: Store under an inert gas.[4][5] The original container from the manufacturer is often designed for this purpose.
-
Temperature: Store in a cool, dry, and well-ventilated area.[4][5]
-
Incompatibilities: Keep away from incompatible materials such as oxidizing agents and sources of moisture.[4]
-
Security: Store in a locked cabinet or an area with restricted access.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
Caption: Emergency Response Flowchart.
First Aid Measures:
-
In case of skin contact: Immediately wash off with soap and plenty of water.[4] Seek medical attention.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4] Consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] Consult a physician.
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Avoid generating dust.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or earth.[4][7]
-
Carefully sweep up the absorbed material and place it into a suitable, closed container for disposal.[4][5]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing paper) should be placed in a sealed, labeled container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container.
-
Disposal Method: Arrange for disposal by a licensed professional waste disposal service.[5] Do not dispose of down the drain.[5] Uncleaned containers should be treated as the product itself.[5]
Conclusion
This compound is a valuable but hazardous material that demands respect and careful handling. By understanding the chemical principles behind its reactivity and implementing the multi-layered safety protocols outlined in this guide, researchers can mitigate risks to themselves and their experiments. The adoption of these self-validating workflows will not only ensure a safer laboratory environment but also enhance the reliability and reproducibility of the scientific outcomes, whether in the synthesis of advanced materials or the development of novel therapeutic agents.
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ChemistryViews. Tin(IV)-based Anticancer Drugs. [Link]
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ScienceDirect. The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide. [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of Tin(IV) tert-butoxide
Introduction: The Role of Tin(IV) tert-butoxide as a Molecular Precursor
This compound, with the chemical formula Sn(OC(CH₃)₃)₄, is a high-purity organometallic compound that serves as a critical molecular precursor in materials science.[1] Its chemical structure features a central tin atom bonded to four bulky tert-butoxide groups. As a low-melting solid with a melting point of 40-44 °C, it exhibits sufficient volatility for use in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. These characteristics make it an ideal starting material for the synthesis of tin(IV) oxide (SnO₂) thin films, nanostructures, and coatings, which are integral components in gas sensors, optoelectronic devices, catalysts, and energy storage technologies.
A crucial aspect of its utility is its thermal decomposition behavior. The controlled breakdown of the molecule at elevated temperatures allows for the precise deposition of SnO₂. However, the compound is highly sensitive to moisture, and its handling requires an inert, dry atmosphere to prevent premature hydrolysis, which presents an alternative pathway to oxide formation.[2] This guide provides a detailed examination of the thermal stability of this compound, the mechanisms governing its decomposition, and a validated protocol for its characterization.
Section 1: Principles of Thermal Analysis for Precursor Characterization
To scientifically evaluate the thermal stability of a precursor like this compound, a combination of analytical techniques is employed. The two foundational methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]
-
Thermogravimetric Analysis (TGA): This technique provides quantitative information on mass changes in a material as a function of temperature or time.[3] For Sn(OtBu)₄, TGA is essential for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass, which corresponds to the resulting inorganic material (SnO₂).
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[3] This allows for the identification of thermal events such as melting, crystallization, and decomposition as either endothermic (heat-absorbing) or exothermic (heat-releasing) processes.
Combining these methods, often in a Simultaneous Thermal Analyzer (STA), offers a comprehensive thermal profile, linking mass loss directly to its associated energetic changes.[4] This synergy is critical for elucidating complex, multi-step decomposition pathways.[3]
Section 2: Thermal Stability and Decomposition Profile
The thermal decomposition of this compound is a well-defined process that can be precisely characterized by TGA. When heated in an inert atmosphere, the compound typically exhibits a single, significant mass loss step corresponding to the cleavage of the four tert-butoxide ligands to yield tin(IV) oxide.
The theoretical residual mass of SnO₂ from the complete decomposition of Sn(OtBu)₄ can be calculated based on their respective molecular weights (Sn(OtBu)₄: 411.17 g/mol ; SnO₂: 150.71 g/mol ).[1][5]
Theoretical Residual Mass (%) = (Molar Mass of SnO₂ / Molar Mass of Sn(OtBu)₄) x 100 Theoretical Residual Mass (%) = (150.71 / 411.17) x 100 ≈ 36.65%
This calculation predicts a total mass loss of approximately 63.35%. Experimental TGA results closely align with this theoretical value, confirming the conversion to SnO₂.
Table 1: Representative Thermal Decomposition Data for this compound
| Parameter | Typical Value | Description |
| Melting Point | 40 - 44 °C | Endothermic event observed on DSC curve with no mass loss. |
| Decomposition Onset (T_onset) | ~140 - 180 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temp (T_peak) | ~200 - 250 °C | The temperature of the maximum rate of mass loss (peak of the derivative TGA curve). |
| Total Mass Loss (Inert Atm.) | ~63% | Corresponds to the loss of all four tert-butoxide ligands. |
| Final Residue (Inert Atm.) | ~37% | Corresponds to the formation of pure SnO₂.[2] |
Section 3: Mechanistic Pathways of Decomposition
The decomposition of this compound can proceed through several pathways, primarily dictated by the atmospheric conditions. The most relevant for materials synthesis is thermolysis in an inert environment.
Thermolysis in an Inert Atmosphere (e.g., N₂, Ar)
For metal alkoxides lacking a β-hydrogen, such as tert-butoxides, the primary decomposition mechanism involves the elimination of an alkene (isobutene) and the formation of a metal hydroxide intermediate. This intermediate subsequently undergoes condensation to form the final metal oxide and water.
The proposed two-step reaction is as follows:
-
Elimination: Sn(OC(CH₃)₃)₄ → Sn(OH)₄ + 4 H₂C=C(CH₃)₂
-
Condensation: Sn(OH)₄ → SnO₂ + 2 H₂O
This pathway explains the formation of tin(IV) oxide as the final solid product. The volatile byproducts, isobutene and water, are removed by the purge gas in the TGA system.
Oxidative Decomposition (Air or O₂ Atmosphere)
In the presence of oxygen, the decomposition process is more complex. It involves both the thermolysis of the tin-alkoxide bonds and the exothermic combustion of the liberated organic fragments. The hazardous combustion and decomposition products include carbon oxides, tin oxides, and various organic fumes.[2] This pathway is less controlled for synthesizing pure materials and is generally avoided in high-precision deposition techniques.
Hydrolysis: A Competing Pathway
It is critical to recognize that this compound is extremely sensitive to moisture.[1][2] In the presence of water, even at room temperature, it undergoes hydrolysis, where the tert-butoxide ligands are replaced by hydroxyl groups.[6] This is followed by a condensation reaction that forms Sn-O-Sn oxo bridges, ultimately leading to the formation of tin oxide.[6][7] This is the fundamental chemistry behind sol-gel synthesis. Strict anhydrous conditions are therefore paramount during storage, handling, and analysis to ensure that the observed thermal events are due to thermolysis rather than hydrolysis.
Caption: Proposed thermolysis pathway of this compound.
Section 4: Experimental Protocol for TGA-DSC Analysis
This section provides a self-validating protocol for characterizing the thermal properties of this compound using a simultaneous TGA-DSC analyzer. The causality behind key steps is explained to ensure scientific rigor.
Caption: Workflow for the thermal analysis of Sn(OtBu)₄.
Objective: To determine the thermal stability, decomposition temperatures, and residual mass of this compound under both inert and oxidative atmospheres.
Materials and Equipment:
-
This compound (≥99.99% trace metals basis)
-
Simultaneous TGA-DSC Analyzer
-
Alumina crucibles (or platinum if high temperatures are needed)
-
Microbalance (±0.01 mg accuracy)
-
Inert atmosphere glovebox
-
High-purity nitrogen (99.999%) and dry air gases
Step-by-Step Methodology:
-
Instrument Preparation & Calibration:
-
Causality: To ensure data accuracy, the instrument's temperature and mass signals must be calibrated.
-
Action: Perform temperature calibration using certified standards (e.g., Indium, Tin, Zinc). Perform mass calibration using standard weights.
-
-
Sample Preparation (Critical Step):
-
Causality: Sn(OtBu)₄ is highly moisture-sensitive. Exposure to ambient air will cause hydrolysis, leading to inaccurate and non-representative decomposition data.
-
Action: All sample handling must be performed inside a glovebox with a dry, inert atmosphere (e.g., N₂ or Ar).
-
Procedure: Tare a clean, dry alumina crucible on the microbalance inside the glovebox. Weigh 5-10 mg of this compound into the crucible. Seal the crucible in an airtight container for transfer to the instrument if the autosampler is not in the glovebox.
-
-
TGA-DSC Analysis - Inert Atmosphere:
-
Causality: This run characterizes the intrinsic thermal decomposition (thermolysis) of the precursor, which is the relevant pathway for CVD/ALD.
-
Action: Place the sample crucible in the TGA autosampler.
-
Method Parameters:
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp temperature from 30 °C to 600 °C at a rate of 10 °C/min.
-
Rationale: A 10 °C/min heating rate provides a good balance between resolution of thermal events and experimental time.
-
-
-
-
TGA-DSC Analysis - Oxidative Atmosphere:
-
Causality: This run simulates decomposition in the presence of an oxidant and provides information on the combustion behavior of the ligands.
-
Action: Using a fresh 5-10 mg sample, repeat the procedure from Step 2.
-
Method Parameters:
-
Purge Gas: Dry Air at 50 mL/min.
-
Temperature Program: Same as the inert run (Ramp to 600 °C at 10 °C/min).
-
-
-
Data Analysis and Interpretation:
-
Causality: To extract meaningful parameters that define the material's thermal behavior.
-
Action:
-
Plot the TGA (% weight), derivative TGA (%/°C), and DSC (mW) signals as a function of temperature.
-
From the TGA curve, determine the onset temperature of decomposition and the percentage mass loss for each step. Calculate the final residual mass.
-
From the DSC curve, identify the melting endotherm and characterize the decomposition event(s) as endothermic or exothermic.
-
Compare the residual mass from the inert run to the theoretical value for SnO₂ (36.65%) to validate the completeness of the reaction. Compare the profiles from the inert and air runs to understand the influence of oxygen.
-
-
Conclusion
This compound is a valuable precursor for tin oxide materials, whose utility is fundamentally linked to its thermal properties. This guide has established that its decomposition is a clean, well-defined process, yielding a residual mass of SnO₂ that closely matches theoretical predictions. The primary decomposition mechanism in an inert atmosphere is the elimination of isobutene, followed by condensation of the tin hydroxide intermediate. Understanding this pathway, along with the compound's acute sensitivity to moisture, is paramount for researchers aiming to achieve controlled, repeatable synthesis of high-quality tin oxide films and nanostructures. The application of rigorous thermal analysis protocols, as detailed herein, provides the essential framework for characterizing this and other molecular precursors, ensuring both scientific integrity and successful material fabrication.
References
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-
Hydrolysis and Condensation of Tin(IV) Alkoxide Compounds: The Control of Structural Evolution. (1996). Defense Technical Information Center. [Link]
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Leonhardt, M., et al. (n.d.). Tin Oxide Nanoparticles and SnO₂/SiO₂ Hybrid Materials by Twin Polymerization Using Tin(IV) Alkoxides. ResearchGate. [Link]
-
Koga, N., & Yamamoto, Y. (2015). Thermal Decomposition of Tin(II) Oxyhydroxide and Subsequent Oxidation in Air: Kinetic Deconvolution of Overlapping Heterogeneous Processes. The Journal of Physical Chemistry C, 119(27), 15349–15361. [Link]
- Hampden-Smith, M. J., et al. (n.d.). The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide.Coordination Chemistry Reviews.
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Ribot, F., Banse, F., & Sanchez, C. (1992). Hydrolysis-Condensation of Alkyltin-Trialkoxides. MRS Proceedings, 271. [Link]
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Hampden-Smith, M. J. (n.d.). Hydrolysis and Condensation of Tin(IV) Alkoxide Compounds: The Control of Structural Evolution. ResearchGate. [Link]
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Titanium butoxide. (n.d.). Wikipedia. [Link]
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Synthesis of tin oxide nanoparticles in order to study its properties. (2021). International Journal of Creative Research Thoughts. [Link]
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Yaqub, M., et al. (2009). Thermal Degradation Analysis of Organotin(IV) Esters. Journal of the Iranian Chemical Society, 6(1), 88-98. [Link]
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Tin(IV) t-butoxide. (n.d.). Ereztech. [Link]
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Kim, J. H., et al. (2011). Synthesis and Characterization of SnO₂ Nanoparticles by Hydrothermal Processing. Journal of the Korean Ceramic Society, 48(4), 311-315. [Link]
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Tin(IV) oxide. (n.d.). Wikipedia. [Link]
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Weidling, V. B., et al. (2021). Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. OSTI.GOV. [Link]
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Schürmann, C. J., et al. (2021). Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies. Chemistry – A European Journal, 27(5), 1836-1845. [Link]
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Zhang, Z., et al. (2024). Combining Palladium and Metal Alkoxide Enables Chemoselective Access to Flexible Allyl-Pd Oxa-dipoles for Higher-Order Cycloadditions. Organic Letters. [Link]
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Singh, J., et al. (2021). Green and Cost-Effective Synthesis of Tin Oxide Nanoparticles. Nanomaterials (Basel), 11(6), 1424. [Link]
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Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) scans. (n.d.). ResearchGate. [Link]
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Titanium tetrabutoxide. (n.d.). PubChem. [Link]
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Molecular Structure of tin (IV) tert-butoxide. (n.d.). ResearchGate. [Link]
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DSC vs TGA: A Complete Guide to the Difference. (2023). Torontech. [Link]
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Gencer, E., & van Duin, A. C. T. (2020). Atomic-scale modeling of the thermal decomposition of titanium(IV)-isopropoxide. arXiv. [Link]
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STA or DSC and TGA – is Combination the Key? (2021). NETZSCH Analyzing & Testing. [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]
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An In-depth Technical Guide to the Solubility of Tin(IV) tert-butoxide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of tin(IV) tert-butoxide in organic solvents. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecular determinants of solubility, practical considerations for handling this moisture-sensitive compound, and a detailed protocol for quantitative solubility determination.
Executive Summary
This compound, with the chemical formula Sn(OC(CH₃)₃)₄, is a versatile precursor and catalyst in a range of applications, from the synthesis of tin oxide thin films and nanostructures to its use in organic catalysis.[1][2] Its efficacy in these solution-based applications is critically dependent on its solubility in appropriate organic solvents. This guide elucidates the factors governing this solubility and provides a robust experimental framework for its quantitative assessment. While qualitative descriptions note its high solubility in common organic solvents, this guide provides the theoretical and practical foundation for researchers to determine precise solubility parameters for their specific applications.[1]
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is fundamental to comprehending its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₆O₄Sn | [3] |
| Molecular Weight | 411.16 g/mol | [2][4] |
| Appearance | Colorless, low-melting solid | [2][4] |
| Melting Point | 40-44 °C (lit.) | [1][5] |
| Boiling Point | 65°C / 0.3 mmHg | [4] |
| Density | 1.06 g/cm³ | [4] |
| Moisture Sensitivity | Highly sensitive; rapidly hydrolyzes in the presence of water. | [1][6] |
Factors Influencing the Solubility of this compound
The solubility of this compound is a result of a complex interplay of its molecular structure and its interactions with the solvent.
The Role of Steric Hindrance
The four bulky tert-butoxide groups surrounding the central tin atom play a crucial role in the solubility of this compound. This significant steric hindrance prevents the formation of oligomeric or polymeric structures, which are common for less sterically hindered metal alkoxides.[7] The monomeric nature of this compound in solution reduces the energy required to break up the solute lattice, thereby favoring dissolution in a wide range of organic solvents.
Lewis Acidity of the Tin Center
The tin atom in this compound possesses empty 5d orbitals, allowing it to act as a Lewis acid.[7] This characteristic enables it to interact with the non-bonding electron pairs of atoms like oxygen and nitrogen present in many organic solvents.[7] This solute-solvent interaction can significantly contribute to the overall solubility, particularly in polar aprotic solvents that can act as Lewis bases.
"Like Dissolves Like": The Importance of Solvent Polarity
The principle of "like dissolves like" is a key determinant of solubility. This compound, with its largely nonpolar alkyl groups, is expected to be readily soluble in nonpolar and weakly polar organic solvents such as hydrocarbons (e.g., hexane, toluene) and ethers (e.g., tetrahydrofuran). While it is reported to be soluble in more polar solvents like methanol and ethanol, the potential for transesterification reactions with these protic solvents should be a consideration for researchers.[1][7]
Experimental Determination of Solubility
Given the absence of extensive quantitative solubility data in the public domain, a reliable experimental protocol is essential for researchers. The following gravimetric method is a robust and self-validating approach for determining the solubility of this compound in a chosen organic solvent. Due to the compound's high moisture sensitivity, all manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Experimental Workflow
Caption: Workflow for the gravimetric determination of this compound solubility.
Detailed Step-by-Step Protocol
-
Preparation (Inert Atmosphere):
-
Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.
-
Use anhydrous, de-gassed organic solvents.
-
Handle and weigh this compound exclusively under an inert atmosphere.
-
-
Preparation of a Saturated Solution:
-
In a suitable flask, add a known volume of the desired organic solvent.
-
Gradually add an excess of this compound to the solvent while stirring continuously. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flask and allow the mixture to stir at a constant, controlled temperature for a sufficient period to reach equilibrium (e.g., 24 hours).
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter, or by careful decantation. This step is critical to avoid transferring any solid particles.
-
-
Gravimetric Analysis:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry flask.
-
Remove the solvent under vacuum to leave behind the dissolved this compound as a solid residue.
-
Carefully weigh the flask containing the solid residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the flask minus the initial weight of the empty flask.
-
Solubility can then be calculated in the desired units (e.g., g/100 mL or mol/L).
-
Data Summary (Hypothetical)
| Organic Solvent | Chemical Class | Expected Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |
| Hexane | Nonpolar, Aliphatic Hydrocarbon | High | User to determine |
| Toluene | Nonpolar, Aromatic Hydrocarbon | High | User to determine |
| Tetrahydrofuran (THF) | Polar Aprotic, Ether | High | User to determine |
| Dichloromethane | Polar Aprotic, Chlorinated Hydrocarbon | Moderate to High | User to determine |
| Acetonitrile | Polar Aprotic, Nitrile | Moderate | User to determine |
| Methanol | Polar Protic, Alcohol | High (potential for reaction) | User to determine |
Conclusion
This compound is a valuable compound whose utility is intrinsically linked to its solubility in organic media. While qualitatively understood to be highly soluble, this guide provides the necessary theoretical framework and a detailed, practical methodology for researchers to quantitatively determine its solubility in solvents relevant to their work. By understanding the interplay of steric hindrance, Lewis acidity, and solvent polarity, and by employing rigorous, air-sensitive handling techniques, scientists can confidently prepare and utilize solutions of this compound for a multitude of applications in catalysis and materials science.
References
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ChemBK. (2024, April 10). Tin-tert-butoxide. Retrieved from [Link]
-
Ereztech. (n.d.). Tin(IV) t-butoxide. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Mustaqbal University College. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Metal Alkoxides and Diketonates. Retrieved from [Link]
-
Scribd. (n.d.). Gravimetric Analysis. Retrieved from [Link]
-
ResearchGate. (2009, January). Metal Oxoalkoxides. Synthesis, Properties and Structures. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US6444862B1 - Synthesis and isolation of metal alkoxides.
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrabutyltin. Retrieved from [Link]
-
Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]
-
Quora. (2017, November 13). Can aprotic solvents be non-polar as well as polar? Will the Sn1 and Sn2 reactions still work?. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]
-
European Union. (2021, February 15). Standard Operating Procedure for solubility testing. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
-
EPA. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Retrieved from [Link]
-
Scientific Research Publishing. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu (II) and Zn (II). Retrieved from [Link]
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An In-Depth Technical Guide to the Hydrolysis of Tin(IV) tert-butoxide in Atmospheric Conditions
Foreword: Embracing the Complexity of Atmospheric Hydrolysis
For researchers, scientists, and professionals in drug development, the precise control of material synthesis is paramount. Tin(IV) tert-butoxide, Sn(OᵗBu)₄, stands as a critical precursor in the formation of tin oxide (SnO₂) nanomaterials, which possess significant applications in catalysis, sensing, and electronics.[1] While controlled sol-gel processes offer a degree of predictability, the interaction of this highly reactive organometallic compound with uncontrolled atmospheric conditions presents a unique set of challenges and opportunities. This guide provides an in-depth exploration of the hydrolysis of this compound when exposed to ambient air, moving beyond idealized laboratory conditions to understand the intricate interplay of humidity, temperature, and atmospheric gases on the reaction pathway and final product characteristics. Our focus is to elucidate the causality behind the observed phenomena, offering field-proven insights to navigate and harness this complex transformation.
The Fundamental Chemistry of this compound Hydrolysis
This compound is a moisture-sensitive, solid organometallic compound.[2] Its utility as a precursor stems from the lability of the tin-oxygen bond in the tert-butoxide ligands. The core of its transformation in the atmosphere is a hydrolysis reaction, driven by ambient moisture (H₂O). This process is the initial and rate-determining step in the formation of tin oxide.
The hydrolysis reaction can be represented by the following general equation:
Sn(OᵗBu)₄ + 4H₂O → Sn(OH)₄ + 4ᵗBuOH
This initial step involves the nucleophilic attack of water molecules on the electron-deficient tin center, leading to the stepwise replacement of tert-butoxide (⁻OᵗBu) groups with hydroxyl (⁻OH) groups and the liberation of tert-butanol.
Following hydrolysis, a series of condensation reactions occur, where the newly formed hydroxyl groups react with each other or with remaining alkoxide groups to form Sn-O-Sn bridges, eliminating water or tert-butanol in the process. This polymerization process ultimately leads to the formation of a three-dimensional tin oxide network.
Two primary condensation pathways are:
-
Oxolation: Sn-OH + HO-Sn → Sn-O-Sn + H₂O
-
Alkoxolation: Sn-OR + HO-Sn → Sn-O-Sn + ROH
The interplay of these hydrolysis and condensation reactions dictates the structure and properties of the final tin oxide material.
The Critical Influence of Atmospheric Parameters
In an uncontrolled atmospheric environment, the hydrolysis of this compound is a dynamic process influenced by a triad of key parameters: humidity, temperature, and atmospheric composition.
The Role of Atmospheric Moisture (Humidity)
The concentration of water vapor in the air, or relative humidity (RH), is the most critical factor governing the rate of hydrolysis.
-
Low Humidity (<40% RH): At lower humidity levels, the hydrolysis proceeds at a slower, more controlled pace. The limited availability of water molecules allows for a more gradual replacement of the bulky tert-butoxide ligands. This can lead to the formation of more ordered, crystalline tin oxide structures.
-
High Humidity (>60% RH): In environments with high humidity, the hydrolysis reaction is rapid and often difficult to control. The abundance of water molecules leads to a fast, exothermic reaction, which can result in the formation of amorphous or poorly crystalline tin oxide with a higher degree of porosity. The rapid condensation can also lead to the formation of larger, agglomerated particles.
The rate of hydrolysis directly impacts the subsequent condensation steps, thereby influencing the morphology and crystallinity of the final tin oxide product.[3]
The Impact of Ambient Temperature
Ambient temperature influences the kinetics of both the hydrolysis and condensation reactions.
| Temperature Range | Expected Impact on Hydrolysis and Product |
| Low ( < 15°C) | Slower reaction rates, potentially leading to more ordered and smaller nanoparticles. |
| Moderate (15-30°C) | Optimal range for a balance between reaction rate and control, often yielding well-defined nanoparticles. |
| High ( > 30°C) | Increased reaction rates, favoring rapid condensation and potentially larger, more aggregated particles with lower crystallinity. |
Higher temperatures increase the kinetic energy of the reacting molecules, accelerating both the hydrolysis and condensation rates. This can lead to a more rapid formation of the tin oxide network, but may also result in a less uniform and more amorphous material.
The Often-Overlooked Influence of Atmospheric Carbon Dioxide
Atmospheric carbon dioxide (CO₂) can also participate in the reaction, particularly in the presence of moisture. CO₂ can react with the surface hydroxyl groups of the forming tin oxide or with the tin alkoxide itself, leading to the formation of carbonate or carboxylate species.[4] This can result in what is known as surface passivation, where a layer of tin carbonate or related species forms on the surface of the tin oxide particles.[5] This passivation layer can influence the material's surface chemistry and electronic properties.
The reaction with CO₂ can be represented as:
Sn-OH + CO₂ → Sn-O-C(O)OH
This surface carbonation can affect the performance of the tin oxide in applications such as gas sensing, where surface reactivity is crucial.
Experimental Protocol for Atmospheric Hydrolysis
This section provides a detailed, self-validating methodology for the synthesis of tin oxide nanoparticles via the atmospheric hydrolysis of this compound.
Materials and Equipment
-
This compound (≥99.99% trace metals basis)[1]
-
Anhydrous solvent (e.g., toluene or isopropanol)
-
Glass petri dish or a similar shallow, wide-mouthed container
-
Controlled environment chamber or a well-ventilated fume hood with monitoring for temperature and humidity
-
Spatula and weighing balance
-
Characterization instruments: FTIR spectrometer, X-ray diffractometer (XRD), Scanning Electron Microscope (SEM)
Step-by-Step Methodology
-
Preparation of the Precursor Solution: In a clean, dry vial, dissolve a known quantity of this compound in a minimal amount of anhydrous solvent. The concentration can be varied to control the resulting particle size and morphology. A typical starting concentration is 0.1 M.
-
Exposure to Atmosphere: Pour the precursor solution into a glass petri dish to create a thin film. This maximizes the surface area exposed to the atmosphere.
-
Hydrolysis and Condensation: Place the petri dish in a controlled environment with a known and stable temperature and humidity. If a controlled chamber is not available, place it in a fume hood and record the ambient temperature and humidity throughout the experiment.
-
Monitoring the Reaction: The hydrolysis process will be visually evident as the clear solution turns into a white solid. The time taken for this transformation is indicative of the hydrolysis rate. For more detailed kinetic studies, in-situ monitoring techniques like FTIR spectroscopy can be employed to track the disappearance of the Sn-O-C bonds and the appearance of Sn-O-H and Sn-O-Sn bonds.[6]
-
Drying and Collection: Once the solvent has completely evaporated and a dry white powder is formed, the hydrolysis and condensation are largely complete. The powder can be gently scraped from the petri dish for characterization.
-
Post-Synthesis Annealing (Optional): To improve the crystallinity of the synthesized tin oxide, the powder can be annealed in a furnace. A typical annealing process would be at 400-600°C for 2-4 hours in air.[7]
Self-Validating System
This protocol incorporates a self-validating system through rigorous characterization of the final product. The properties of the synthesized tin oxide (crystallinity, particle size, morphology) should be consistent with the recorded atmospheric conditions (temperature and humidity). For instance, higher humidity should correlate with a more amorphous structure as determined by XRD.
Characterization of the Hydrolysis Product
Thorough characterization is essential to understand the influence of atmospheric conditions on the properties of the synthesized tin oxide.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for monitoring the chemical transformations during hydrolysis. Key spectral features to observe include:
-
Disappearance of C-H and Sn-O-C stretching vibrations: Indicating the consumption of the tert-butoxide ligands.
-
Appearance of a broad O-H stretching band (around 3400 cm⁻¹): Confirming the formation of hydroxyl groups and adsorbed water.
-
Emergence of a Sn-O-Sn stretching band (around 600-700 cm⁻¹): Signifying the formation of the tin oxide network.
X-ray Diffraction (XRD)
XRD is used to determine the crystalline phase and estimate the crystallite size of the synthesized tin oxide.
-
Amorphous vs. Crystalline: A broad hump in the XRD pattern indicates an amorphous structure, typical of rapid hydrolysis at high humidity. Sharp diffraction peaks are indicative of a crystalline material, often the tetragonal rutile phase of SnO₂.[8]
-
Crystallite Size: The size of the crystalline domains can be estimated using the Scherrer equation from the broadening of the diffraction peaks.
Scanning Electron Microscopy (SEM)
SEM provides information about the morphology and particle size of the tin oxide powder.
-
Particle Morphology: SEM images can reveal whether the particles are spherical, agglomerated, or have other morphologies.[5] The degree of agglomeration can be correlated with the rate of hydrolysis.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the logical progression of the atmospheric hydrolysis of this compound.
Caption: Logical workflow of the atmospheric hydrolysis of this compound.
Safety and Handling Considerations
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Moisture Sensitivity: It is highly sensitive to moisture and should be stored and handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent premature hydrolysis.
-
Toxicity: It is harmful if swallowed or in contact with skin, and toxic if inhaled.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
Conclusion and Future Outlook
The atmospheric hydrolysis of this compound is a complex process that offers a facile, solvent-free route to tin oxide nanomaterials. However, the lack of precise control over environmental parameters necessitates a thorough understanding of their influence on the reaction. By carefully considering the roles of humidity, temperature, and atmospheric CO₂, researchers can begin to predict and even manipulate the properties of the resulting tin oxide. Future research in this area should focus on developing in-situ monitoring techniques to gain a more detailed understanding of the reaction kinetics in real-time and exploring methods to harness the inherent variability of atmospheric conditions to synthesize novel tin oxide structures with tailored properties. This guide serves as a foundational resource for scientists and engineers seeking to navigate the intricacies of this fascinating and technologically important chemical transformation.
References
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Hydrolysis of bis(dimethylamido)tin to tin (II) oxyhydroxide and its selective transformation into tin (II) or tin (IV) oxide. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and Its Counterion. (2023). ACS Catalysis. Retrieved January 21, 2026, from [Link]
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Synthesis and Characterization of ITO Films via Forced Hydrolysis for Surface Functionalization of PET Sheets. (2023). MDPI. Retrieved January 21, 2026, from [Link]
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The Pivotal Role of Alkoxide Ligands in Tin(IV) Chemistry: From Molecular Precursors to Advanced Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tin(IV) alkoxides, Sn(OR)₄, represent a fundamentally important class of compounds that serve as a critical nexus between molecular chemistry and materials science. The alkoxide ligands (⁻OR) are not mere spectators; their electronic and steric properties dictate the structure, solubility, and reactivity of the tin(iv) center. This guide provides a comprehensive exploration of the synthesis, structural diversity, and reactivity of tin(IV) alkoxides. We delve into the causality behind experimental choices, detailing how the nuanced manipulation of these molecular precursors enables the rational design of advanced materials such as tin(IV) oxide (SnO₂) nanoparticles, transparent conducting films, and catalysts. Particular emphasis is placed on the sol-gel process, where the controlled hydrolysis and condensation of alkoxide ligands form the basis for creating materials with tailored properties. This document is intended for professionals in research and drug development seeking to leverage the unique chemical attributes of tin(IV) alkoxides for technological innovation.
Introduction: The Unseen Influence of the Alkoxide Ligand
In the vast landscape of tin chemistry, the tetravalent oxidation state (Sn(IV)) is notable for its stability and its propensity to form oxo-bridged materials. The gateway to these materials is often through molecular precursors, among which tin(IV) alkoxides are preeminent. An alkoxide ligand is the conjugate base of an alcohol, and its bond to the tin center (Sn-O) is highly polarized and reactive. This reactivity, particularly towards hydrolysis, is the cornerstone of the sol-gel process, a versatile low-temperature method for producing metal oxides.[1]
The choice of the alkyl group (R) in the alkoxide ligand (⁻OR) is a critical experimental decision. It directly influences the precursor's physical properties, such as volatility and solubility, and its chemical behavior, including its degree of oligomerization and hydrolysis rate.[1] Understanding these structure-property relationships is paramount for controlling the morphology, crystallinity, and purity of the final material. This guide will illuminate these relationships, providing both the fundamental principles and the practical methodologies required to harness the potential of tin(IV) alkoxide chemistry.
Synthesis of Tin(IV) Alkoxides: A Methodological Overview
The synthesis of homoleptic tin(IV) alkoxides, Sn(OR)₄, requires careful consideration of reagents and conditions to achieve high purity, as residual halides or incomplete reactions can adversely affect subsequent applications. Several primary routes have been established, each with distinct advantages and limitations.
Reaction of Tin(IV) Halides with Alcohols
Direct alcoholysis of tin(IV) chloride (SnCl₄) is often incomplete, leading to the formation of mixed chloro-alkoxide species, SnClₓ(OR)₄₋ₓ, rather than the desired homoleptic product.[1] To drive the reaction to completion, a base is required to scavenge the HCl byproduct.
-
Ammonia: While the use of ammonia has been reported, it is often disputed due to the formation of chloride- and nitrogen-containing impurities that are difficult to separate from the final product.[1]
-
Metal Alkoxides: A more reliable method is the salt metathesis reaction between SnCl₄ and a pre-formed alkali metal alkoxide, such as lithium or sodium tert-butoxide (LiO-t-Bu or NaO-t-Bu). This approach offers a clean, high-yield route to the desired tin(IV) alkoxide, with the alkali metal halide byproduct being easily removed by filtration.[2]
-
Amines: The reaction of SnCl₄ with an alcohol in the presence of a tertiary or secondary amine, such as diethylamine, can also yield the homoleptic alkoxide. The resulting ammonium chloride precipitate is removed, and the product is isolated. This method has been successfully used to prepare Sn(O-t-Bu)₄ in high yields.[1]
Reactions from Amide Precursors
The reaction of tetrakis(dimethylamino)tin(IV), Sn(NMe₂)₄, with alcohols provides a facile, halide-free route to tin(IV) alkoxides. The driving force for this reaction is the liberation of volatile dimethylamine (NHMe₂). However, in cases where the alkoxide ligand is not sterically demanding, the liberated amine can coordinate to the tin center, preventing extensive oligomerization.[1]
Transalcoholysis (Alcohol Exchange)
Transalcoholysis is a powerful method for synthesizing new tin(IV) alkoxides from an existing one. The reaction involves an equilibrium between a tin alkoxide and a different alcohol.
Sn(OR)₄ + 4 R'OH ⇌ Sn(OR')₄ + 4 ROH
The reaction is typically driven to completion by using an excess of the new alcohol (R'OH) and removing the more volatile liberated alcohol (ROH) by distillation. This is particularly effective for preparing thermodynamically unfavorable products.[1] For example, mixed tin(IV) alkoxides of the type Sn(O-t-Bu)₄₋ₙ(OR')ₙ can be prepared by the stoichiometric reaction of Sn(O-t-Bu)₄ with primary alcohols.[1]
Experimental Protocol: Synthesis of Tin(IV) tert-butoxide from SnCl₄
This protocol describes a common laboratory-scale synthesis via the salt metathesis route.
-
Preparation of Lithium tert-butoxide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve lithium metal in anhydrous tert-butanol at reflux until all the metal has reacted. Remove the excess solvent under vacuum to obtain lithium tert-butoxide as a white solid.
-
Reaction: Suspend four equivalents of the prepared lithium tert-butoxide in a non-polar organic solvent (e.g., hexane) in a new flask. Cool the suspension in an ice bath.
-
Addition of SnCl₄: Add one equivalent of tin(IV) chloride dropwise to the cooled, stirring suspension. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight to ensure complete reaction.
-
Isolation: The lithium chloride byproduct precipitates as a fine white solid. Remove the precipitate by filtration or centrifugation under inert conditions.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be further purified by sublimation to yield a volatile, white crystalline solid.[1]
Structure and Bonding: The Influence of Steric Hindrance
Homoleptic tin(IV) alkoxides exhibit a fascinating range of structures, from simple monomers to complex oligomers. The primary factor governing the molecular complexity is the steric bulk of the alkoxide ligand's alkyl group. The tin atom in Sn(OR)₄ is electron-deficient and seeks to increase its coordination number from four to the more stable five or six. It achieves this through the formation of bridging alkoxide ligands (μ₂-OR), where an oxygen atom is shared between two tin centers.[1]
-
Monomeric Structures: With very bulky ligands, such as tert-butoxide (-O-t-Bu), steric hindrance prevents the tin centers from approaching each other. Consequently, Sn(O-t-Bu)₄ is monomeric in both the solid state and in solution, with a distorted tetrahedral geometry around the tin atom.
-
Oligomeric Structures: As the steric bulk decreases, oligomerization becomes favorable. Tin(IV) isopropoxide, Sn(O-i-Pr)₄, exists as a trimer in the absence of isopropanol.[1] In the presence of its parent alcohol, it forms a dinuclear adduct, [Sn(O-i-Pr)₄·HO-i-Pr]₂, which features an edge-sharing, bi-octahedral structure with six-coordinate tin atoms.[3] Tin(IV) ethoxide, Sn(OEt)₄, with the even less bulky ethoxide ligand, forms a tetramer.[1]
| Tin(IV) Alkoxide | Alkyl Group (R) | Steric Hindrance | Observed Molecular Complexity | Coordination No. of Sn |
| Sn(O-t-Bu)₄ | tert-butyl | High | Monomer[1] | 4 |
| Sn(O-i-Pr)₄ | isopropyl | Medium | Trimer / Dimer (adduct)[1] | 5 or 6 |
| Sn(OEt)₄ | ethyl | Low | Tetramer[1] | 6 |
Table 1: Effect of Alkoxide Ligand Steric Bulk on the Molecular Complexity of Tin(IV) Alkoxides.
Spectroscopic Characterization
NMR and IR spectroscopy are indispensable tools for characterizing these compounds.
-
NMR Spectroscopy: Tin has two NMR-active isotopes (¹¹⁹Sn and ¹¹⁷Sn). ¹¹⁹Sn NMR chemical shifts are highly sensitive to the coordination number of the tin atom. For instance, four-coordinate tin in monomeric Sn(O-t-Bu)₄ appears at a different chemical shift than six-coordinate tin in oligomeric structures. Furthermore, two-bond coupling constants between tin and carbon (²J(¹¹⁹Sn-¹³C)) can distinguish between terminal and bridging alkoxide ligands; the coupling is typically larger for terminal ligands.
-
Infrared (IR) Spectroscopy: The Sn-O stretching frequency, ν(Sn-O), in the far-IR region also provides structural information. This stretching mode appears at a different frequency for terminal versus bridging alkoxide groups.
Reactivity and Mechanistic Pathways
The reactivity of tin(IV) alkoxides is dominated by the susceptibility of the Sn-O bond to cleavage by protic reagents, most notably water.
Hydrolysis and Condensation: The Sol-Gel Process
The sol-gel process is the most significant application of tin(IV) alkoxide reactivity. It is a wet-chemical technique used to fabricate ceramic and glass materials from molecular precursors. The process occurs in two fundamental steps:
-
Hydrolysis: The alkoxide groups are replaced by hydroxyl groups upon reaction with water. This reaction can be catalyzed by either acid or base.
Sn(OR)₄ + H₂O → (RO)₃Sn-OH + ROH
-
Condensation: The hydroxylated intermediates, or a hydroxylated species and an alkoxide, react to form tin-oxo-tin (Sn-O-Sn) bridges, eliminating water or alcohol.
(RO)₃Sn-OH + HO-Sn(OR)₃ → (RO)₃Sn-O-Sn(OR)₃ + H₂O (Oxolation) (RO)₃Sn-OH + RO-Sn(OR)₃ → (RO)₃Sn-O-Sn(OR)₃ + ROH (Alkoxolation)
Repeated hydrolysis and condensation steps build an extended, three-dimensional inorganic polymer network—a "gel." Subsequent drying and heat treatment (calcination) remove residual organic groups and solvent to yield pure, solid tin(IV) oxide (SnO₂).[1]
The kinetics of the sol-gel process are critical. Tin(IV) alkoxides are generally much more reactive towards hydrolysis than their silicon analogues. This high reactivity can lead to uncontrolled precipitation of SnO₂. To moderate the reaction and gain control over the final material's structure (e.g., to produce monodispersed nanoparticles or porous gels), chemical modification of the precursor is employed. Chelating ligands, such as carboxylates or β-diketonates, can be added to replace some of the alkoxide groups. These new ligands are less susceptible to hydrolysis, thus reducing the overall reaction rate and functionality of the precursor, which allows for better control over the material's structural evolution.[4]
Applications in Science and Technology
The unique properties of tin(IV) alkoxides make them invaluable precursors in several high-technology fields.
Materials Science: Crafting Tin(IV) Oxide
Tin(IV) oxide (SnO₂, cassiterite) is a versatile n-type semiconductor with a wide bandgap (~3.6 eV), making it optically transparent and electrically conductive (when doped).[5] Tin(IV) alkoxides are the preferred precursors for high-purity SnO₂.
-
Thin Films: Using techniques like sol-gel spin-coating or chemical vapor deposition (CVD), tin(IV) alkoxides are used to deposit uniform, transparent, and conductive SnO₂ films on substrates like glass.[6][7] These films are essential components in solar cells, gas sensors, and transparent electrodes for displays.
-
Nanoparticles: Controlled hydrolysis of tin(IV) ethoxide under basic conditions can produce spherical SnO₂ nanoparticles with sizes in the range of 70-250 nm.[1] These nanoparticles have applications in catalysis, lithium-ion batteries, and photocatalysis.[5]
-
Porous Materials: By using mixed-ligand tin(IV) complexes (e.g., alkoxide-carboxylates) and a two-step hydrolysis process, it is possible to create porous SnO₂ networks. The carboxylate groups act as templates; their subsequent removal by acid hydrolysis creates pores of controlled size, yielding materials with high surface areas for catalysis and sensor applications.
Catalysis
Tin(IV) compounds, including alkoxides and their derivatives, are effective Lewis acid catalysts in a range of organic reactions.
-
Esterification and Polyesterification: Tin(IV) alkoxides, often in combination with other metal complexes like titanium(IV) alkoxides, are potent catalysts for esterification and transesterification reactions.[8][9] They are used in the industrial synthesis of polyesters. Spectroscopic studies suggest that mixing titanium and tin alkoxides/carboxylates leads to the formation of new, more active heterobimetallic Sn-Ti species.[8]
-
Other Organic Reactions: SnCl₄, a precursor to alkoxides, is a well-known catalyst for reactions like the Mannich reaction and Baeyer-Villiger oxidations.[10][11] While the alkoxides themselves are less commonly used directly, they can serve as in-situ sources of soluble, active tin(IV) species.
Role in Drug Development and Coordination Chemistry
While simple tin(IV) alkoxides are not used directly as therapeutic agents, their chemistry is relevant to drug development. The oxophilic nature of the Sn(IV) center means it readily coordinates with oxygen-donor ligands.[12] This principle is used to construct more complex supramolecular structures and coordination compounds, some of which exhibit biological activity.[13] For example, the Sn(IV) center in porphyrin complexes can be coordinated by two trans-axial alkoxide or carboxylate ligands, serving as a stable scaffold for building larger, functional molecular arrays.[12] Their primary role in this field is as versatile synthetic intermediates for creating targeted organotin compounds or complex inorganic scaffolds with potential therapeutic or diagnostic applications.
Conclusion and Future Outlook
Alkoxide ligands are the key enablers of tin(IV) chemistry's journey from molecule to material. Their steric and electronic properties provide a powerful toolkit for chemists to control the structure, aggregation, and reactivity of tin(IV) centers. This control is most elegantly demonstrated in the sol-gel synthesis of tin(IV) oxide, where the rational design of alkoxide precursors allows for precise engineering of the final material's microstructure and properties. As the demand for advanced functional materials in electronics, energy, and medicine continues to grow, a deep, mechanistic understanding of tin(IV) alkoxide chemistry will remain essential. Future research will likely focus on developing novel mixed-ligand systems for even greater control over material synthesis, exploring their catalytic potential in green chemistry, and integrating them into complex hybrid organic-inorganic materials for next-generation applications.
References
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Methodological & Application
Application Notes and Protocols for the Synthesis of SnO₂ Thin Films Using Tin(IV) tert-butoxide
Introduction: The Strategic Advantage of Tin(IV) tert-butoxide for SnO₂ Thin Film Deposition
Tin dioxide (SnO₂), a wide band-gap n-type semiconductor (Eg ≈ 3.6 eV), is a material of significant technological interest due to its unique combination of high electrical conductivity and optical transparency in the visible region.[1][2] These properties make it an indispensable component in a myriad of applications, including transparent conducting electrodes for solar cells and displays, gas sensors, and low-emissivity coatings for smart windows.[3][4][5][6] The performance of SnO₂-based devices is critically dependent on the quality of the thin film, including its crystallinity, morphology, and thickness, which are in turn dictated by the deposition method and the choice of precursor.
While various precursors exist for SnO₂ deposition, this compound (Sn(OᵗBu)₄) has emerged as a highly effective organometallic precursor. Its volatility and clean thermal decomposition characteristics make it particularly well-suited for vapor deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[3][4][7] Furthermore, its solubility in common organic solvents allows for its use in solution-based methods such as sol-gel processing. This guide provides an in-depth exploration of the application of this compound for the fabrication of high-quality SnO₂ thin films, complete with detailed protocols and an explanation of the underlying chemical principles.
Precursor Characteristics: this compound
This compound is an organotin compound that serves as an excellent source of tin for the synthesis of tin oxide materials. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | Sn(OC₄H₉)₄ | [8] |
| Molecular Weight | 411.16 g/mol | [8] |
| Appearance | White to off-white solid | |
| Melting Point | 40-44 °C | [9] |
| Decomposition Temp. | ~140 °C | |
| Solubility | Soluble in organic solvents | [10] |
Safety Precautions: this compound is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[8][9][11][12] It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[8][11] Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9][11][12][13]
Chemical Transformation Pathway: From Precursor to SnO₂
The conversion of this compound to tin dioxide can proceed through two primary pathways: thermal decomposition and hydrolysis. The dominant pathway depends on the chosen deposition technique.
Caption: Chemical pathways for SnO₂ formation.
Thermal Decomposition: In the absence of a co-reactant like water, this compound decomposes upon heating to form SnO₂ and volatile organic byproducts. This is the primary mechanism in Chemical Vapor Deposition (CVD). The bulky tert-butoxy ligands are eliminated, leading to the formation of the stable tin oxide lattice.
Hydrolysis: In the presence of water, this compound undergoes hydrolysis, where the tert-butoxy groups are replaced by hydroxyl groups. Subsequent condensation reactions between these hydroxylated tin species lead to the formation of a tin-oxo network, which upon annealing, crystallizes into SnO₂. This is the fundamental chemistry behind Atomic Layer Deposition (ALD) and sol-gel processes.
Application Protocols for SnO₂ Thin Film Deposition
The choice of deposition technique significantly influences the properties of the resulting SnO₂ thin film. Below are detailed protocols for two common methods utilizing this compound.
Protocol 1: Atomic Layer Deposition (ALD) of SnO₂
ALD is a powerful technique for depositing highly conformal and uniform thin films with atomic-level thickness control.[3][5] It relies on sequential, self-limiting surface reactions.
Experimental Workflow for ALD of SnO₂
Caption: ALD cycle for SnO₂ deposition.
Materials and Equipment:
-
This compound (≥99.99% trace metals basis)
-
Deionized water (H₂O)
-
High-purity nitrogen (N₂) or argon (Ar) gas
-
ALD reactor equipped with precursor and reactant delivery systems
-
Substrates (e.g., silicon wafers, glass slides)
-
Substrate heater
Step-by-Step Protocol:
-
Substrate Preparation: Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with N₂).
-
Precursor Handling: Gently heat the this compound precursor to a temperature sufficient to achieve an adequate vapor pressure (e.g., 70-90 °C). Maintain the precursor delivery lines at a slightly higher temperature to prevent condensation.
-
Deposition Parameters:
-
Set the substrate temperature within the ALD window for this precursor system, typically between 150 °C and 250 °C.[2]
-
The optimal temperature ensures self-limiting growth and minimizes thermal decomposition of the precursor.
-
-
ALD Cycle:
-
Pulse A (Sn(OᵗBu)₄): Introduce a pulse of this compound vapor into the reactor chamber. The precursor will chemisorb onto the substrate surface.
-
Purge A: Purge the chamber with inert gas (N₂ or Ar) to remove any unreacted precursor and gaseous byproducts.
-
Pulse B (H₂O): Introduce a pulse of water vapor. The water molecules will react with the surface-bound tin precursor species, forming Sn-OH groups and releasing tert-butanol as a byproduct.
-
Purge B: Purge the chamber with inert gas to remove the reaction byproducts and any excess water vapor.
-
-
Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 0.5-1.5 Å/cycle, depending on the deposition temperature and pulse times.
-
Post-Deposition Annealing (Optional): To improve crystallinity and electrical conductivity, the deposited films can be annealed in a controlled atmosphere (e.g., air, N₂) at temperatures ranging from 400 °C to 600 °C.
Expected Results:
| Deposition Temperature (°C) | Growth per Cycle (Å) | Resistivity (Ω·cm) |
| 150 | ~1.2 | 10⁻¹ - 10⁰ |
| 200 | ~0.9 | 10⁻² - 10⁻¹ |
| 250 | ~0.6 | 10⁻³ - 10⁻² |
Note: These are representative values and can vary based on specific reactor geometry and process parameters.
Protocol 2: Sol-Gel Synthesis of SnO₂ Thin Films
The sol-gel method is a versatile, solution-based technique that allows for the deposition of thin films on large-area substrates at a relatively low cost.[6][14][15]
Experimental Workflow for Sol-Gel Deposition
Caption: Sol-gel process for SnO₂ thin films.
Materials and Equipment:
-
This compound
-
Anhydrous ethanol or isopropanol
-
Deionized water
-
Acid or base catalyst (e.g., HCl or NH₄OH)
-
Spin coater or dip coater
-
Hot plate
-
Tube furnace or muffle furnace
Step-by-Step Protocol:
-
Sol Preparation:
-
In a glovebox or under an inert atmosphere, dissolve a specific amount of this compound in a suitable anhydrous alcohol (e.g., ethanol) to achieve the desired concentration (e.g., 0.1-0.5 M).
-
Stir the solution until the precursor is completely dissolved.
-
-
Hydrolysis:
-
Prepare a separate solution of deionized water and a catalyst in the same alcohol. The molar ratio of water to the tin precursor is a critical parameter that influences the sol's stability and the resulting film's properties. A typical ratio is 2:1 (H₂O:Sn).
-
Slowly add the water-containing solution to the tin precursor solution while stirring vigorously.
-
-
Sol Aging: Allow the sol to age for a period of time (e.g., 1-24 hours) at room temperature. This allows for the completion of hydrolysis and condensation reactions, leading to the formation of a stable colloidal suspension.
-
Film Deposition:
-
Spin Coating: Dispense the aged sol onto a cleaned substrate and spin at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform film.
-
Dip Coating: Immerse the substrate into the sol and withdraw it at a constant speed. The film thickness is controlled by the withdrawal speed and the viscosity of the sol.
-
-
Drying: Dry the coated substrate on a hot plate at a low temperature (e.g., 100-150 °C) for a few minutes to evaporate the solvent.
-
Annealing: Place the dried films in a furnace and anneal at a higher temperature (e.g., 400-600 °C) in air for 1-2 hours. This step removes organic residues and promotes the crystallization of the amorphous tin-oxo gel into the tetragonal rutile structure of SnO₂.[16]
Expected Results:
| Annealing Temperature (°C) | Crystallite Size (nm) | Optical Transmittance (%) |
| 400 | 10-15 | >85 |
| 500 | 15-25 | >90 |
| 600 | 25-40 | >90 |
Note: These are representative values and are highly dependent on the sol preparation parameters and the number of coating layers.
Characterization of SnO₂ Thin Films
To validate the successful deposition of high-quality SnO₂ thin films, a suite of characterization techniques should be employed:
-
X-ray Diffraction (XRD): To determine the crystal structure and crystallite size of the films. The expected pattern for SnO₂ is the tetragonal rutile phase.[16][17]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and determine the film thickness from cross-sectional images.
-
UV-Visible Spectroscopy: To measure the optical transmittance and calculate the band gap of the semiconductor film. SnO₂ films should exhibit high transparency in the visible range.
-
Four-Point Probe or Hall Effect Measurements: To determine the electrical resistivity, carrier concentration, and mobility of the films.
Conclusion
This compound is a versatile and effective precursor for the fabrication of high-quality SnO₂ thin films via various deposition techniques. Its favorable thermal properties and reactivity make it an excellent choice for both vapor-phase and solution-based methods. By carefully controlling the deposition parameters as outlined in the provided protocols, researchers can tailor the structural, optical, and electrical properties of SnO₂ thin films to meet the demands of a wide range of advanced applications.
References
- This compound - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.
- The Properties and Applications of SnO2 Nanoparticles. (n.d.). Avantama AG.
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- This compound 99.99+ trace metals 36809-75-3. (n.d.). Sigma-Aldrich.
- This compound. (2022). Apollo Scientific.
- Tin (IV)
- An Investigation of SnO2 Nanofilm for Solar cell Application by Spin Co
- Atomic layer deposition of tin dioxide nanofilms: A review. (2015).
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- Synthesis and characterization of SnO2 thin films using metalorganic precursors. (2021).
- SAFETY DATA SHEET - this compound. (2025). Sigma-Aldrich.
- A novel synthesis of tin oxide thin films by the sol-gel process for optoelectronic applic
- Atmospheric atomic layer deposition of SnO2 thin films with tin(ii)
- Atmospheric atomic layer deposition of SnO 2 thin films with Tin(II) acetylacetonate and water. (2022).
- ATOMIC LAYER DEPOSITION OF TIN DIOXIDE NANOFILMS: A REVIEW. (2015).
- Synthesis and Characterization of Pristine SnO2 Thin Film for Solar Cell Application by Sol Gel Spin Coating Technique. (2019). SATHYABAMA Institute of Science and Technology.
- Synthesis and characterization of SnO2 thin films using metal organic precursors. (2021).
- Nanostructured SnO2 Thin Films Based on a Convenient Chemical Deposition for Sensitive Detection of Ethanol. (2022). ACS Omega.
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- Synthesis and Characterization of SnO2 Thin Films by Chemical Bath Deposition. (2012).
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- Direct-patterning SnO2 deposition by atomic-layer additive manufacturing. (2025).
- Synthesis of Tin Oxide Thin Films by Sol-gel Spin Coating Method and Study of Their Color Properties Using CIE 1931 and. (2024). Iraqi Journal of Applied Physics.
- Synthesis of SnO2 by Sol-Gel Method. (2013).
- Synthesis and Characterization of Tin Oxide Nanopowder and Its Application to Sensing Different Pathogens. (2021).
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Introduction: The Merit of Tin(IV) tert-butoxide for SnO₂ Film Deposition
An Application Guide to the Chemical Vapor Deposition of Tin Oxide Films Using Tin(IV) tert-butoxide
This document serves as a comprehensive technical guide for the synthesis of tin(IV) oxide (SnO₂) thin films via the Chemical Vapor Deposition (CVD) method, utilizing this compound as the chemical precursor. It is intended for researchers and scientists in materials science, chemistry, and engineering fields. This guide provides an in-depth look at the precursor chemistry, deposition mechanics, a detailed experimental protocol, and methods for film characterization.
Tin(IV) oxide (SnO₂), also known as stannic oxide, is a versatile n-type semiconductor distinguished by its wide bandgap (around 3.62 eV), high optical transparency in the visible spectrum, and significant electrical conductivity.[1][2] These characteristics make it a critical material for a wide array of applications, including transparent conducting electrodes for solar cells and flat-panel displays, gas sensors, and catalytic supports.[2][3]
Chemical Vapor Deposition (CVD) is a powerful technique for producing high-quality, uniform thin films. The choice of precursor is paramount to the success of the CVD process, directly influencing deposition temperature, growth rate, and the purity and morphology of the resulting film.[3][4] this compound, Sn(OᵗBu)₄, has emerged as a highly effective organometallic precursor for SnO₂ deposition.[5] Its utility stems from its suitable volatility and its capacity for clean thermal decomposition at relatively moderate temperatures, which is ideal for CVD applications.[5]
This guide will elucidate the scientific principles and practical steps for leveraging this compound in a laboratory-scale CVD process to achieve high-quality SnO₂ thin films.
Precursor Profile: this compound (Sn(OᵗBu)₄)
A thorough understanding of the precursor's properties is fundamental to designing a successful and safe CVD process.
Physicochemical Properties
This compound is an organotin compound that serves as an excellent single-source precursor for tin oxide.[5] Its key properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₆H₃₆O₄Sn | [6] |
| CAS Number | 36809-75-3 | [5] |
| Molecular Weight | 411.16 g/mol | N/A |
| Appearance | White to off-white solid | [5] |
| Melting Point | 40-44 °C | [5][7] |
| Relative Density | 1.05 g/cm³ | [8] |
| Key Feature | Moisture and air sensitive | [7][8] |
The relatively low melting point and adequate volatility make it suitable for sublimation or gentle heating in a bubbler to generate the vapor required for the CVD process. Its primary advantage is in the decomposition chemistry, which can proceed without the need for a separate oxygen source, although one can be used to tune film properties.
Safety and Handling
As an organotin compound, this compound must be handled with care. It is classified as harmful and toxic.[7][9]
-
Hazards : Harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is toxic if inhaled.[7][8][9][10] May cause respiratory irritation.[7][9][10]
-
Handling Precautions :
-
Work in a well-ventilated area or a fume hood.[9][10] Avoid breathing dust or fumes.[7][9]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection.[8][9]
-
Handle and store under an inert gas like nitrogen or argon, as the compound is sensitive to air and moisture.[8]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]
-
Keep away from heat, sparks, and open flames.[10]
-
The CVD Process: Mechanism and Key Parameters
The CVD process involves the transport of the volatile precursor vapor into a reaction chamber where it decomposes on a heated substrate to form a solid thin film.[11][12] The properties of the resulting SnO₂ film are highly dependent on the deposition parameters.[3][13]
Proposed Decomposition Mechanism
The thermal decomposition of this compound on the heated substrate surface is a complex process. While detailed kinetic models are precursor-specific, a plausible pathway involves the elimination of stable organic byproducts. The bulky tert-butoxide ligands are thought to facilitate a low-energy decomposition pathway, likely involving β-hydride elimination. This process would lead to the formation of isobutene (C₄H₈) and water (H₂O) or tert-butanol (tBuOH), which then further reacts, ultimately leaving behind tin oxide on the substrate surface.
The overall, simplified reaction can be represented as: Sn(OC(CH₃)₃)₄ → SnO₂ + 4 C₄H₈ + 2 H₂O
This clean decomposition, free of halogenated byproducts, is a significant advantage over chloride-based precursors like SnCl₄.
Caption: High-level workflow for the CVD of SnO₂ from this compound.
Influence of Deposition Parameters
Tuning the deposition parameters is crucial for controlling the film's properties such as crystallinity, thickness, surface morphology, and optical transparency.[4][13]
-
Substrate Temperature : This is one of the most critical parameters. It must be high enough to induce the decomposition of the precursor but low enough to prevent unwanted gas-phase reactions. Higher temperatures generally lead to more crystalline films with larger grain sizes.[14] For Sn(OᵗBu)₄, a typical range is 300-450 °C.[15]
-
Precursor Temperature (Bubbler/Sublimator) : This temperature controls the vapor pressure of the precursor and thus its concentration in the gas stream. It must be carefully controlled to ensure a stable and repeatable deposition rate.
-
Carrier Gas Flow Rate : The flow rate of the inert gas (e.g., Argon or Nitrogen) through the precursor vessel determines the rate at which the precursor vapor is transported to the reaction chamber.[4]
-
Pressure : The total pressure in the reaction chamber influences the mean free path of the gas molecules and the boundary layer thickness above the substrate, affecting film uniformity and growth rate. CVD can be performed at atmospheric or low pressure (LPCVD).
Experimental Protocol: Deposition of SnO₂ Thin Films
This section provides a detailed, step-by-step methodology for depositing SnO₂ thin films using a horizontal tube furnace CVD system.
Equipment and Materials
-
CVD System : Horizontal tube furnace with a quartz tube.
-
Precursor Delivery : Stainless steel bubbler for this compound, with heating tape and temperature controller.
-
Gas Control : Mass Flow Controllers (MFCs) for carrier gas (e.g., high-purity Argon or Nitrogen).
-
Vacuum System : Rotary vane pump and pressure gauge for LPCVD (optional, but recommended for uniformity).
-
Substrates : Silicon wafers, quartz slides, or borosilicate glass.
-
Precursor : this compound (≥99.99% trace metals basis).[5]
-
Chemicals for Cleaning : Acetone, isopropanol, deionized water, nitric acid (optional).[14]
Caption: Schematic of a typical laboratory-scale CVD setup for SnO₂ deposition.
Substrate Preparation (Self-Validating System Pillar 1)
A pristine substrate surface is essential for good film adhesion and uniform growth.
-
Cut substrates to the desired size.
-
Place substrates in a beaker and sonicate sequentially in acetone, and isopropanol for 10-15 minutes each.[14]
-
Rinse thoroughly with deionized water between each solvent step.[14]
-
Dry the substrates using a stream of dry nitrogen gas.
-
For a more rigorous clean, an optional Piranha etch or ozone cleaning can be performed, followed by a final deionized water rinse and drying.[12]
Deposition Procedure
-
System Preparation :
-
Load the cleaned substrates into the center of the quartz reaction tube.
-
Assemble the CVD system, ensuring all connections are leak-tight.
-
Gently heat the this compound precursor in the bubbler to a temperature slightly above its melting point to ensure it is in a liquid state (e.g., 50-60 °C).
-
-
Purging : Purge the entire system, including the precursor lines, with the inert carrier gas for at least 30 minutes to remove residual air and moisture.
-
Heating : Begin heating the furnace to the desired deposition temperature (e.g., 400 °C).
-
Deposition :
-
Once the furnace temperature is stable, set the carrier gas flow through the bubbler using the MFC. A typical flow rate might be 10-50 sccm.
-
If operating under low pressure, adjust the throttle valve to maintain the desired process pressure (e.g., 1-10 Torr).
-
Allow the deposition to proceed for the desired time (e.g., 30-60 minutes) to achieve the target film thickness.
-
-
Shutdown :
-
After the deposition time has elapsed, stop the precursor flow by routing the carrier gas to bypass the bubbler.
-
Turn off the furnace and allow the system to cool to below 100 °C under a continuous flow of inert gas.[11]
-
Once cooled, vent the system to atmospheric pressure and carefully remove the coated substrates.
-
Table of Typical Deposition Parameters
| Parameter | Typical Range | Effect on Film Properties |
| Substrate Temperature | 300 - 450 °C | Affects crystallinity, grain size, and deposition rate.[15] |
| Precursor Bubbler Temp. | 50 - 80 °C | Controls precursor vapor pressure and concentration. |
| Carrier Gas (Ar) Flow | 10 - 100 sccm | Influences precursor delivery rate and residence time. |
| Chamber Pressure | 1 - 760 Torr (ATM) | Affects growth mechanism (mass-transport vs. surface-reaction limited) and uniformity. |
| Deposition Time | 15 - 90 min | Primarily determines the final film thickness. |
Film Characterization (Self-Validating System Pillar 2)
Post-deposition analysis is required to validate the quality of the synthesized SnO₂ films.
-
X-Ray Diffraction (XRD) : Used to determine the crystal structure and phase purity of the film. For SnO₂, a tetragonal rutile structure is expected.[16][17] The peak broadening can be used to estimate the crystallite size.
-
Scanning Electron Microscopy (SEM) : Provides information on the surface morphology, grain size, and film thickness (from cross-sectional imaging).[14][18]
-
UV-Visible Spectroscopy : Measures the optical transmittance and absorbance of the film. This data can be used to calculate the optical bandgap, a key property for transparent electronics.[1][14]
-
Hall Effect Measurement : Used to determine the electrical properties, such as carrier concentration, mobility, and resistivity, which are critical for applications like transparent conducting oxides.[14]
References
- Sigma-Aldrich. (n.d.). This compound 99.99+ trace metals.
- Sigma-Aldrich. (2022). Safety Data Sheet: this compound.
- ChemicalBook. (2023). This compound - Safety Data Sheet.
- Benchchem. (n.d.). Tin(IV)tert-butoxide.
- Indian Academy of Sciences. (n.d.). An economic CVD technique for pure SnO2 thin films deposition: Temperature effects.
- MDPI. (2024). Structure and Selected Properties of SnO2 Thin Films.
- PubMed. (n.d.). Synthesis and Characterization of Tin(IV) Oxide Obtained by Chemical Vapor Deposition Method.
- Springer. (n.d.). Synthesis and Characterization of Tin(IV) Oxide Obtained by Chemical Vapor Deposition Method.
- Apollo Scientific. (2022). Safety Data Sheet: this compound.
- Beilstein Journals. (2023). Properties of tin oxide films grown by atomic layer deposition from tin tetraiodide and ozone.
- MDPI. (2023). Drop-Dry Deposition of SnO2 Using a Complexing Agent and Fabrication of Heterojunctions with Co3O4.
- Springer. (2021). A novel and potentially scalable CVD-based route towards SnO2:Mo thin films as transparent conducting oxides.
- BonViewPress. (2024). Oxidation Behaviour of TiC/TiN Coatings Deposited by Chemical Vapor Deposition (CVD): Mechanisms, Structure.
- ProChem, Inc. (n.d.). Safety Data Sheet: Tin (IV) t-Butoxide.
- TNO Repository. (n.d.). Chemical vapor deposition of tin oxide: fundamentals and applications.
- University of Manchester. (2021). A novel and potentially scalable CVD-based route towards SnO2:Mo thin films as transparent conducting oxides.
- Scientific.Net. (2012). Properties of Amorphous SnO2 Thin Films, Prepared by Thermal Evaporation.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Titanium(IV) tert-butoxide.
- IJRASET. (n.d.). Synthesis and Characterization of Tin Oxide.
- RSC Publishing. (n.d.). Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide.
- RSC Publishing. (n.d.). Aerosol-assisted CVD of SnO from stannous alkoxide precursors.
- ResearchGate. (2006). Chemical vapor deposition of tin oxide: Fundamentals and applications.
- PubMed Central. (2021). Novel Heteroleptic Tin(II) Complexes Capable of Forming SnO and SnO2 Thin Films Depending on Conditions Using Chemical Solution Deposition.
- ResearchGate. (n.d.). Kinetics and microstructure of TiN coatings by CVD.
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Application Note: Atomic Layer Deposition of Tin Oxide (SnO₂) using Tin(IV) tert-butoxide
Introduction: The Strategic Value of Tin Oxide and ALD
Tin oxide (SnO₂) is a wide band-gap n-type semiconductor renowned for its unique combination of high electrical conductivity, optical transparency in the visible spectrum, and robust chemical stability.[1][2] These properties make it an indispensable material in a vast array of advanced applications, including transparent conducting oxides (TCOs) for solar cells and displays, solid-state gas sensors, catalysts, and as an anode material for lithium-ion batteries.[1][2][3] For many of these applications, the ability to deposit ultrathin, conformal, and pinhole-free films is paramount to device performance.
Atomic Layer Deposition (ALD) has emerged as the most promising technique for producing SnO₂ films that meet these stringent requirements.[1][2] ALD is a vapor phase deposition method based on sequential, self-limiting surface reactions, which allows for atomic-level control over film thickness and composition. This precision is critical for fabricating complex, high-aspect-ratio nanostructures.
The choice of precursor is a critical factor in any ALD process. While traditional inorganic precursors like tin(IV) chloride (SnCl₄) have been used, they often necessitate high deposition temperatures (300-600°C) and produce corrosive byproducts such as hydrochloric acid (HCl), which can be detrimental to both the substrate and the deposition equipment.[2][4] This has driven the search for alternative metalorganic precursors. This application note provides a comprehensive guide to the ALD of SnO₂ using Tin(IV) tert-butoxide, a promising halogen-free precursor, detailing its properties, a validated deposition protocol, and the scientific rationale behind the process parameters.
Precursor Analysis: this compound [Sn(OᵗBu)₄]
This compound is an organotin compound that serves as an excellent precursor for the ALD of tin oxide. Its molecular structure and physical properties offer distinct advantages over many traditional tin precursors.
Key Properties and Advantages:
-
Chemical Formula: Sn(OC(CH₃)₃)₄
-
Physical State: Low-melting solid.
-
Melting Point: 40-44 °C. This low melting point allows for gentle heating to achieve sufficient and stable vapor pressure for ALD without requiring high-temperature sublimation equipment.
-
Volatility: It exhibits good volatility, making it suitable for vapor-phase delivery into the ALD reactor.
-
Reactivity: The tert-butoxide ligands are reactive towards common co-reactants like water (H₂O), enabling a clean and efficient ALD cycle at moderate temperatures.
-
Halogen-Free Chemistry: As a metal alkoxide, its reaction byproducts are alcohols (tert-butanol), which are significantly less corrosive and easier to manage than the acidic byproducts of halide precursors. This enhances process safety and equipment longevity.
-
Clean Deposition: Alkoxide precursors, such as the related alkali metal tert-butoxides, are known for leaving minimal carbon contamination in the deposited films, leading to higher purity SnO₂.[5][6]
Handling and Safety Considerations: this compound is sensitive to moisture and air. It should be handled under an inert atmosphere (e.g., in a glovebox) to prevent premature reaction and degradation. When loaded into an ALD system, the precursor cylinder should be heated uniformly to the desired temperature to ensure a consistent vapor pressure throughout the deposition process.
The ALD Process: Reaction Mechanism and Critical Parameters
The ALD of SnO₂ from this compound and water is a binary process consisting of two self-limiting half-reactions. The entire cycle deposits a single monolayer (or a fraction of a monolayer) of SnO₂.
Proposed Reaction Mechanism:
The process relies on the sequential exposure of the substrate to the precursor and the co-reactant, separated by inert gas purges.
-
Half-Reaction A (Sn(OᵗBu)₄ Pulse): The this compound vapor is pulsed into the reactor. It reacts with the hydroxyl (-OH) groups present on the substrate surface. This reaction releases tert-butanol as a gaseous byproduct and leaves the surface terminated with tin-tert-butoxide species.
-
Surface-OH* + Sn(OᵗBu)₄(g) → Surface-O-Sn(OᵗBu)₃* + ᵗBuOH(g)
-
-
Purge 1: An inert gas (e.g., N₂ or Ar) flows through the reactor to remove any unreacted precursor and the tert-butanol byproduct.
-
Half-Reaction B (H₂O Pulse): Water vapor is pulsed into the reactor. It reacts with the tert-butoxide ligands on the surface, forming Sn-O-Sn bonds and regenerating the hydroxyl surface termination. This step also releases tert-butanol as a byproduct.
-
Surface-O-Sn(OᵗBu)₃* + 3H₂O(g) → Surface-O-Sn(OH)₃* + 3ᵗBuOH(g)
-
-
Purge 2: The inert gas purge removes excess water vapor and the tert-butanol byproduct, completing the cycle and preparing the surface for the next precursor pulse.
This sequence is repeated to grow the film to the desired thickness.
Detailed Protocol for ALD of Tin Oxide
This protocol provides a starting point for the deposition of high-quality SnO₂ thin films. Researchers must optimize these parameters for their specific ALD reactor and substrate.
Part A: System and Substrate Preparation
-
Substrate Cleaning (Self-Validating Step): Proper surface preparation is critical for uniform nucleation and film growth. A hydrophilic surface terminated with -OH groups is required.
-
Place substrates (e.g., silicon wafers, glass) in a beaker.
-
Sonicate sequentially in acetone, isopropanol, and deionized (DI) water for 10 minutes each.
-
Dry the substrates thoroughly with a nitrogen gun.
-
Immediately before loading into the ALD reactor, treat the substrates with an O₂ plasma or a UV-Ozone cleaner for 5-10 minutes to remove organic contaminants and ensure a hydroxyl-terminated surface.
-
-
Reactor Preparation:
-
Ensure the ALD reactor is clean and has been baked out to remove residual moisture.
-
Set the reactor wall temperature to be slightly higher than the highest precursor temperature to prevent condensation (e.g., 100-120 °C).
-
Part B: Precursor Handling and Loading
-
Precursor Loading: Inside an inert-atmosphere glovebox, gently heat the this compound container to just above its melting point (~50 °C) to liquefy it for easy transfer into the ALD precursor cylinder (bubbler).
-
Installation: Install the sealed precursor cylinder onto the ALD system.
-
Heating: Heat the cylinder to the desired temperature (see table below). Allow at least 30-60 minutes for the temperature to stabilize before starting the deposition. The precursor lines should also be heated to a temperature between the bubbler and reactor wall temperatures.
Part C: Deposition Parameters and Execution
The following table summarizes the recommended starting parameters for the ALD process. The existence of a stable "ALD window" and saturated growth must be confirmed experimentally by varying one parameter at a time (e.g., substrate temperature, pulse time) while keeping others constant and measuring the growth per cycle (GPC).
| Parameter | Recommended Starting Value | Rationale & Field Insights |
| Substrate Temperature | 150 - 250 °C | This range is hypothesized based on ALD processes for similar metalorganic tin precursors like TDMASn.[2][7] Below 150 °C, precursor condensation may occur. Above 250 °C, thermal decomposition of Sn(OᵗBu)₄ could lead to uncontrolled CVD-like growth and higher impurity levels.[1] |
| Sn(OᵗBu)₄ Bubbler Temp. | 70 °C | This temperature is well above the precursor's melting point and should provide sufficient vapor pressure for efficient delivery into the reactor without causing decomposition. |
| H₂O Source Temp. | Room Temperature (~25 °C) | Standard for water in ALD; provides adequate vapor pressure. |
| Sn(OᵗBu)₄ Pulse Time | 0.5 seconds | Start with a short pulse and increase incrementally (e.g., to 1.0s, 1.5s, 2.0s) until the GPC no longer increases, confirming self-limiting growth. |
| Sn(OᵗBu)₄ Purge Time | 20 seconds | Must be long enough to completely remove unreacted precursor and byproducts. Check for saturation by increasing purge time until GPC is stable. |
| H₂O Pulse Time | 0.2 seconds | Water is highly reactive; a short pulse is usually sufficient. Confirm saturation as with the tin precursor. |
| H₂O Purge Time | 25 seconds | A slightly longer purge after the water pulse helps to ensure all physisorbed water is removed from the chamber. |
| Carrier Gas Flow | 20-50 sccm N₂ or Ar | Typical flow rate for ALD systems to transport precursors. |
| Expected GPC | ~0.9 - 1.3 Å/cycle | This is an estimate based on other metalorganic tin ALD processes.[2][7][8] The actual GPC must be determined experimentally. |
Execution Workflow:
Film Characterization and Validation
After deposition, the following techniques are recommended to validate the process and characterize the SnO₂ films:
-
Ellipsometry: To measure film thickness and calculate the GPC. A linear relationship between the number of ALD cycles and film thickness is a primary indicator of a successful ALD process.
-
X-ray Diffraction (XRD): To determine the crystallinity of the film. As-deposited ALD films at lower temperatures are often amorphous, while higher temperatures or post-deposition annealing can yield polycrystalline films with the characteristic tetragonal rutile structure of SnO₂.[7]
-
X-ray Photoelectron Spectroscopy (XPS): To verify the chemical composition and stoichiometry (Sn:O ratio) and to check for impurities like carbon. A pure SnO₂ phase should show a characteristic Sn 3d₅/₂ peak for Sn⁴⁺.[3]
-
Atomic Force Microscopy (AFM): To measure surface roughness. ALD films are typically very smooth, with roughness values on the order of a few nanometers.[8]
References
- Nazarov, D., et al. (2015). Atomic Layer Deposition of Tin Dioxide Nanofilms: A Review. Russian Microelectronics.
-
Tamm, A., et al. (2023). Properties of tin oxide films grown by atomic layer deposition from tin tetraiodide and ozone. Applied Surface Science. [Link]
-
Nazarov, D., et al. (2015). Atomic layer deposition of tin dioxide nanofilms: A review. ResearchGate. [Link]
-
Nguyen, V. H., et al. (2022). Atmospheric atomic layer deposition of SnO2 thin films with tin(ii) acetylacetonate and water. Dalton Transactions. [Link]
-
Choi, B. J., et al. Electrical Characteristics of Tin Oxide Films Grown by Thermal Atomic Layer Deposition. [Link]
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Park, J.-S., et al. (2010). Low Temperature Atomic Layer Deposition of Tin Oxide. Chemistry of Materials. [Link]
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Palmstrom, A. F., et al. Interfacial Effects of Tin Oxide Atomic Layer Deposition in Metal Halide Perovskite Photovoltaics. OSTI.GOV. [Link]
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Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Journal of Vacuum Science & Technology A. [Link]
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Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Northwestern University. [Link]
-
Hultqvist, J., et al. (2015). Spatial ALD of zinc tin oxide growth and characterization of zinc tin oxide thin films. Eindhoven University of Technology. [Link]
-
Nguyen, V. H., et al. (2022). Atmospheric atomic layer deposition of SnO 2 thin films with Tin(II) acetylacetonate and water. ResearchGate. [Link]
-
Østreng, E., et al. (2020). tert-butoxides as Precursors for Atomic Layer Deposition of Alkali Metal Containing Thin Films. OSTI.GOV. [Link]
-
Østreng, E., et al. (2020). Tert-butoxides as precursors for atomic layer deposition of alkali metal containing thin films. ResearchGate. [Link]
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Application Note & Protocol: Sol-Gel Synthesis of Tin Oxide (SnO₂) Nanoparticles from Tin(IV) tert-butoxide
Introduction and Scientific Rationale
Tin oxide (SnO₂) is a versatile n-type semiconductor renowned for its high degree of transparency in the visible spectrum, strong thermal stability, and chemical inertness.[1] These properties make SnO₂ nanoparticles highly valuable in applications ranging from transparent conducting electrodes and gas sensors to photocatalysis and biomedical devices.[2][3][4] Among the various synthesis techniques, the sol-gel process offers exceptional control over particle size, morphology, and purity at relatively low processing temperatures.[5][6]
This document provides a detailed protocol for the synthesis of SnO₂ nanoparticles using Tin(IV) tert-butoxide, Sn(O-t-Bu)₄, as a precursor. Alkoxide precursors are highly suitable for sol-gel synthesis due to their ready reactivity with water.[7][8] this compound, in particular, offers a non-aqueous, chloride-free route, which can be advantageous for applications sensitive to halide impurities. The bulky tert-butoxide groups influence the hydrolysis and condensation rates, providing a distinct level of control over the final material's microstructure compared to more common precursors like tin chlorides.[9][10]
The core of the synthesis relies on two fundamental reactions:
-
Hydrolysis: The alkoxide precursor reacts with water, replacing the tert-butoxide (-O-t-Bu) groups with hydroxyl (-OH) groups.
-
Condensation: The hydroxylated tin species subsequently react with each other or with remaining alkoxide groups to form tin-oxygen-tin (Sn-O-Sn) bridges, eliminating water or tert-butanol as byproducts. This process builds the inorganic polymer network that constitutes the gel.[7]
By carefully controlling parameters such as the water-to-alkoxide molar ratio, solvent nature, temperature, and pH, this protocol enables the reproducible synthesis of high-quality tin oxide nanoparticles.[11]
The Sol-Gel Pathway: Mechanism of Sn(O-t-Bu)₄ to SnO₂
The transformation of the molecular precursor this compound into a solid tin oxide network is a stepwise process. Understanding this pathway is critical for troubleshooting and for rationally tuning the nanoparticle properties.
-
Step 1: Hydrolysis. The process is initiated by the addition of water to the this compound solution, typically dissolved in a parent alcohol or another suitable solvent. The reaction proceeds as follows:
-
Sn(O-t-Bu)₄ + xH₂O → Sn(O-t-Bu)₄₋ₓ(OH)ₓ + x(t-BuOH)
-
-
Step 2: Condensation. This step can occur via two primary pathways, leading to the formation of the Sn-O-Sn backbone of the nanoparticle network.
-
Oxolation: Two hydroxylated species react to form an oxo-bridge and a water molecule.
-
(HO)ₓ(t-BuO)₃₋ₓSn-OH + HO-Sn(O-t-Bu)₃₋ₓ(OH)ₓ → (HO)ₓ(t-BuO)₃₋ₓSn-O-Sn(O-t-Bu)₃₋ₓ(OH)ₓ + H₂O
-
-
Alkoxolation: A hydroxylated species reacts with a remaining alkoxide group.
-
(HO)ₓ(t-BuO)₃₋ₓSn-OH + (t-BuO)-Sn(O-t-Bu)₃₋ₓ(OH)ₓ → (HO)ₓ(t-BuO)₃₋ₓSn-O-Sn(O-t-Bu)₃₋ₓ(OH)ₓ + t-BuOH
-
-
The relative rates of hydrolysis and condensation determine the structure of the resulting gel. Rapid hydrolysis followed by slow condensation tends to form more linear, polymeric gels, while slower hydrolysis can lead to the formation of more highly branched clusters and discrete colloidal particles.[7]
Experimental Protocol
This protocol details the synthesis of SnO₂ nanoparticles with a target crystallite size in the 5-15 nm range.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier (Example) | Notes |
| This compound, [Sn(O-t-Bu)₄] | ≥99.9% (metals basis) | Sigma-Aldrich, Gelest | Highly moisture-sensitive. Store and handle in a glovebox. |
| 2-Propanol (Isopropanol) | Anhydrous, ≥99.5% | Fisher Scientific | Primary solvent. |
| Deionized Water | Type I, 18.2 MΩ·cm | Millipore System | Used for hydrolysis. |
| Nitric Acid (HNO₃) | 70%, TraceMetal™ Grade | Thermo Scientific | Optional, used as a catalyst to control pH. |
| Schlenk Flasks / Reaction Vessel | 250 mL | Chemglass | Must be oven-dried before use. |
| Magnetic Stirrer with Hotplate | - | IKA, Corning | - |
| Syringes and Needles | - | Becton Dickinson | For precise liquid transfers. |
| Glovebox or Schlenk Line | - | - | Essential for handling the air-sensitive precursor. |
| Centrifuge | - | Eppendorf, Thermo | For nanoparticle collection. |
| Tube Furnace | - | Carbolite Gero | For calcination. |
| Alumina Crucibles | - | CoorsTek | For calcination. |
Step-by-Step Synthesis Procedure
Safety Precaution: Handle this compound and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
A. Precursor Solution Preparation (Inert Atmosphere)
-
Oven-dry all glassware (250 mL Schlenk flask, magnetic stir bar) at 120 °C overnight and allow to cool under vacuum or in a desiccator before transferring to the glovebox.
-
Inside the glovebox, weigh 4.11 g (10 mmol) of this compound directly into the 250 mL Schlenk flask.
-
Add 100 mL of anhydrous 2-propanol to the flask.
-
Seal the flask and stir the mixture at room temperature until the precursor is fully dissolved, forming a clear, colorless solution. This is Solution A .
B. Hydrolysis Solution Preparation
-
In a separate beaker or flask, prepare the hydrolysis solution by mixing 40 mL of 2-propanol with 0.72 mL of deionized water (40 mmol). This corresponds to a water-to-alkoxide molar ratio (R) of 4.
-
Optional (for catalyzed reaction): Add one drop (~50 µL) of concentrated nitric acid to the water/2-propanol mixture to act as a catalyst for hydrolysis. Acid catalysis generally leads to more particulate, less polymeric gels.
C. Sol-Gel Reaction
-
Remove Solution A from the glovebox and place it on a magnetic stirrer in a fume hood.
-
Using a syringe or dropping funnel, add the hydrolysis solution dropwise to Solution A over a period of 30 minutes under vigorous stirring.
-
A white, translucent sol will begin to form almost immediately.
-
After the addition is complete, seal the flask (allowing for pressure release if necessary) and continue stirring at room temperature for 2 hours.
D. Gelation and Aging
-
Stop the stirring and allow the solution to stand undisturbed at room temperature. Gelation should occur within 2-24 hours, resulting in a semi-rigid, opaque white gel.
-
Age the gel by leaving it in the sealed container for 48 hours at room temperature. Aging allows for further polycondensation reactions, strengthening the gel network.
E. Drying and Calcination
-
Carefully decant the supernatant liquid from the aged gel.
-
Wash the gel by adding 50 mL of fresh 2-propanol, gently swirling, and allowing the gel to settle. Decant the solvent. Repeat this washing step twice more to remove unreacted species and byproducts.
-
Transfer the washed gel into an alumina crucible and dry in an oven at 80 °C for 24 hours to form a xerogel.
-
Transfer the crucible containing the dried xerogel powder to a tube furnace.
-
Calcine the powder by heating in air at a ramp rate of 5 °C/min to 500 °C and holding at that temperature for 2 hours. This step removes residual organics and crystallizes the amorphous tin oxide into the desired phase.
-
Allow the furnace to cool naturally to room temperature. The resulting fine white powder is the final tin oxide nanoparticle product.
Visualization of the Experimental Workflow
Caption: Experimental workflow for SnO₂ nanoparticle synthesis.
Characterization and Expected Results
To validate the synthesis and understand the properties of the nanoparticles, the following characterization techniques are recommended.
| Technique | Purpose | Expected Results |
| X-Ray Diffraction (XRD) | Phase identification and crystallite size estimation. | The pattern should match the tetragonal rutile structure of SnO₂ (cassiterite, JCPDS card no. 88-0287).[12] The primary diffraction peaks will be located at 2θ values of approximately 26.6°, 33.9°, and 51.8°.[12] Using the Scherrer equation on the most intense peak (110), the average crystallite size is expected to be in the 5-15 nm range. |
| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology analysis. | TEM images should reveal quasi-spherical, agglomerated nanoparticles.[13] The particle size observed should be consistent with the XRD crystallite size, typically ranging from 5-20 nm. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of Sn-O bond formation and removal of organics. | After calcination, the spectrum should show a strong, broad absorption band around 635 cm⁻¹, which is characteristic of the Sn-O-Sn stretching vibration in the rutile SnO₂ lattice.[12] The absence of peaks related to C-H and O-H stretching (around 2900-3400 cm⁻¹) confirms the complete removal of organic residues.[14] |
| UV-Visible Spectroscopy | Optical properties and band gap estimation. | The UV-Vis absorption spectrum will show a sharp absorption edge in the UV region. A Tauc plot can be used to calculate the optical band gap, which is expected to be around 3.8-4.0 eV, showing a blue shift compared to bulk SnO₂ (3.6 eV) due to quantum confinement effects.[5] |
Troubleshooting and Process Optimization
The properties of the final SnO₂ nanoparticles are highly dependent on the synthesis parameters. The following table provides insights for process optimization.
| Parameter | Effect on Nanoparticle Properties | Rationale & Insights |
| Water/Alkoxide Ratio (R) | Increasing R generally leads to smaller particle sizes but can cause uncontrolled precipitation if too high. | A higher concentration of water accelerates the hydrolysis rate relative to condensation, leading to the rapid formation of many small nuclei. An R value between 4 and 10 is typically optimal.[11] |
| Precursor Concentration | Higher concentrations can lead to larger particle sizes and increased agglomeration. | Increased proximity of reacting species at higher concentrations favors inter-particle growth and aggregation. A concentration of 0.1 M, as used in this protocol, is a good starting point.[13] |
| Solvent | The choice of solvent affects hydrolysis rates and particle stability. | Solvents play a key role in the final particle size.[15] Alcohols like 2-propanol or ethanol are common. Less polar solvents can slow hydrolysis, potentially leading to better-controlled growth. |
| Calcination Temperature | Higher temperatures increase crystallinity and particle size. | Sintering and grain growth become more significant at higher temperatures. A temperature of 500-600 °C is usually sufficient to achieve good crystallinity without excessive particle growth.[12] |
References
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Hydrolysis and Condensation of Tin(IV) Alkoxide Compounds: The Control of Structural Evolution. DTIC. Available at: [Link]
-
Microstructural and Optical Characteristics of Sol-Gel Derived Tin Oxide Nanoparticles. AIP Publishing. Available at: [Link]
-
Microstructural and optical characteristics of sol-gel derived tin oxide nanoparticles. ResearchGate. Available at: [Link]
-
Characterization of tin oxide and tin oxide-gold composite prepared via sol-gel technique. ResearchGate. Available at: [Link]
-
Synthesis and characterization of tin oxide nanoparticles via sol-gel method using ethanol as solvent. Semantic Scholar. Available at: [Link]
-
“SYNTHESIS AND CHARACTERIZATION OF TIN OXIDE NANOPARTICLES VIA SOL-GEL METHOD USING ETHANOL AS SOLVENT”. ResearchGate. Available at: [Link]
-
Synthesis of pure SnO2 nanospheres by co-precipitation method. IOPscience. Available at: [Link]
-
Synthesis of tin oxide nanoparticles in order to study its properties. ResearchGate. Available at: [Link]
-
The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide. University of New Mexico. Available at: [Link]
- THE METHOD OF PREPARATION OF NANOCOLLOIDAL SnO2 WATERSOL AND ITS USES. Google Patents.
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Preparation and Characterization of SnO2 Nanoparticles. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
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Synthesis and Characterization of Tin Oxide Nanoparticles Using Plant Extract. Der Pharma Chemica. Available at: [Link]
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Synthesis and applications of tin oxide nanoparticles: An overview. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Tin Oxide Nanoparticles by Co-precipitation Method. IOSR Journal of Applied Physics. Available at: [Link]
-
Hydrolysis and Condensation of Tin(IV) Alkoxide Compounds: The Control of Structural Evolution. ResearchGate. Available at: [Link]
-
Recent advances in synthesis, modification, and potential application of tin oxide nanoparticles. ResearchGate. Available at: [Link]
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Influence of ethylene glycol on the hydrolysis-condensation behavior of Ti(IV) butoxide. Bulgarian Chemical Communications. Available at: [Link]
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Sustainable Photocatalytic Degradation of Ibuprofen Using Se-Doped SnO2 Nanoparticles Under UV–Visible Irradiation. MDPI. Available at: [Link]
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Hydrolysis and Condensation of Modified TIN (IV) Alkoxide Compounds to form Controlled Porosity Materials. ResearchGate. Available at: [Link]
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Sol–gel process. Wikipedia. Available at: [Link]
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Synthesis of tin oxide nanoparticles by sol–gel process: effect of solvents on the optical properties. Semantic Scholar. Available at: [Link]
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Application Notes and Protocols: Deposition of High-Quality Tin Oxide (SnO₂) Films Using Tin(IV) tert-butoxide
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the deposition of tin oxide (SnO₂) thin films using Tin(IV) tert-butoxide (Sn(OᵗBu)₄) as a metal-organic precursor. Tin oxide is a vital n-type semiconductor renowned for its unique combination of high electrical conductivity, optical transparency, and chemical stability, making it indispensable for applications in gas sensors, transparent conducting electrodes, and catalysis.[1][2] This guide details optimized parameters and step-by-step protocols for three primary deposition techniques: Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and Sol-Gel synthesis. The causality behind experimental choices is explained to empower users to rationally tune film properties—such as crystallinity, morphology, and electronic characteristics—to meet specific application demands.
Introduction: The Role of SnO₂ and the this compound Precursor
Tin oxide (SnO₂), in its cassiterite rutile structure, is a wide bandgap semiconductor (Eg ≈ 3.6 eV) that has become a cornerstone material in optoelectronics and sensor technology.[2][3] Its functional properties are intrinsically linked to its physical characteristics, which are determined by the chosen deposition method and parameters.
The selection of a precursor is a critical first step that dictates the feasibility and outcome of the deposition process. This compound, Sn(OᵗBu)₄, is an excellent precursor for SnO₂ due to several key advantages:
-
Volatility and Thermal Stability: It possesses sufficient vapor pressure at moderate temperatures for gas-phase delivery in CVD and ALD.[4]
-
Clean Decomposition: Its thermal decomposition pathways can yield pure SnO₂ without the incorporation of contaminants like chlorine, which is a common issue with halide precursors such as SnCl₄.[5]
-
Solution Processability: It is soluble in common organic solvents, making it highly suitable for sol-gel synthesis routes.
Properties of this compound
| Property | Value | Source |
| Chemical Formula | Sn(OᵗBu)₄ / C₁₆H₃₆O₄Sn | [4] |
| Molar Mass | 411.17 g/mol | N/A |
| Appearance | White to off-white solid/liquid | [4] |
| Melting Point | 40-44 °C | [4] |
| Boiling Point | 140 °C (decomposes) | [4] |
Deposition Technique 1: Chemical Vapor Deposition (CVD)
CVD is a powerful technique for producing high-quality, uniform thin films over large areas. In this process, the this compound precursor is vaporized, transported into a reaction chamber via a carrier gas, and thermally decomposed on a heated substrate surface to form a solid SnO₂ film.
Underlying Principles and Causality
The core of the CVD process is the thermal decomposition of the precursor. The tert-butoxy ligands are thermally unstable and break away from the central tin atom at elevated temperatures. The substrate temperature is the most critical parameter, as it provides the activation energy for this decomposition and influences the surface mobility of adsorbed species, directly impacting the film's crystallinity and grain size.[6]
Reaction Pathway (Simplified): Sn(OC(CH₃)₃)₄ (g) → SnO₂ (s) + Volatile organic byproducts
Higher substrate temperatures generally lead to:
-
Improved Crystallinity: Atoms have more energy to arrange themselves into the thermodynamically stable rutile crystal structure.[7]
-
Larger Grain Size: Increased surface diffusion allows smaller grains to coalesce into larger ones.
-
Higher Deposition Rate: The decomposition reaction kinetics accelerate with temperature, up to a certain point where mass transport becomes the limiting factor.
Key Deposition Parameters for CVD
| Parameter | Typical Range | Effect on Film Properties |
| Substrate Temperature | 350 - 550 °C | Primary Control: Governs crystallinity, grain size, and deposition rate. Higher temperatures improve film quality but can be limited by substrate stability.[6][8] |
| Precursor Temperature | 80 - 120 °C | Controls Vapor Pressure: Must be high enough for stable vaporization but low enough to prevent premature decomposition before reaching the substrate. |
| Carrier Gas Flow Rate | 20 - 100 sccm (e.g., Ar, N₂) | Controls Residence Time: Affects the concentration of the precursor in the reaction zone and the removal rate of byproducts. Higher flow can reduce deposition rate.[6] |
| Chamber Pressure | 1 - 10 Torr (Low Pressure CVD) | Influences Mean Free Path: Lower pressures lead to more uniform coatings on complex shapes and can reduce gas-phase reactions. |
CVD Experimental Workflow Diagram
Caption: CVD process for SnO₂ film deposition.
Protocol: CVD of SnO₂
-
Substrate Preparation: Clean the substrate (e.g., silicon, quartz, or glass) via sonication in acetone, followed by isopropanol, and finally deionized water. Dry thoroughly with a nitrogen gun.
-
System Setup: Load the cleaned substrate into the CVD reaction chamber.
-
Precursor Heating: Gently heat the this compound precursor in a bubbler to a stable temperature of 100 °C to ensure consistent vapor pressure. Heat the gas lines to ~120 °C to prevent condensation.
-
Pump and Purge: Evacuate the chamber to a base pressure (< 1 mTorr) and then purge with high-purity nitrogen or argon gas.
-
Parameter Ramp-Up: Heat the substrate to the desired deposition temperature (e.g., 450 °C). Stabilize the chamber pressure to 5 Torr.
-
Deposition: Open the precursor valve and introduce the this compound vapor into the chamber using argon as a carrier gas at a flow rate of 50 sccm.
-
Film Growth: Maintain these conditions for the desired deposition time (e.g., 30-60 minutes) to achieve the target film thickness.
-
Cooldown: After deposition, close the precursor valve and cool the substrate to below 100 °C under a continuous flow of inert gas.
-
Venting and Unloading: Once cooled, vent the chamber to atmospheric pressure and carefully unload the coated substrate.
Deposition Technique 2: Atomic Layer Deposition (ALD)
ALD is a specialized variant of CVD that enables the deposition of ultrathin, highly conformal, and pinhole-free films with sub-nanometer thickness control. It relies on sequential, self-limiting surface reactions. For SnO₂, this typically involves alternating exposures of the substrate to the this compound precursor and a co-reactant, such as water (H₂O) or ozone (O₃).[1][9]
Underlying Principles and Causality
The ALD process consists of a cycle of four steps:
-
Pulse A (Precursor): this compound vapor is introduced and chemisorbs onto the substrate surface until all available reactive sites are saturated. This reaction is self-limiting.
-
Purge A: Excess precursor and byproducts are purged from the chamber with an inert gas.
-
Pulse B (Co-reactant): A co-reactant (e.g., H₂O vapor) is introduced, reacting with the surface-bound precursor to form SnO₂ and regenerating surface reactive sites. This is also a self-limiting reaction.
-
Purge B: Excess co-reactant and byproducts are purged, completing one ALD cycle.
The film thickness is precisely controlled by the number of ALD cycles. The "ALD window" is a critical temperature range where the deposition rate per cycle is constant and self-limiting growth occurs.[9][10] Below this window, condensation can occur; above it, thermal decomposition (CVD-like growth) begins, both of which disrupt the self-limiting nature.[11]
Key Deposition Parameters for ALD
| Parameter | Typical Range | Effect on Film Properties |
| Deposition Temperature | 150 - 250 °C | Defines ALD Window: Critical for self-limiting growth. Affects crystallinity; films may be amorphous or polycrystalline depending on the temperature.[12] |
| Precursor Pulse/Purge | 0.5 - 2 s / 5 - 20 s | Ensures Saturation & Cleaning: Must be long enough for complete surface saturation and subsequent removal of non-reacted precursors. |
| Co-reactant Pulse/Purge | 0.5 - 2 s / 5 - 20 s | Ensures Complete Reaction & Cleaning: Must be sufficient for complete surface reaction and byproduct removal. |
| Number of Cycles | 50 - 2000 | Primary Control for Thickness: Film thickness is linearly proportional to the number of cycles. |
ALD Experimental Workflow Diagram
Caption: A typical four-step ALD cycle for SnO₂.
Protocol: ALD of SnO₂
-
Substrate Preparation: Clean the substrate as described in the CVD protocol.
-
System Setup: Load the substrate into the ALD reactor.
-
Precursor Heating: Heat the this compound to 90 °C and the H₂O co-reactant to room temperature. Heat delivery lines to ~110 °C.
-
Parameter Setup: Heat the reactor walls and substrate to the desired deposition temperature within the ALD window (e.g., 200 °C).
-
Deposition Cycles: Begin the ALD sequence. A typical cycle for a 200 °C process might be:
-
1.0s pulse of this compound.
-
10.0s purge with N₂ gas.
-
1.0s pulse of H₂O.
-
10.0s purge with N₂ gas.
-
-
Film Growth: Repeat the cycle until the desired thickness is achieved (e.g., 500 cycles for ~50 nm, assuming a growth rate of ~1.0 Å/cycle).
-
Cooldown and Unloading: Cool the reactor under an inert atmosphere before venting and removing the sample.
Deposition Technique 3: Sol-Gel Synthesis
The sol-gel process is a versatile wet-chemical technique used to produce nanoparticles or thin films from a chemical solution (sol) that acts as a precursor for an integrated network (gel).[13] It is particularly advantageous for its low cost, simple equipment, and excellent control over chemical composition.
Underlying Principles and Causality
The process involves two primary reactions:
-
Hydrolysis: this compound reacts with water, often in the presence of an acid or base catalyst, to replace its tert-butoxide ligands with hydroxyl (-OH) groups. Sn(OᵗBu)₄ + 4H₂O → Sn(OH)₄ + 4 ᵗBuOH
-
Condensation: The hydrolyzed tin species polymerize through condensation reactions, forming Sn-O-Sn bridges and releasing water. This process transforms the sol into a viscous gel network.
The properties of the final SnO₂ material are heavily influenced by the sol-gel chemistry (e.g., pH, water-to-precursor ratio) and the post-deposition heat treatment (annealing), which is required to remove residual organics and crystallize the film.[3][14]
Key Deposition Parameters for Sol-Gel
| Parameter | Typical Range | Effect on Film Properties |
| Precursor Concentration | 0.1 - 0.5 M | Affects sol viscosity and final film thickness. |
| Solvent | Alcohols (e.g., Ethanol, Butanol) | Influences precursor solubility and evaporation rate during coating. |
| Catalyst (Acid/Base) | HNO₃, HCl, NH₄OH | Controls the rates of hydrolysis and condensation, which affects the gel structure and particle size.[14] |
| Coating Method | Spin-coating (3000-5000 rpm) | Determines film thickness and uniformity. |
| Annealing Temperature | 400 - 600 °C | Critical for Crystallization: Drives off organic residues and transforms the amorphous gel into crystalline SnO₂. Higher temperatures lead to larger crystallite sizes.[3][15] |
Sol-Gel Experimental Workflow Diagram
Caption: Workflow for SnO₂ film synthesis via the sol-gel method.
Protocol: Sol-Gel Synthesis of SnO₂
-
Sol Preparation: In a nitrogen-filled glovebox, dissolve 4.11 g of this compound (0.01 mol) in 50 mL of anhydrous ethanol with vigorous stirring.
-
Hydrolysis: Separately, prepare a solution of 0.72 mL of deionized water (0.04 mol) and 0.5 mL of nitric acid (catalyst) in 20 mL of ethanol. Add this solution dropwise to the precursor solution under continuous stirring.
-
Aging: Seal the flask and stir the sol at room temperature for 24 hours to allow for hydrolysis and condensation to proceed.
-
Coating: Clean a substrate as previously described. Dispense the aged sol onto the substrate and spin-coat at 3000 rpm for 30 seconds.
-
Drying: Transfer the coated substrate to a hotplate and dry at 100 °C for 10 minutes to evaporate the solvent.
-
Annealing: Place the substrate in a muffle furnace. Ramp the temperature to 500 °C at a rate of 5 °C/min and hold for 2 hours to crystallize the film and remove organic residues.
-
Cooldown: Allow the furnace to cool naturally to room temperature before removing the final SnO₂ film.
References
-
Molecular Structure of tin (IV) tert-butoxide. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Properties of SnO2 Films Grown by Atomic Layer Deposition - ResearchGate. Available at: [Link]
-
Effect of Oxygen Source on the Various Properties of SnO 2 Thin Films Deposited by Plasma-Enhanced Atomic Layer Deposition - MDPI. Available at: [Link]
-
SnO 2 Films Deposited by Ultrasonic Spray Pyrolysis: Influence of Al Incorporation on the Properties - MDPI. Available at: [Link]
-
Atmospheric atomic layer deposition of SnO 2 thin films with Tin(II) acetylacetonate and water | Request PDF - ResearchGate. Available at: [Link]
-
Effect of Deposition Parameters on Optical and Electrical Properties of SnO2: Al Thin Films Prepared by Spray Pyrolysis Technique for Optoelectronic Devices - ResearchGate. Available at: [Link]
-
Influence of Thickness and Substrate on the Properties of SnO2 Films Deposited by CVD. Available at: [Link]
-
Atmospheric atomic layer deposition of SnO2 thin films with tin(ii) acetylacetonate and water - Dalton Transactions (RSC Publishing). Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF SnO2 NANOPARTICLES. Available at: [Link]
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One-Step Synthesis, Structure, and Band Gap Properties of SnO2 Nanoparticles Made by a Low Temperature Nonaqueous Sol–Gel Technique - NIH. Available at: [Link]
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(PDF) Synthesis of SnO2 by Sol-Gel Method - ResearchGate. Available at: [Link]
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Direct-patterning SnO2 deposition by atomic-layer additive manufacturing - ATLANT3D. Available at: [Link]
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Sol Gel Synthesis of Tin Oxide Nanoparticles and TH 2023 Materials Today PR - Scribd. Available at: [Link]
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Atomic layer deposition of tin dioxide nanofilms: A review - ResearchGate. Available at: [Link]
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SOL-GEL SYNTHESIZED SnO2 NANOPARTICLES SHOWING ADVANCED PHOTOCATALYTIC ATTRIBUTES FOR ENVIRONMENTAL POLLUTION CONTROL. Available at: [Link]
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Synthesis and Characterization of Tin(IV) Oxide Obtained by Chemical Vapor Deposition Method. Available at: [Link]
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ATOMIC LAYER DEPOSITION OF TIN DIOXIDE NANOFILMS: A REVIEW. Available at: [Link]
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Synthesis and characterization of SnO 2 thin films using metalorganic precursors. Available at: [Link]
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Synthesis and Characterization of Tin(IV) Oxide Obtained by Chemical Vapor Deposition Method - PMC - NIH. Available at: [Link]
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Non-toxic and rapid chemical bath deposition for SnO2 electron transporting layers in perovskite solar cells | ChemRxiv. Available at: [Link]
-
Synthesis and Characterization of Tin Oxide - IJRASET. Available at: [Link]
-
Novel Heteroleptic Tin(II) Complexes Capable of Forming SnO and SnO2 Thin Films Depending on Conditions Using Chemical Solution Deposition - PubMed Central. Available at: [Link]
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An Assessment of Chemical Vapor Deposition Synthesis of SnO2 Nanowires by Statistical Design - ResearchGate. Available at: [Link]
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Application of Tin(IV) tert-butoxide in optoelectronic devices
Causality: For ETLs, a compact, pinhole-free morphology is more critical than high crystallinity. A low-temperature process prevents potential damage to the underlying FTO layer and reduces the thermal budget of the overall device fabrication. The deep conduction band of SnO₂ provides a favorable energy alignment for electron injection from tin-based perovskites like FASnI₃. [17][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Film cracks or peels | 1. Film is too thick. 2. Thermal shock during annealing. 3. Poor substrate cleaning/adhesion. | 1. Use a more dilute precursor solution or lower spin speed. 2. Use a slower ramp rate for heating and cooling. 3. Re-evaluate and improve the substrate cleaning protocol; use UV-Ozone treatment. |
| Hazy or opaque film | 1. Uncontrolled/fast hydrolysis in solution (precipitation). 2. Insufficient removal of organics. | 1. Ensure anhydrous solvents are used and preparation is under inert gas. Reduce catalyst amount. 2. Increase annealing time or temperature. |
| High sheet resistance | 1. Low annealing temperature. 2. Film is too thin or discontinuous. 3. Organic contamination. | 1. Increase annealing temperature to >450 °C to improve crystallinity. 2. Increase solution concentration or deposit multiple layers. 3. Ensure complete combustion of organics during annealing (anneal in air). |
| Inconsistent results | 1. Aging of precursor solution. 2. Ambient humidity fluctuations. | 1. Use freshly prepared solutions for best results. 2. Strictly control the deposition environment (glovebox). |
Conclusion
This compound is a versatile and highly effective precursor for depositing high-quality tin oxide thin films for a range of optoelectronic applications. Its adaptability to simple, scalable solution-based methods like spin coating makes it an invaluable tool for both academic research and industrial development. By carefully controlling the sol-gel chemistry, deposition parameters, and thermal processing, researchers can precisely tailor the properties of SnO₂ films to meet the demanding requirements of next-generation transparent electronics and high-efficiency photovoltaic devices.
References
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- Sigma-Aldrich. (n.d.). This compound 99.99+ trace metals.
- Benchchem. (n.d.). Tin(IV)tert-butoxide | 36809-75-3.
- Apollo Scientific. (2022). This compound Safety Data Sheet.
- Synthesis and characterization of SnO2 thin films using metalorganic precursors. (n.d.).
- ResearchGate. (2025). Synthesis and characterization of SnO2 thin films using metal organic precursors.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound.
- The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide. (n.d.).
- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy this compound Industrial Grade.
- CONICET. (n.d.). Synthesis of SnO2 nanoparticles through the controlled precipitation route.
- ResearchGate. (n.d.). Hydrolysis and Condensation of Tin(IV) Alkoxide Compounds: The Control of Structural Evolution.
- Synthesis and Characterization of Tin Oxide Nanopowder and Its Application to Sensing Different Pathogens. (n.d.).
- Innovative Materials for High-Performance Tin-Based Perovskite Solar Cells: A Review. (n.d.).
- Ereztech. (n.d.). Tin(IV) t-butoxide.
- Wikipedia. (n.d.). Tin-based perovskite solar cell.
- Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. (n.d.).
- Wikipedia. (n.d.). Tin(IV) oxide.
- Wikipedia. (n.d.). Transparent conducting film.
- Ossila. (n.d.). What are Transparent Conductive Oxides?.
- Tin oxide for optoelectronic, photovoltaic and energy storage devices: a review. (n.d.). Journal of Materials Chemistry A (RSC Publishing).
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Catalytic Activity of Tin(IV) tert-butoxide in Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Lewis Acidity of Tin(IV) tert-butoxide
This compound, Sn(OᵗBu)₄, is a valuable organotin compound that serves as a highly effective Lewis acid catalyst in a variety of organic transformations.[1] Its catalytic prowess stems from the electron-deficient nature of the tin(IV) center, which possesses empty 5d orbitals. This allows it to readily accept electron pairs from Lewis bases, such as the oxygen and nitrogen atoms prevalent in organic substrates.[1] This fundamental property underpins its utility in promoting reactions like esterification, transesterification, and polymerization. The bulky tert-butoxide ligands play a crucial role in modulating the reactivity and solubility of the tin center.[1] This document provides a detailed guide to the applications of this compound, complete with mechanistic insights and practical experimental protocols.
Core Applications and Mechanistic Considerations
The utility of this compound spans several key areas of organic synthesis, primarily revolving around the formation of ester and ether linkages. Its high thermal stability makes it particularly suitable for reactions requiring elevated temperatures.[2][3]
Esterification and Transesterification Reactions
Organotin compounds, including this compound, are widely employed as catalysts in esterification and transesterification reactions.[2][4][5] They offer significant advantages over strong acid catalysts, such as reduced side reactions and corrosion, leading to products with better color and odor profiles.[2]
Mechanism of Catalysis: The catalytic cycle is generally understood to proceed through a Lewis acid mechanism.[6]
-
Coordination: The tin(IV) center coordinates to the carbonyl oxygen of the carboxylic acid or ester, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: An alcohol molecule then attacks the activated carbonyl carbon.
-
Proton Transfer and Elimination: Subsequent proton transfer and elimination of water (in esterification) or an alcohol (in transesterification) yields the desired ester product and regenerates the catalyst.
Protocol 1: General Procedure for Esterification
This protocol describes a general method for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst.
Materials:
-
Carboxylic acid
-
Alcohol (a 1.1 to 3-fold molar excess is typical)
-
This compound (0.1 - 1.0 mol%)
-
High-boiling point solvent (e.g., toluene, xylene)
-
Dean-Stark apparatus
-
Standard laboratory glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under an inert atmosphere.
-
To the flask, add the carboxylic acid, the alcohol, and the solvent.
-
Add the this compound catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Continue heating until the theoretical amount of water has been collected or the reaction is deemed complete by an appropriate analytical method (e.g., TLC, GC, or NMR).
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by standard techniques such as distillation, crystallization, or column chromatography.
Table 1: Typical Reaction Conditions for Esterification
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Acid | 1-Butanol | 0.5 | Toluene | 110-120 | 4-6 | >95 |
| Benzoic Acid | Ethanol | 0.8 | Xylene | 130-140 | 8-12 | >90 |
| Adipic Acid | 2-Ethylhexanol | 1.0 | Toluene | 110-120 | 10-14 | >98 |
Polymerization Reactions
Tin(IV) alkoxides, including the tert-butoxide derivative, are effective initiators and catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactides and caprolactones to produce biodegradable polyesters such as polylactide (PLA) and polycaprolactone (PCL).[7][8][9] Tin-based catalysts are widely used in the industrial production of polyesters for various applications, including packaging and biomedical devices.[10][11]
Mechanism of Ring-Opening Polymerization: The polymerization is believed to proceed via a coordination-insertion mechanism.
-
Initiation: The tin alkoxide initiates the polymerization by reacting with a cyclic ester monomer. The alkoxide group attacks the carbonyl carbon of the monomer, leading to the ring opening and the formation of a tin-alkoxide terminated polymer chain.
-
Propagation: The newly formed alkoxide end of the growing polymer chain then attacks another monomer molecule, propagating the chain. This process repeats, leading to the formation of a high molecular weight polymer.
Protocol 2: Bulk Polymerization of ε-Caprolactone
This protocol outlines a method for the bulk ring-opening polymerization of ε-caprolactone using this compound.
Materials:
-
ε-Caprolactone (freshly distilled)
-
This compound (initiator)
-
Schlenk flask or similar reaction vessel
-
High-vacuum line
-
Oil bath
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Thoroughly dry all glassware in an oven and assemble hot under a stream of inert gas.
-
Add the desired amount of ε-caprolactone to the Schlenk flask.
-
The this compound initiator is typically added as a solution in a dry, inert solvent (e.g., toluene) to achieve the desired monomer-to-initiator ratio.
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Place the sealed flask in a preheated oil bath at the desired polymerization temperature (typically 110-150 °C).
-
Allow the polymerization to proceed for the desired time, which can range from a few hours to several days depending on the target molecular weight and conversion.
-
To terminate the polymerization, cool the flask to room temperature and expose the viscous polymer to air.
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or dichloromethane) and precipitating it into a non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
Table 2: Influence of Reaction Parameters on PCL Synthesis
| Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) (Theoretical) | PDI |
| 100 | 130 | 24 | ~11,400 | 1.2 - 1.5 |
| 200 | 130 | 48 | ~22,800 | 1.3 - 1.6 |
| 500 | 140 | 72 | ~57,000 | 1.4 - 1.8 |
Note: Actual molecular weights and PDI may vary depending on the purity of reagents and reaction conditions.
Safety and Handling
This compound is a moisture-sensitive and combustible solid.[12][13] It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[12][14]
Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.[12][14]
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a face shield, chemical-resistant gloves (nitrile or rubber), and a lab coat.[12][14]
-
Handle under an inert gas (e.g., nitrogen or argon) to prevent hydrolysis.[12][14]
-
Store in a cool, dry, and well-ventilated area in a tightly closed container under an inert atmosphere.[12][14]
-
Avoid contact with skin, eyes, and clothing.[12]
-
In case of contact, immediately flush the affected area with copious amounts of water.[14] Seek medical attention if irritation persists.[14]
-
In case of fire, use alcohol-resistant foam, dry chemical, or carbon dioxide.[12]
Conclusion
This compound is a versatile and efficient catalyst for a range of important organic reactions. Its Lewis acidic nature, coupled with its thermal stability, makes it a valuable tool for the synthesis of esters and polyesters. By understanding the underlying reaction mechanisms and adhering to proper experimental protocols and safety precautions, researchers can effectively harness the catalytic power of this organotin compound for their synthetic needs.
References
- Google Patents. MX9204932A - PREPARATION OF POLYESTERS WITH TIN CATALYSTS.
-
Prochem, Inc. Tin (IV) t-Butoxide - Safety Data Sheet. Available from: [Link]
-
Vesta Chemicals. ViaCat Tin Catalysts for (Poly)esters and Polyurethanes. Available from: [Link]
-
National Center for Biotechnology Information. Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide). Available from: [Link]
-
TIB Chemicals. Catalysts for the Plastic & Rubber sector. Available from: [Link]
-
ResearchGate. Catalysts for Polyester Resin Manufacturing. Available from: [Link]
-
ResearchGate. Understanding the Structure and Reactivity of Mixed Titanium(IV) Alkoxide and Tin(II)/(IV) Carboxylates as Esterification Catalysts. Available from: [Link]
-
National Center for Biotechnology Information. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Available from: [Link]
-
ResearchGate. Investigation of the Initiating and Catalytic Behavior of Tri-n-butyltin(IV) n-Butoxide in Ring-Opening Polymerization of ε-Caprolactone and Transesterification of Poly(L-lactic acid). Available from: [Link]
-
Defense Technical Information Center. Hydrolysis and Condensation of Tin(IV) Alkoxide Compounds: The Control of Structural Evolution. Available from: [Link]
-
ResearchGate. Hydrolysis and Condensation of Tin(IV) Alkoxide Compounds: The Control of Structural Evolution. Available from: [Link]
-
Ataman Kimya. TIN(IV) BUTOXIDE. Available from: [Link]
-
TU Chemnitz. Tin Nanoparticles in Carbon/Silica Hybrid Materials by the Use of Twin Polymerization. Available from: [Link]
-
Hermans Research Group – UW–Madison. Understanding the Structure and Reactivity of Mixed Titanium(IV) Alkoxide and Tin(II)/(IV) Carboxylates as Esterification Catalysts. Available from: [Link]
-
Royal Society of Chemistry. Syntheses of polylactides by means of tin catalysts. Available from: [Link]
-
DKatalyst. Catalysts for Esterification and Transesterification Reactions. Available from: [Link]
-
University of Groningen. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Available from: [Link]
-
ResearchGate. Tin(IV) organometallics catalysts applied on TG transesterification reactions. Available from: [Link]
-
ResearchGate. Tin-Catalyzed Esterification and Transesterification Reactions: A Review. Available from: [Link]
-
Royal Society of Chemistry. Catalysis Science & Technology. Available from: [Link]
-
ResearchGate. Novel tin(II) butoxides for use as initiators in the ring-opening polymerisation of e-caprolactone. Available from: [Link]
-
Chiang Mai University. Ring-Opening Polymerization of ε-Caprolactone Using Soluble Tin(II) n-Butoxide-L-Lactide Macroinitiators. Available from: [Link]
-
OUCI. Application of organo-tin based complexes in transesterification reaction for biodiesel production- A review. Available from: [Link]
- Tin in Organic Synthesis.
-
Chiang Mai Journal of Science. Ring-Opening Polymerization of ε-Caprolactone Using Soluble Tin(II) n-Butoxide-L-Lactide Macroinitiators. Available from: [Link]
-
ACS Publications. Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide). Available from: [Link]
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- 8. Syntheses of polylactides by means of tin catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00092J [pubs.rsc.org]
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Troubleshooting & Optimization
Preventing hydrolysis of Tin(IV) tert-butoxide during synthesis
Welcome to the technical support center for organometallic synthesis. This guide is designed for researchers, scientists, and drug development professionals working with Tin(IV) tert-butoxide. As a highly moisture-sensitive compound, its successful synthesis hinges on the rigorous exclusion of water.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you navigate the challenges of preventing hydrolysis and achieving high-purity this compound.
Troubleshooting Guide: Overcoming Hydrolysis-Related Issues
This section addresses specific problems that can arise during the synthesis of this compound, with a focus on identifying and resolving issues caused by unwanted hydrolysis.
| Symptom | Potential Cause(s) | Corrective Action & Explanation |
| Immediate formation of a white precipitate upon adding Tin(IV) chloride (SnCl₄) to the reaction mixture. | Gross moisture contamination. This is the most common cause. The precipitate is likely tin dioxide (SnO₂) or related tin oxyhydroxides, formed by the rapid hydrolysis of SnCl₄ or the target alkoxide.[3] | 1. Verify Solvent Anhydrousness: Ensure solvents are rigorously dried to <50 ppm water content. Use fresh, properly activated molecular sieves (3Å or 4Å) or distill from an appropriate drying agent (e.g., CaH₂ for hydrocarbons).[4][5] 2. Check Inert Atmosphere: Confirm a positive pressure of dry inert gas (argon or nitrogen) is maintained throughout the setup.[6] Check for leaks in the Schlenk line or glassware joints. 3. Dry Glassware Thoroughly: Glassware must be oven-dried (>120°C for several hours) or flame-dried under vacuum immediately before use to remove adsorbed water.[5][6] |
| Low yield of the final product. | 1. Slow, continuous hydrolysis: Trace amounts of moisture in reagents or solvent, or ingress of air during the reaction, can slowly hydrolyze the product as it forms. 2. Incomplete reaction: Insufficient reaction time or incorrect stoichiometry. 3. Loss during workup: Hydrolysis can occur during filtration or solvent removal if not performed under strictly anhydrous conditions. | 1. Refine Anhydrous Technique: Use cannula transfer for all liquids.[6][7] Ensure reagents are of high purity and handled under inert gas. 2. Optimize Reaction Conditions: Monitor the reaction by taking aliquots (under inert atmosphere) to determine completion. Ensure the stoichiometry of the alkoxide source (e.g., lithium tert-butoxide) is correct. 3. Anhydrous Workup: Filter the reaction mixture through a Schlenk filter frit under inert gas pressure to remove byproducts like LiCl.[7] Remove the solvent under vacuum, ensuring the system is not opened to the atmosphere. |
| The final product is a hazy liquid or an off-white solid instead of a clear, colorless liquid or white crystalline solid. | Partial hydrolysis of the final product. Even small amounts of moisture during storage or isolation can lead to the formation of finely dispersed tin oxide particles. | 1. Purify by Vacuum Distillation/Sublimation: For highest purity, the crude product should be distilled or sublimed under high vacuum.[8] This will separate the desired alkoxide from non-volatile hydrolysis products. 2. Improve Storage Conditions: Store the purified product in a sealed container (e.g., an ampoule under argon or a Schlenk flask) inside a desiccator or glovebox.[2][9][10] |
| The reaction mixture becomes viscous or gels. | Formation of tin-oxo-alkoxide oligomers. Controlled partial hydrolysis can lead to the formation of M-O-M bridges, resulting in oligomeric or polymeric species instead of the monomeric alkoxide.[3][11] | 1. Re-evaluate Reagent Purity: The tert-alcohol or alkoxide source may contain water. Purify tert-butanol by distillation if necessary. 2. Control Addition Rate: A very slow addition of SnCl₄ to the lithium tert-butoxide solution at low temperatures can sometimes mitigate localized concentration gradients that might favor side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound hydrolysis?
A1: The hydrolysis of this compound is a nucleophilic substitution reaction. The tin atom in Sn(OᵗBu)₄ is electrophilic and susceptible to attack by nucleophiles, such as the oxygen atom in a water molecule. The reaction proceeds in steps, where the tert-butoxide groups (-OᵗBu) are sequentially replaced by hydroxyl groups (-OH). These hydroxyl intermediates are often unstable and rapidly undergo condensation reactions, eliminating water to form tin-oxo-tin (Sn-O-Sn) bridges.[3][11] Uncontrolled, this process continues until an insoluble network of tin dioxide (SnO₂) is formed.
Q2: What are the best practices for setting up a synthesis that is highly sensitive to moisture?
A2: A successful synthesis requires a multi-layered defense against moisture, a strategy often referred to as "air-free technique".[6]
-
Glassware Preparation: All glassware must be rigorously dried, either by baking in an oven at >120°C overnight or by flame-drying under vacuum just before use.[5][6] Assembling the apparatus while hot and immediately placing it under an inert atmosphere prevents re-adsorption of moisture.
-
Inert Atmosphere: The entire reaction should be conducted under a positive pressure of a dry inert gas, such as argon or nitrogen. A Schlenk line or a glovebox provides the necessary environment.[9] A Schlenk line is a dual manifold that allows for alternating between vacuum and inert gas, which is essential for purging air from the system.[12]
-
Solvent Purification: Solvents must be anhydrous. While commercial anhydrous solvents are available, it is best practice to dry them in the lab. Distillation from appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) is a traditional and effective method.[13][14] Alternatively, passing solvents through columns of activated alumina, as found in solvent purification systems (SPS), is a safer and convenient option.[14]
-
Reagent Handling: Solid reagents should be dried under vacuum if possible and transferred in a glovebox or under a strong counter-flow of inert gas. Liquid reagents should be transferred using gas-tight syringes or via cannula transfer between septa-sealed flasks.[6][7]
Q3: How should I properly store and handle the final this compound product?
A3: this compound is extremely moisture-sensitive and requires careful storage.[1][2] The purified product should be stored under an inert atmosphere (argon is preferred as it is denser than air) in a tightly sealed container.[1] For long-term storage, flame-sealing the product in a glass ampoule under vacuum or argon is the best option. For shorter-term use, a Schlenk flask with a well-greased glass stopper or a high-quality PTFE valve is suitable.[7] All storage containers should be kept inside a secondary container, such as a desiccator or within a glovebox, to provide an additional barrier against atmospheric moisture.[10]
Detailed Experimental Protocol: Anhydrous Synthesis of this compound
This protocol details the synthesis via a salt metathesis reaction between tin(IV) chloride and lithium tert-butoxide, a common and effective method.[8] All operations must be performed using standard Schlenk line or glovebox techniques.[6]
Reagents & Materials:
-
Lithium tert-butoxide (LiOᵗBu)
-
Tin(IV) chloride (SnCl₄), anhydrous
-
Hexane or Toluene, anhydrous (<50 ppm H₂O)
-
Schlenk flasks and other appropriate glassware
-
Cannula, syringes, and rubber septa
-
Stir plate and magnetic stir bars
-
Inert gas (Argon or Nitrogen), dry
Workflow Diagram:
Step-by-Step Procedure:
-
System Preparation: Assemble a two-neck round-bottom flask (Schlenk flask) equipped with a magnetic stir bar, a rubber septum on one neck, and a condenser (or gas inlet adapter) on the other.[7] Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. Repeat the vacuum/inert gas backfill cycle three times to ensure the system is thoroughly purged of air and moisture.[12]
-
Reagent Preparation: In the inert atmosphere of a glovebox, weigh lithium tert-butoxide (4.0 equivalents) into the prepared Schlenk flask. Outside the glovebox, add anhydrous hexane or toluene via cannula to create a slurry.
-
Reaction Setup: Cool the slurry to 0°C in an ice bath with continuous stirring.
-
Addition of Tin(IV) Chloride: Draw neat, anhydrous tin(IV) chloride (1.0 equivalent) into a gas-tight syringe. Slowly add the SnCl₄ to the stirring LiOᵗBu slurry dropwise over a period of 30-60 minutes. The reaction is exothermic; maintain the temperature at or below 10°C during the addition. A white precipitate of lithium chloride (LiCl) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours to ensure it goes to completion.
-
Isolation of Crude Product: Stop stirring and allow the LiCl precipitate to settle. Transfer the supernatant liquid containing the soluble this compound to a second, clean, flame-dried Schlenk flask via cannula filtration. Wash the remaining LiCl precipitate once or twice with a small amount of anhydrous solvent and transfer the washings to the second flask to maximize yield.
-
Purification: Connect the flask containing the combined filtrate and washings to a vacuum line. Slowly remove the solvent under reduced pressure to yield the crude product. For high-purity material, the product should be purified by distillation under high vacuum.[8] Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~65°C at 0.3 mmHg).
-
Storage: Transfer the purified, colorless product to a suitable storage vessel (e.g., a flame-sealable ampoule or a Schlenk flask) under a positive pressure of inert gas.[10]
References
- An Illustrated Guide to Schlenk Line Techniques. (2023). [Source Not Available].
-
Air-free technique - Wikipedia. Wikipedia. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]
- Tin (IV) t-Butoxide - Safety Data Sheet. (2021). [Source Not Available].
-
Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. (2015). JoVE. [Link]
-
Drying solvents - Sciencemadness Wiki. (2023). Sciencemadness Wiki. [Link]
-
Drying Solvents – The Schlenk Line Survival Guide. The Schlenk Line Survival Guide. [Link]
-
Hydrolysis and Condensation of Tin(IV) Alkoxide Compounds: The Control of Structural Evolution. DTIC. [Link]
-
solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. [Link]
-
Hydrolysis and Condensation of Tin(IV) Alkoxide Compounds: The Control of Structural Evolution. (1996). ResearchGate. [Link]
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
-
The evolution of ‘sol–gel’ chemistry as a technique for materials synthesis. (2015). RSC Publishing. [Link]
- The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide. [Source Not Available].
-
Spectroscopic Investigation on the Reactions of Tin and Titanium Alkoxides with 3-Pentenoic Acid. (2008). Bentham Open Archives. [Link]
-
Non-Metals: Synthesis. Cambridge University Press. [Link]
Sources
- 1. prochemonline.com [prochemonline.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benthamopen.com [benthamopen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Tin(IV)tert-butoxide | 36809-75-3 | Benchchem [benchchem.com]
- 9. ossila.com [ossila.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. assets.cambridge.org [assets.cambridge.org]
- 12. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 13. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Synthesis and Purification of Tin(IV) tert-butoxide
This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers engaged in the synthesis of Tin(IV) tert-butoxide, Sn(OᵗBu)₄. Achieving high purity is critical, as contaminants can significantly impact its performance as a precursor in materials science and as a catalyst in organic synthesis. This document is structured to address practical challenges encountered in the laboratory, explaining the chemical principles behind each recommendation to ensure robust and reproducible results.
Understanding the Chemistry: Common Synthesis Routes
The purity of the final product is intrinsically linked to the chosen synthetic pathway. Most routes start from tin(IV) chloride (SnCl₄) and aim to substitute the chloride ligands with tert-butoxide groups.[1] Understanding the byproducts of your chosen method is the first step in designing an effective purification strategy.
-
Salt Metathesis Reaction: This is a common and direct method involving the reaction of SnCl₄ with an alkali metal alkoxide, such as lithium or sodium tert-butoxide.[1] The primary byproduct is the corresponding alkali metal chloride (e.g., LiCl or NaCl), which is an insoluble salt.
-
SnCl₄ + 4 LiOᵗBu → Sn(OᵗBu)₄ + 4 LiCl(s)
-
-
Base-Mediated Alcoholysis: This route involves reacting SnCl₄ directly with tert-butanol in the presence of a base to scavenge the HCl byproduct.[1] While ammonia has been used, it can introduce impurities.[1] A more effective approach uses a secondary amine, like diethylamine, which forms an insoluble amine hydrochloride salt that can be easily filtered off.[1][2]
-
SnCl₄ + 4 H-OᵗBu + 4 Et₂NH → Sn(OᵗBu)₄ + 4 Et₂NH₂Cl(s)
-
-
Trans-Alcoholysis: This method involves reacting a different tin(IV) alkoxide with tert-butanol. The reaction is driven by removing the more volatile alcohol byproduct.[2]
-
From Tin(IV) Amides: Reacting tetrakis(dimethylamino)tin(IV) with excess tert-butanol is an effective route where the dimethylamine byproduct is highly volatile and easily removed.[1]
The most significant challenge across all methods is the compound's extreme sensitivity to moisture.[1][3][4] Metal alkoxides readily hydrolyze to form metal oxides and hydroxides, which are major sources of impurity.[2]
Troubleshooting Guide: Common Synthesis & Purification Issues
This section addresses specific problems researchers may encounter. Each answer provides a causal explanation and a validated solution.
Question 1: My final product is an off-white, yellow, or brown solid instead of the expected white crystalline solid. What went wrong?
This is the most common issue and almost always points to accidental hydrolysis. This compound is highly sensitive to moisture.[3][5] When exposed to water, even trace amounts from the atmosphere or wet solvents, it hydrolyzes to form tin-oxo or tin-hydroxide species (Sn-O-Sn or Sn-OH bonds), which are often non-volatile and discolored.[2]
Causality and Solution:
-
Root Cause: Inadequate drying of glassware, solvents, or starting materials, or performing the reaction/workup open to the atmosphere.
-
Preventative Measures:
-
Glassware: All glassware must be oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon, or in a desiccator immediately before use.
-
Solvents & Reagents: Use anhydrous solvents, freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons). Ensure tert-butanol is of the highest purity and free of water.
-
Inert Atmosphere: The entire synthesis and workup, including filtration, should be conducted under an inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.
-
-
Remediation: If the product is already discolored, the best course of action is purification. Since the hydrolysis byproducts are typically non-volatile, high-purity this compound can be recovered via vacuum distillation or sublimation .[1][2]
Question 2: My yield is significantly lower than reported in the literature (~80%). Where could I have lost my product?
Low yields can result from incomplete reactions, mechanical losses during transfers, or side reactions.
Causality and Solution:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, incorrect temperature, or poor mixing of reagents, especially if a solid byproduct (e.g., LiCl) coats the reactants.
-
Solution: Ensure vigorous stirring throughout the reaction. For salt metathesis reactions, allow sufficient time for the exchange to complete. Gentle heating can sometimes improve reaction rates, but must be controlled to avoid side reactions.
-
-
Mechanical Loss:
-
Cause: this compound is a low-melting solid (40-44°C).[3][4] During filtration to remove salt byproducts, some product may remain dissolved in the solvent used for washing or may melt and stick to the filtration apparatus if the solvent is removed too quickly, generating heat.
-
Solution: Pre-cool the solvent used for washing the salt byproduct to minimize the solubility of your product. Wash the filter cake with several small portions of cold, anhydrous solvent rather than one large portion. Ensure all transfers are done carefully under an inert atmosphere.
-
-
Loss During Purification:
-
Cause: The compound is volatile.[1] Removing solvent under high vacuum without a cooled receiving flask can lead to significant loss of product.
-
Solution: When removing the reaction solvent via rotary evaporation, use a moderate vacuum and a cooled water bath. For final purification by vacuum distillation, ensure the receiving flask is adequately cooled (e.g., with a dry ice/acetone bath) to maximize condensation and recovery.
-
Question 3: My NMR spectrum shows residual starting materials (tert-butanol) or solvent. How can I remove them?
This indicates that the final purification step was incomplete.
Causality and Solution:
-
Root Cause: Both tert-butanol and common reaction solvents (like heptane or benzene) are volatile. However, this compound itself is also volatile, making a simple high-vacuum evaporation insufficient for complete separation.
-
Solution: The most effective method to separate the product from more volatile impurities is careful fractional distillation under reduced pressure .[1]
-
Slowly heat the crude product under vacuum.
-
Collect the initial fraction, which will be rich in residual solvent and tert-butanol.
-
Once the temperature stabilizes at the boiling point of your product (e.g., 85°C at 40 Pa or 65°C at 0.3 mmHg), switch to a clean receiving flask to collect the pure this compound.[1][4]
-
Question 4: After synthesis using an amine base, my product is contaminated with a solid. Filtration is very slow. How can I improve this?
The solid is the amine hydrochloride byproduct (e.g., Et₂NH₂Cl). Slow filtration is often due to very fine particle size.
Causality and Solution:
-
Root Cause: Rapid addition of reagents can lead to rapid precipitation, forming very fine particles that clog the filter frit.
-
Solution:
-
Control Precipitation: Add the reagents slowly and with vigorous stirring to encourage the growth of larger, more easily filterable crystals of the amine salt.
-
Use a Filter Aid: If the precipitate is still very fine, consider using a pad of Celite® or another filter aid over the filter frit. This creates a porous layer that prevents the fine particles from clogging the filter.
-
Thorough Washing: Ensure the filtered salt is washed thoroughly with a cold, anhydrous non-polar solvent (like heptane) to recover all the product that may be trapped in the filter cake.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the single most effective method for purifying crude this compound?
Without question, the most effective purification techniques are vacuum distillation or sublimation .[1][2] Because the desired product is a volatile, low-melting solid, these methods are ideal for separating it from non-volatile impurities like salt byproducts (LiCl) and hydrolysis products (tin oxides), as well as less volatile organic impurities.[1] A reported yield for purification by sublimation is approximately 80%.[2]
Q2: How can I reliably characterize the purity of my final product?
A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure and identify any organic impurities containing protons or carbons (e.g., residual solvents, tert-butanol). A pure sample will show a single sharp singlet in the ¹H NMR for the equivalent tert-butyl protons.
-
Melting Point: A sharp melting point within the literature range (40-44°C) is a good indicator of high purity.[3] Impurities will typically cause the melting point to broaden and become depressed.
-
Elemental Analysis: This provides the elemental composition (%C, %H, %Sn) and is a definitive way to establish purity against the theoretical formula, C₁₆H₃₆O₄Sn.
-
Gravimetric Assay: This technique determines the percentage of tin in the compound and is a common method for assessing purity for commercial products.[3]
Q3: What are the best practices for handling and storing high-purity this compound?
Due to its high sensitivity to moisture and air, strict handling and storage protocols are mandatory.[3][5]
-
Handling: Always handle the solid in a glovebox or under a positive pressure of a dry, inert gas (argon or nitrogen).[5]
-
Storage: Store in a tightly sealed container (e.g., an ampule under argon or a Schlenk flask) in a cool, dry place away from incompatible materials like oxidizing agents.[4][5][6] A desiccator or a dry storage cabinet is recommended.
Q4: My product looks pure, but gives poor results in my catalytic reaction. Why?
The catalytic activity of this compound is rooted in its Lewis acidic character, where the tin center can accept electron density.[1] Even trace amounts of hydrolysis can form tin-oxo-tin bridges, creating oligomeric species.[2] These oligomers may have different steric and electronic properties, potentially altering or inhibiting the catalytic activity compared to the monomeric Sn(OᵗBu)₄ species.[2] Therefore, ensuring the material is strictly anhydrous and monomeric is critical for reproducible catalytic performance.
Data & Protocols
Physical & Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₃₆O₄Sn | [3] |
| Molecular Weight | 411.17 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 40-44 °C | [3][4] |
| Boiling Point | 65 °C @ 0.3 mmHg (40 Pa) | [1][3] |
| Sensitivity | Moisture and Air | [3][5] |
Experimental Protocol: Synthesis via Salt Metathesis
This protocol is adapted from common laboratory procedures for metal alkoxide synthesis.[1][7] All operations must be performed under a dry, inert atmosphere (N₂ or Ar) using Schlenk techniques.
Materials:
-
Tin(IV) chloride (SnCl₄)
-
Lithium tert-butoxide (LiOᵗBu)
-
Anhydrous heptane or toluene
-
Anhydrous Celite® (optional, for filtration)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, all under a positive pressure of argon.
-
In the flask, prepare a slurry of lithium tert-butoxide (4.1 equivalents) in anhydrous heptane.
-
In the addition funnel, prepare a solution of tin(IV) chloride (1.0 equivalent) in anhydrous heptane.
-
Cool the slurry in the flask to 0°C using an ice bath.
-
Add the SnCl₄ solution dropwise from the addition funnel to the stirred slurry over 1-2 hours. A white precipitate of LiCl will form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure the reaction goes to completion.
-
Separate the LiCl precipitate by filtration through a medium porosity glass frit cannula or a filter paper in a glovebox. If filtration is slow, use a pad of anhydrous Celite®.
-
Wash the LiCl precipitate with several small portions of cold, anhydrous heptane to recover the product. Combine the washings with the filtrate.
-
Remove the solvent from the combined filtrate under reduced pressure to yield crude this compound as a white solid.
-
Purify the crude product by vacuum distillation or sublimation as described below.
Experimental Protocol: Purification by Vacuum Distillation
Procedure:
-
Assemble a flame-dried short-path distillation apparatus. Ensure all joints are well-sealed with high-vacuum grease.
-
Transfer the crude this compound into the distillation flask under an inert atmosphere. Add a magnetic stir bar.
-
Slowly apply vacuum (target pressure < 0.5 mmHg or ~65 Pa).
-
Begin stirring and gently heat the distillation flask using an oil bath.
-
Volatile impurities (e.g., residual solvent) will distill first. Collect this forerun in the receiving flask.
-
Once the forerun is removed, the temperature will rise. When the head temperature stabilizes at the boiling point of the product (~65°C at 0.3 mmHg), switch to a new, pre-weighed receiving flask.
-
Continue distillation until all the product has been collected.
-
Remove the heat source and allow the apparatus to cool completely before backfilling with inert gas to recover the pure, white crystalline product.
Visualization of Workflows
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common issues in this compound synthesis.
References
- Benchchem. (n.d.). Tin(IV)tert-butoxide | 36809-75-3.
- Hampden-Smith, M. J., Wark, T. A., & Brinker, C. J. (n.d.). The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide.
-
Ereztech. (n.d.). Tin(IV) t-butoxide | Sn(OtBu)4. Retrieved from [Link]
-
ChemBK. (2024). Tin-tert-butoxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Transition metal alkoxide complex. Retrieved from [Link]
-
Roger, C., & Hampden-Smith, M. J. (n.d.). Hydrolysis and Condensation of Modified Tin(IV) Alkoxide Compounds to Form Controlled Porosity Materials. Cambridge University Press & Assessment. Retrieved from [Link]
Sources
- 1. Tin(IV)tert-butoxide | 36809-75-3 | Benchchem [benchchem.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. Tin(IV) t-butoxide | Sn(OtBu)4 | C16H36SnO4 - Ereztech [ereztech.com]
- 4. chembk.com [chembk.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Transition metal alkoxide complex - Wikipedia [en.wikipedia.org]
Technical Support Center: Achieving Uniform SnO₂ Thin Films
Welcome to the technical support center for tin oxide (SnO₂) thin film deposition. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to film uniformity. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Troubleshooting Guide: Non-Uniform SnO₂ Films
This section addresses specific uniformity problems you might encounter during SnO₂ deposition. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: My spin-coated SnO₂ film is thicker at the edges and thinner in the center ("coffee ring" effect). What's causing this and how can I fix it?
Probable Cause: This common issue in sol-gel and spin-coating processes is often due to non-uniform drying of the precursor solution.[1] The solvent evaporates faster at the edges of the substrate, leading to an accumulation of solute particles and resulting in a thicker film in those regions.
Step-by-Step Troubleshooting:
-
Optimize Solvent Composition:
-
Action: Introduce a co-solvent with a higher boiling point (e.g., terpineol, ethylene glycol) into your precursor solution.
-
Rationale: A less volatile solvent mixture will evaporate more slowly and uniformly across the substrate, minimizing the "coffee ring" effect.
-
-
Control the Spin-Coating Environment:
-
Action: Perform the spin-coating process in a controlled environment with high solvent vapor pressure. This can be achieved by placing a solvent-saturated swab near the substrate during spinning.
-
Rationale: A solvent-rich atmosphere slows down the overall evaporation rate, allowing for a more uniform distribution of the precursor material before it solidifies.
-
-
Adjust Spin-Coating Parameters:
-
Action: Experiment with a multi-step spin-coating recipe. For instance, use a lower spin speed initially to spread the solution, followed by a higher speed to thin it to the desired thickness.
-
Rationale: A dynamic spin-coating process can help to counteract the capillary flow that leads to edge thickening.
-
Issue 2: My spray-pyrolyzed SnO₂ film has a hazy or cloudy appearance with poor transparency. What is the problem?
Probable Cause: A hazy appearance in spray-pyrolyzed films often indicates surface roughness, incomplete precursor decomposition, or the formation of large crystallites.[2][3] This can be influenced by the substrate temperature, precursor solution concentration, and spray nozzle parameters.
Step-by-Step Troubleshooting:
-
Optimize Substrate Temperature:
-
Action: Calibrate and stabilize your substrate temperature. For tin chloride precursors, a temperature range of 400-500°C is generally optimal.[4][5]
-
Rationale: If the temperature is too low, the precursor will not fully decompose, leaving behind residual compounds that cause haziness. If it's too high, rapid decomposition can lead to the formation of large, light-scattering crystallites.
-
-
Adjust Precursor Solution:
-
Action: Decrease the molar concentration of your tin precursor solution.
-
Rationale: A lower concentration can lead to smaller droplet sizes upon atomization, which in turn promotes more uniform film growth and reduces surface roughness.[6]
-
-
Optimize Spray Nozzle and Carrier Gas:
-
Action: Ensure your spray nozzle is clean and provides a fine, consistent mist. Optimize the carrier gas flow rate.
-
Rationale: A clogged or improperly functioning nozzle will produce large droplets, leading to a non-uniform and rough film. The carrier gas flow rate affects the droplet size and velocity, influencing how they spread on the substrate.
-
Issue 3: I'm observing significant thickness variations across my sputtered SnO₂ film. How can I improve the uniformity?
Probable Cause: Thickness non-uniformity in sputtered films can arise from several factors, including the target-to-substrate distance, the working pressure, and the uniformity of the plasma discharge.[7]
Step-by-Step Troubleshooting:
-
Optimize Target-to-Substrate Distance:
-
Action: Increase the distance between the sputtering target and your substrate.
-
Rationale: A greater distance allows for a wider deposition cone, which can improve the uniformity over a larger area. However, this will also decrease the deposition rate.
-
-
Adjust Sputtering Pressure:
-
Action: Increase the working pressure of the sputtering gas (e.g., Argon).
-
Rationale: Higher pressure increases the scattering of sputtered atoms, leading to a more diffuse and uniform deposition on the substrate.
-
-
Implement Substrate Rotation:
-
Action: If your deposition system allows, rotate the substrate during sputtering.
-
Rationale: Substrate rotation is a highly effective method for averaging out any spatial non-uniformities in the deposition flux, leading to excellent film thickness uniformity.
-
| Parameter | Effect on Uniformity | Typical Range for SnO₂ Sputtering |
| Target-to-Substrate Distance | Increasing distance generally improves uniformity. | 5 - 15 cm |
| Working Pressure | Higher pressure can improve uniformity through increased scattering. | 1 - 10 mTorr |
| Substrate Rotation | Significantly improves uniformity by averaging deposition flux. | 5 - 20 rpm |
Frequently Asked Questions (FAQs)
Q1: What is the role of post-deposition annealing in achieving uniform SnO₂ films?
Post-deposition annealing is a critical step for improving the crystallinity, reducing defects, and enhancing the uniformity of SnO₂ films.[8][9] The thermal energy provided during annealing allows for the rearrangement of atoms into a more ordered crystalline structure. This process can also help to relieve stress within the film that may have developed during deposition, which can be a source of non-uniformity and cracking.[1][10] The optimal annealing temperature and duration depend on the deposition method and the desired film properties.[11][12]
Q2: How does the choice of precursor affect the uniformity of SnO₂ films in chemical deposition methods?
The choice of precursor significantly impacts the reaction kinetics and, consequently, the uniformity of the resulting SnO₂ film.[13] For instance, in chemical vapor deposition (CVD) or spray pyrolysis, organometallic precursors like tin (IV) tert-butoxide may decompose more cleanly and at lower temperatures compared to inorganic salts like tin (IV) chloride. The stability and volatility of the precursor also play a crucial role in achieving a controlled and uniform deposition rate.
Q3: Can substrate cleaning procedures influence the uniformity of the deposited SnO₂ film?
Absolutely. A thoroughly cleaned and prepared substrate is paramount for achieving a uniform and adherent SnO₂ film. Any contaminants on the substrate surface, such as dust particles, organic residues, or moisture, can act as nucleation sites for defects or hinder uniform film growth. A standard substrate cleaning protocol often involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.
Experimental Workflow Diagrams
The following diagrams illustrate key experimental workflows for troubleshooting SnO₂ film uniformity.
Caption: Troubleshooting workflow for non-uniform spin-coated SnO₂ films.
Caption: Interplay of deposition parameters and their effect on SnO₂ film properties.
References
-
Sol–gel process - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Structure and Selected Properties of SnO 2 Thin Films - MDPI. (2024, July 6). Retrieved January 21, 2026, from [Link]
-
Optimizing Sputtered SnO 2 :Dy Thin Films for NO 2 Gas Detection - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Photoexcitation-induced passivation of SnO2 thin film for efficient perovskite solar cells | National Science Review | Oxford Academic. (n.d.). Retrieved January 21, 2026, from [Link]
-
Annealing Effects on SnO 2 Thin Film for H 2 Gas Sensing - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Properties of SnO2 thin films deposited by chemical spray pyrolysis using different precursor solutions | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Effects of Sol concentration on the structural and optical properties of SnO2 Nanoparticle - arXiv. (n.d.). Retrieved January 21, 2026, from [Link]
-
Why tin oxide thin film sputtered layer from a SnO2 target is different from SnO2 nanoparticles when applied to perovskite solar cell? | ResearchGate. (2023, August 21). Retrieved January 21, 2026, from [Link]
-
(PDF) Synthesis and Characterization of SnO2 Thin Films by Chemical Bath Deposition. (2025, November 26). Retrieved January 21, 2026, from [Link]
-
(PDF) Preparation and Characterization of SnO(2) Films for Sensing Applications - ResearchGate. (2025, August 10). Retrieved January 21, 2026, from [Link]
-
Effect of Thermal Treatment of the SnO2 Thin Film Prepared by Spray Pyrolysis Method - AIP Publishing. (n.d.). Retrieved January 21, 2026, from [Link]
-
(PDF) Structural and electrical properties of undoped SnO2 films developed by a low cost CVD technique with two different methods: Comparative study - ResearchGate. (2025, August 7). Retrieved January 21, 2026, from [Link]
-
Temperature Effect on the Growth Rate and Physical Characteristics of SnO2 Thin Films Grown by Atomic Layer Deposition - ResearchGate. (2025, August 7). Retrieved January 21, 2026, from [Link]
-
Optimization of post-deposition annealing conditions for p-type SnO fabrication by low-concentration hydrogen sputtering using SnO2 sputtering target - IEEE Xplore. (n.d.). Retrieved January 21, 2026, from [Link]
-
Effects of deposition parameters on optical and electrical properties of Colloidal SnO2 film. (2025, December 12). Retrieved January 21, 2026, from [Link]
-
Optimal film thickness and Sn oxidation state of sputter-deposited SnO2 electron transport layers for efficient perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]
-
Characterization of SnO2 Nanostructured Films Fabricated by Spray Deposition Using Hydrothermally Synthesized Nanostructures - RSIS International. (n.d.). Retrieved January 21, 2026, from [Link]
-
ALJEST - Algerian Journal of Environmental Science and Technology. (2020, September 29). Retrieved January 21, 2026, from [Link]
-
Incompatibility of Pure SnO2 Thin Films for Room-Temperature Gas Sensing Application. (2023, August 30). Retrieved January 21, 2026, from [Link]
-
Thickness Effect on the Electronic Transitions of SnO2 Films. (2025, January 8). Retrieved January 21, 2026, from [Link]
-
Effect of substrate temperature on the structural, optical and electrical properties of Tin Oxide thin films. (2021, April 15). Retrieved January 21, 2026, from [Link]
-
Post Thermal Annealing Effect on the Optical Properties of SnO2 Films Prepared by Electron Beam Evaporation Technique | Mohamed | International Review of Physics (IREPHY) - Praise Worthy Prize. (n.d.). Retrieved January 21, 2026, from [Link]
-
Effect of Oxygen Source on the Various Properties of SnO 2 Thin Films Deposited by Plasma-Enhanced Atomic Layer Deposition - MDPI. (2020, July 18). Retrieved January 21, 2026, from [Link]
-
Sequential Deposition of Diluted Aqueous SnO2 Dispersion for Perovskite Solar Cells. (n.d.). Retrieved January 21, 2026, from [Link]
-
Impact of Deposition Temperature on the Performance of Sputtered SnO2 Electron Transport Layer in Perovskite Solar Cells. (2025, May 9). Retrieved January 21, 2026, from [Link]
-
SnO2 ultrafine particles prepared by spray pyrolysis and their properties - ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]
-
An economic CVD technique for pure SnO2 thin films deposition: Temperature effects - Indian Academy of Sciences. (n.d.). Retrieved January 21, 2026, from [Link]
-
Investigation of substrate temperature effect on the properties of spray deposited Ta-doped SnO 2 thin films - AIP Publishing. (2020, November 5). Retrieved January 21, 2026, from [Link]
-
AFM images of the SnO2 films under different annealing temperatures of... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Growth and properties of SnO2 thin films obtained by spray pyrolysis technique - ASJP. (n.d.). Retrieved January 21, 2026, from [Link]
-
Evaluation of Characterization Results of Ru, Sb And V_Doped Sno Coatings Deposited by Using Produced and Commercial Targets - AVESİS. (n.d.). Retrieved January 21, 2026, from [Link]
- US7754294B2 - Method of improving the uniformity of PECVD-deposited thin films - Google Patents. (n.d.).
-
Nanocrystalline SnO2 thin films prepared by anodization of sputtered Sn thin films | Journal of Vacuum Science & Technology A | AIP Publishing. (2015, April 6). Retrieved January 21, 2026, from [Link]
-
Investigation of Annealing Temperature Effect of Tin Oxide on the Efficiency of Planar Structure Perovskite Solar Cells - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Overcoming the Limiting Factors in Optimizing Thin Film Uniformity - The Society of Vacuum Coaters. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
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- 5. pubs.aip.org [pubs.aip.org]
- 6. arxiv.org [arxiv.org]
- 7. svc.org [svc.org]
- 8. Annealing Effects on SnO2 Thin Film for H2 Gas Sensing [mdpi.com]
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- 11. Optimization of post-deposition annealing conditions for p-type SnO fabrication by low-concentration hydrogen sputtering using SnO2 sputtering target | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
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- 13. researchgate.net [researchgate.net]
Enhancing the stability of Tin(IV) tert-butoxide precursor solutions
Technical Support Center: Tin(IV) tert-butoxide Precursor Solutions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile precursor for applications such as chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel synthesis.[1][2] The stability of your precursor solution is paramount for achieving reproducible, high-quality results. This document provides in-depth troubleshooting advice, preventative best practices, and validated protocols to help you maintain the integrity of your this compound solutions.
Troubleshooting Guide: Common Precursor Solution Issues
This section addresses the most frequent challenges encountered during the preparation and use of this compound solutions.
Question 1: Why has my clear this compound solution become cloudy or formed a white precipitate?
Answer: This is the most common failure mode and is almost always caused by hydrolysis and condensation . This compound is extremely sensitive to moisture.[3][4] The central tin atom is electrophilic and susceptible to attack by nucleophiles, including water molecules present in the solvent, atmosphere, or on the surface of glassware.
The Mechanism:
-
Hydrolysis: A water molecule attacks the tin center, breaking a tin-alkoxide bond (Sn-OᵗBu) to form a tin-hydroxide species (Sn-OH) and releasing tert-butanol (tBuOH).[5]
-
Condensation: These newly formed tin-hydroxide groups are highly reactive and will readily condense with other tin species (either other hydrolyzed molecules or unreacted alkoxides) to form stable tin-oxygen-tin (Sn-O-Sn) bridges.[5]
-
Polymerization: This condensation process continues, creating larger inorganic oxo-polymers that are insoluble in most organic solvents, resulting in the visible cloudiness or precipitate.[5][6]
The bulky tert-butoxide ligands offer some steric protection, making this compound monomeric and more stable than less hindered tin alkoxides like tin(IV) ethoxide, but this protection is insufficient to prevent hydrolysis upon exposure to moisture.[5]
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// Node Definitions precursor [label="Sn(OᵗBu)₄\n(Soluble Monomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; water [label="H₂O\n(Moisture Contamination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Sn(OᵗBu)₃(OH)\n(Hydrolyzed Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; byproduct [label="tBuOH\n(tert-Butanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitate [label="[SnOₓ(OᵗBu)y]ₙ\n(Insoluble Precipitate)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Definitions precursor -> intermediate [label="Hydrolysis"]; water -> intermediate; intermediate -> byproduct [label="Releases"]; intermediate -> precipitate [label="Condensation"]; } ends_dot Caption: Hydrolysis and condensation pathway of this compound.
Question 2: My thin film deposition rate is inconsistent, or my synthesized nanoparticles have a wide size distribution. Is my precursor solution to blame?
Answer: Yes, this is a classic symptom of a partially degraded precursor solution. When the solution undergoes hydrolysis, the concentration of the active, monomeric Sn(OᵗBu)₄ species decreases. The solution becomes a complex mixture of the original precursor, soluble intermediates (oligomers), and released tert-butanol.[6]
This altered chemical composition directly impacts your experiment:
-
In CVD/ALD: A lower concentration of the volatile, active precursor leads to a reduced growth rate and potential incorporation of impurities, affecting film quality and electrical properties.[7][8]
-
In Sol-Gel Synthesis: The presence of pre-hydrolyzed species and oligomers leads to uncontrolled nucleation and growth, resulting in poor monodispersity (wide particle size distribution) and batch-to-batch inconsistency.[5]
Question 3: My solution has changed color or viscosity, but there is no precipitate. Is it still usable?
Answer: Any change in the physical appearance of the solution is a sign of chemical degradation and indicates that the solution should be discarded. While high-purity this compound is typically a colorless solid or liquid, impurities from synthesis (e.g., residual tin chlorides) can sometimes impart a slight yellow color.[3][5] However, a color change over time in a prepared solution suggests the formation of complex tin-oxo species or reactions with solvent impurities. An increase in viscosity is a definitive sign of oligomerization—the precursor to precipitation—and indicates the solution is no longer suitable for high-precision applications.
Best Practices for Enhancing Solution Stability
Proactive measures are critical for preventing precursor degradation. Adhering to the following guidelines will significantly extend the usable life of your this compound solutions.
Rigorous Solvent and Glassware Preparation
-
Solvent Choice: Use high-purity, anhydrous, aprotic solvents. Toluene and hexanes are common choices. Avoid alcohols unless you are intentionally performing a transesterification reaction, as they can exchange with the tert-butoxide ligands.[3]
-
Solvent Drying: Even "anhydrous" grade solvents from commercial suppliers contain trace moisture. For maximum stability, it is best to dry solvents using a solvent purification system (SPS) or by distillation over a suitable drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons).
-
Glassware: All glassware must be rigorously dried before use. This is best achieved by oven-drying at >120 °C for several hours and allowing it to cool in a desiccator or directly in a glovebox antechamber.
Mastery of Inert Atmosphere Techniques
Due to its sensitivity to both moisture and oxygen, this compound must be handled and stored under an inert gas atmosphere (e.g., high-purity Argon or Nitrogen).[3][4]
-
Glovebox: The ideal environment for preparing and handling solutions is a glovebox with low (<1 ppm) H₂O and O₂ levels.
-
Schlenk Line: If a glovebox is unavailable, standard Schlenk line techniques are mandatory for all manipulations, including solvent transfers and solution preparation.
Proper Storage Conditions
-
Container: Store solutions in sealed glass vessels with PTFE-lined caps or in dedicated Schlenk flasks. For long-term storage, flame-sealed ampoules are recommended.[3]
-
Temperature: Store solutions in a cool, dark place. While this compound is thermally sensitive and will decompose at elevated temperatures (decomposition starts around 140 °C), refrigeration can sometimes cause highly concentrated solutions to fall below their solubility limit.[9] Room temperature storage is generally acceptable for short-to-medium term use if the solution is prepared under strictly anhydrous conditions.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the steps for preparing a 0.1 M stock solution of this compound in anhydrous toluene.
-
Preparation: Move a sealed bottle of this compound (≥99.99% trace metals basis), a 100 mL volumetric flask, a magnetic stir bar, and a stir plate into a glovebox.[1] Ensure all glassware has been oven-dried.
-
Weighing: On a tared analytical balance inside the glovebox, weigh out 4.112 g of this compound (MW: 411.17 g/mol ) and add it to the volumetric flask.[10]
-
Dissolution: Add the magnetic stir bar to the flask. Using a graduated cylinder, add approximately 80 mL of anhydrous toluene.
-
Mixing: Place the flask on the stir plate and stir until the solid is fully dissolved. The resulting solution should be perfectly clear and colorless.
-
Final Volume: Carefully add anhydrous toluene to the 100 mL graduation mark. Cap the flask and invert it several times to ensure homogeneity.
-
Storage: Transfer the solution to a pre-dried, labeled storage bottle with a PTFE-lined cap. For extra security, wrap the cap junction with Parafilm. Store inside the glovebox.
dot graph Workflow { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Node Definitions start [label="Start: Prepare Stock Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; precursor [label="1. Verify Precursor Purity\n(e.g., clear solid/liquid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; glassware [label="2. Oven-Dry All Glassware\n(>120°C, >4 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="3. Use Anhydrous Solvent\n(From SPS or distilled)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert [label="4. Perform All Steps in\nInert Atmosphere\n(Glovebox or Schlenk Line)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dissolve [label="5. Dissolve Precursor\nin Solvent with Stirring", fillcolor="#FBBC05", fontcolor="#202124"]; qc [label="6. Quality Check\n(Solution must be clear)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; store [label="7. Transfer to Dry, Sealed\nStorage Vessel", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Stable Solution Ready", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Discard and Restart", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions start -> precursor; precursor -> glassware; glassware -> solvent; solvent -> inert; inert -> dissolve; dissolve -> qc; qc -> store [label="Pass"]; qc -> fail [label="Fail (Cloudy)"]; store -> end; } ends_dot Caption: Experimental workflow for preparing a stable precursor solution.
Protocol 2: Monitoring Solution Stability
Regularly checking the health of your precursor solution can save significant time and resources.
-
Routine Visual Inspection (Daily/Before Use):
-
Carefully hold the solution bottle against a well-lit background.
-
Check for any signs of haziness, cloudiness, or particulate matter.
-
If the solution is anything other than perfectly clear, it should be considered compromised.
-
-
Advanced Characterization (For Process Validation or Troubleshooting):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect hydrolysis. The appearance and growth of a singlet peak around 1.28 ppm (in CDCl₃) corresponding to the hydroxyl proton of tert-butanol is a direct indicator of degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to quantify the amount of free tert-butanol in the solution, providing a quantitative measure of the degree of hydrolysis.[11]
-
Inductively Coupled Plasma (ICP) Analysis: For applications requiring precise stoichiometry, ICP-MS or ICP-OES can be used to verify the tin concentration in the solution before use, ensuring it has not changed due to precipitation.[11][12]
-
| Parameter | Recommended Value/State | Potential Cause of Deviation |
| Appearance | Perfectly clear, colorless liquid | Hydrolysis/Condensation |
| Viscosity | Unchanged from initial preparation | Oligomerization |
| ¹H NMR | No detectable t-BuOH peak | Hydrolysis |
| Sn Concentration | Within ±2% of target | Precipitation |
Caption: Quick reference table for solution quality control.
Frequently Asked Questions (FAQs)
-
Q: What is the expected shelf-life of a properly prepared this compound solution?
-
A: If prepared and stored under strictly anhydrous and inert conditions as described above, a solution can remain stable for several weeks to a few months. However, its stability is highly dependent on the initial purity of the reagents and the diligence of the inert atmosphere technique. It is best practice to prepare fresh solutions for critical experiments.
-
-
Q: Can I use additives to stabilize the solution?
-
A: While some metal alkoxide systems can be stabilized with chelating agents like beta-diketones or amino alcohols, this chemically modifies the precursor. For standard CVD/ALD/sol-gel processes that rely on the reactivity of Sn(OᵗBu)₄, it is not recommended to use additives unless they are a specific, validated part of your process. The best stabilization method is the rigorous exclusion of water.
-
-
Q: How should I safely handle and dispose of this compound and its solutions?
-
A: this compound is harmful if swallowed, in contact with skin, or inhaled.[4] Always handle it in a well-ventilated area (preferably a fume hood or glovebox) while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[4][13] For disposal, waste material should be treated as hazardous chemical waste and disposed of through a licensed disposal company in accordance with local, state, and federal regulations.[4] Never pour it down the drain.
-
-
Q: What are the signs of thermal decomposition?
-
A: Thermal decomposition typically occurs at temperatures above 140 °C and involves the elimination of isobutene and water, ultimately forming tin oxide.[9] In a solution, this may manifest as gas evolution (bubbling) if heated, or the formation of insoluble tin oxide particles. Always use the precursor within its specified temperature window for deposition.
-
References
- Benchchem. (n.d.). Tin(IV)tert-butoxide | 36809-75-3.
- Sigma-Aldrich. (n.d.). This compound 99.99+ trace metals basis.
- ResearchGate. (n.d.). Molecular Structure of tin (IV) tert-butoxide.
- Apollo Scientific. (2022).
- Marquette University. (2003). Synthesis of Tin Oxide Nanocrystalline Phases Via Use of Tin (II) Halide Precursors.
- University of New Mexico. (n.d.). The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide.
- IUCr Journals. (n.d.). Di-tert-butyltin(IV)–hydroxide–iodide, tBu2Sn(OH)I, the last missing member in the series of pure di-tert-butyltin(IV)–hydroxide–halides.
- Sigma-Aldrich. (n.d.). Product specification sheet for this compound.
- ChemicalBook. (2025). TIN(IV)
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds - Analytical Methods.
- MDPI. (2023).
- Northwestern University. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 36809-75-3.
- ResearchGate. (2026). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin.
Sources
- 1. 叔丁氧锡(IV) ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Tin(IV)tert-butoxide | 36809-75-3 | Benchchem [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound 99.99+ trace metals 36809-75-3 [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Synthesis of High-Purity Tin Oxide Films from Tin(IV) tert-butoxide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Tin(IV) tert-butoxide to deposit tin oxide (SnO₂) thin films. The focus is on understanding and mitigating the impurities that can arise during the deposition process, thereby ensuring the synthesis of high-quality films for your applications.
Introduction to this compound for SnO₂ Film Deposition
This compound, Sn(OᵗBu)₄, is a metal-organic precursor favored for the deposition of tin oxide thin films via techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). Its volatility and decomposition characteristics make it a suitable candidate for these processes. However, the presence of bulky tert-butyl groups can lead to the incorporation of carbonaceous impurities in the deposited films, which can be detrimental to their optical and electrical properties. This guide will help you troubleshoot and minimize these impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, their probable causes, and actionable solutions.
Problem 1: High Carbon Content in the Tin Oxide Film
Symptoms:
-
Discolored (yellowish or brownish) tin oxide films.
-
Poor electrical conductivity.
-
High background signal in Raman spectroscopy.
-
Presence of a significant C 1s peak in X-ray Photoelectron Spectroscopy (XPS) analysis, often with components corresponding to C-C, C-O, and C=O bonds.[1]
Probable Causes:
-
Incomplete Precursor Decomposition: At lower deposition temperatures, the tert-butoxide ligands may not fully decompose, leading to the incorporation of organic fragments into the film.
-
β-Hydride Elimination: A common decomposition pathway for tert-butoxide ligands is β-hydride elimination, which produces isobutylene and a metal-hydroxyl species. If the isobutylene is not efficiently removed from the reaction chamber, it can readsorb and decompose on the substrate, leading to carbon incorporation.
-
Incorrect Oxidizer Flow Rate: An insufficient supply of the oxidizing agent (e.g., O₂, O₃, H₂O) can result in incomplete oxidation of the organic ligands.
Solutions:
-
Optimize Deposition Temperature:
-
Rationale: Increasing the substrate temperature provides more thermal energy for the complete decomposition of the tert-butoxide ligands. However, excessively high temperatures can also promote the formation of carbon impurities through different mechanisms, such as the formation of metal carbides.[2]
-
Protocol: Perform a temperature series, starting from your current deposition temperature and increasing in increments of 25 °C. Analyze the carbon content of the resulting films at each temperature using a technique like XPS to find the optimal temperature window for your system.
-
-
Adjust Oxidizer-to-Precursor Ratio:
-
Rationale: A higher ratio of the oxidizing agent to the tin precursor can more effectively convert the organic ligands to volatile byproducts like CO₂ and H₂O.
-
Protocol: Systematically increase the flow rate of your oxygen source while keeping the precursor flow rate constant. Monitor the film's carbon content and electrical properties to determine the optimal ratio. Be aware that excessive oxidizer flow can sometimes lead to lower deposition rates.
-
-
Introduce a Plasma Source (Plasma-Enhanced CVD):
-
Rationale: An oxygen plasma provides highly reactive oxygen species that can more effectively combust the organic ligands at lower temperatures, reducing carbon incorporation.
-
Protocol: If your deposition system has plasma capabilities, introduce an oxygen plasma during the deposition process. Optimize the plasma power and gas flow rates to minimize carbon content.
-
-
Post-Deposition Annealing:
-
Rationale: Annealing the deposited film in an oxidizing atmosphere (e.g., air or O₂) at elevated temperatures can help to burn off residual carbon impurities.
-
Protocol: After deposition, anneal your films in a tube furnace with a controlled flow of air or oxygen. A typical starting point would be 400-600 °C for 1-2 hours. The optimal temperature and time will depend on the film thickness and the nature of the carbon impurities.
-
| Parameter | Effect on Carbon Impurity | Recommendation |
| Deposition Temperature | Too low: Incomplete decomposition. Too high: Potential for carbide formation. | Optimize in a systematic study (e.g., 350-550 °C). |
| Oxidizer Flow Rate | Higher flow can improve combustion of organic ligands. | Increase systematically while monitoring film properties. |
| Chamber Pressure | Lower pressure can enhance the removal of byproducts. | If possible, reduce the deposition pressure. |
| Post-Deposition Annealing | Can effectively remove carbon through oxidation. | Anneal in an oxidizing atmosphere (e.g., air, O₂) at 400-600 °C. |
Problem 2: Poor Crystallinity of the Tin Oxide Film
Symptoms:
-
Broad peaks in the X-ray Diffraction (XRD) pattern.
-
Amorphous or polycrystalline nature observed in Transmission Electron Microscopy (TEM).
-
Sub-optimal electrical and optical properties.
Probable Causes:
-
Low Deposition Temperature: Insufficient thermal energy for the adatoms to arrange into a crystalline lattice.
-
High Deposition Rate: Atoms arrive at the substrate too quickly to find their lowest energy sites in the crystal lattice.
-
Presence of Impurities: Carbon or other impurities can disrupt the crystal growth process.
Solutions:
-
Increase Deposition Temperature:
-
Rationale: Higher temperatures provide the necessary energy for surface diffusion and nucleation, promoting crystalline growth.
-
Protocol: As with reducing carbon, a systematic increase in deposition temperature can improve crystallinity. Monitor the film's crystal structure using XRD.
-
-
Reduce Deposition Rate:
-
Rationale: A lower deposition rate allows more time for atoms to diffuse on the surface and incorporate into the growing crystal lattice.
-
Protocol: Decrease the precursor flow rate or the precursor bubbler temperature to reduce the deposition rate.
-
-
Post-Deposition Annealing:
-
Rationale: Annealing provides the thermal energy required for the amorphous or poorly crystalline film to recrystallize into a more ordered state.
-
Protocol: Anneal the films at temperatures typically ranging from 400 °C to 800 °C in a controlled atmosphere (e.g., air, N₂, or vacuum). The choice of atmosphere can also influence the final film properties.
-
Problem 3: Film Contamination from the Substrate
Symptoms:
-
Presence of unexpected elements (e.g., Na, K, Fe) in the film, as detected by XPS or Secondary Ion Mass Spectrometry (SIMS).
-
Poor film adhesion.
Probable Causes:
-
Substrate Out-diffusion: At high deposition or annealing temperatures, elements from the substrate (especially from soda-lime glass) can diffuse into the tin oxide film.[3]
-
Inadequate Substrate Cleaning: Residual contaminants on the substrate surface can be incorporated into the film during growth.
Solutions:
-
Use a Barrier Layer:
-
Rationale: A thin, dense barrier layer (e.g., SiO₂ or Al₂O₃) deposited on the substrate before the tin oxide deposition can prevent the diffusion of substrate impurities.
-
Protocol: If your process allows, deposit a thin layer of a suitable barrier material onto your substrate prior to tin oxide deposition.
-
-
Optimize Substrate Cleaning:
-
Rationale: A thorough and appropriate cleaning procedure is crucial to remove any organic or inorganic contaminants from the substrate surface.
-
Protocol: A standard cleaning procedure for glass or silicon substrates involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun. For silicon, a final dip in dilute hydrofluoric acid can be used to remove the native oxide layer.
-
-
Lower Deposition/Annealing Temperature:
-
Rationale: Diffusion is a thermally activated process, so lowering the temperature can reduce the rate of out-diffusion from the substrate.
-
Protocol: Explore lower deposition and annealing temperatures, balancing the need to prevent diffusion with the requirements for good crystallinity and low carbon content.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected decomposition pathway for this compound?
A1: The primary decomposition pathway for metal tert-butoxides in CVD is often initiated by the cleavage of the M-O bond. For this compound, this is followed by the likely elimination of isobutylene via a β-hydride elimination mechanism. This process leaves behind tin-hydroxyl species which then condense to form tin oxide. The isobutylene byproduct must be efficiently removed from the reaction chamber to prevent its decomposition and subsequent carbon incorporation into the film.
Q2: How does the choice of oxygen source (O₂, O₃, H₂O) affect film purity?
A2: The reactivity of the oxygen source plays a significant role in the removal of organic ligands and thus in the final film purity.
-
O₂ (Molecular Oxygen): Requires higher temperatures to become sufficiently reactive to fully combust the organic byproducts.
-
O₃ (Ozone): Is a much stronger oxidizing agent than O₂ and can lead to more complete combustion of organic fragments at lower temperatures, often resulting in films with lower carbon content.
-
H₂O (Water): Can be an effective oxygen source, particularly in ALD, through hydrolysis reactions with the precursor. However, the presence of -OH groups in the film can sometimes be an issue, and the reaction window is often narrower.
Q3: Can I use in-situ characterization techniques to monitor impurity incorporation?
A3: Yes, in-situ techniques can be very powerful for understanding and controlling impurity incorporation.
-
Quadrupole Mass Spectrometry (QMS): Can be used to monitor the gaseous byproducts of the deposition reaction in real-time. This can provide insights into the decomposition mechanism and help to optimize process parameters to favor complete combustion of the organic ligands.
-
In-situ XPS or Auger Electron Spectroscopy (AES): If your system is equipped with these capabilities, you can analyze the surface composition of the growing film at different stages of the deposition process.
Q4: What is the role of chamber pressure in controlling impurities?
A4: The chamber pressure can influence the residence time of gaseous species in the reaction zone. Lowering the pressure generally leads to shorter residence times, which can help to quickly remove reaction byproducts before they have a chance to decompose and contribute to film contamination. However, pressure also affects the deposition rate and film uniformity, so it must be optimized as part of the overall process.
Experimental Protocols
Protocol 1: Standard Substrate Cleaning
-
Place substrates in a beaker with acetone.
-
Ultrasonicate for 15 minutes.
-
Transfer substrates to a beaker with isopropanol.
-
Ultrasonicate for 15 minutes.
-
Transfer substrates to a beaker with deionized water.
-
Ultrasonicate for 15 minutes.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
(Optional, for Si substrates) Dip in a 2% HF solution for 30 seconds to remove the native oxide, followed by a final rinse in deionized water and drying with nitrogen.
Protocol 2: Post-Deposition Annealing for Carbon Removal
-
Place the as-deposited tin oxide films in a quartz tube furnace.
-
Purge the furnace with a flow of high-purity air or oxygen (e.g., 100-200 sccm) for 15-30 minutes.
-
Ramp the temperature to the desired setpoint (e.g., 500 °C) at a controlled rate (e.g., 10 °C/min).
-
Hold at the setpoint for the desired duration (e.g., 1 hour).
-
Cool the furnace down to room temperature under the same atmosphere.
Visualizations
Precursor Decomposition and Impurity Incorporation Pathway
Caption: Decomposition of this compound and carbon incorporation.
Troubleshooting Logic Flow
Caption: Troubleshooting logic for impure SnO₂ films.
References
-
Dhere, R.G., Moutinho, H.R., Asher, S., Young, D., Li, X., Ribelin, R., & Gessert, T. (n.d.). Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors. NREL. Available at: [Link]
-
Carbon incorporation in chemical vapor deposited aluminum oxide films - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Verchere, A., Mishra, S., Jeanneau, E., & Daniele, S. (2020). Heteroleptic Tin(IV) Aminoalkoxides and Aminofluoroalkoxides as MOCVD Precursors for Undoped and F-Doped SnO2 Thin Films. Inorganic chemistry, 59(10), 7167–7180. Available at: [Link]
-
XPS spectrum of the SnO 2 nanoparticles, showing the Sn-, O-, and C-related peaks. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
XPS study of the surface chemistry of L-CVD SnO2 thin films after oxidation - INFN. (2005). Retrieved January 21, 2026, from [Link]
-
Impact of Carbon Impurities on Air Stability of MOCVD 2D-MoS 2 - MDPI. (2023). Retrieved January 21, 2026, from [Link]
-
A Brief Review of Transparent Conducting Oxides (TCO): The Influence of Different Deposition Techniques on the Efficiency of Solar Cells - MDPI. (2023). Retrieved January 21, 2026, from [Link]
Sources
Technical Support Center: Controlling the Crystallite Size of SnO2 Nanoparticles
Welcome to the Technical Support Center for the synthesis and control of tin oxide (SnO₂) nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As Senior Application Scientists, we aim to equip you with the knowledge to not only follow protocols but to understand the causality behind experimental choices, ensuring reproducible and reliable results.
I. Foundational Principles of SnO₂ Nanoparticle Crystallite Size Control
Controlling the crystallite size of SnO₂ nanoparticles is crucial as it directly influences their optical, electrical, and catalytic properties.[1][2] The final size of the nanocrystals is a result of the delicate balance between nucleation and growth rates during synthesis. Rapid nucleation followed by slow growth generally leads to smaller nanoparticles, while slow nucleation and rapid growth result in larger particles. The synthesis method and various reaction parameters play a pivotal role in manipulating this balance.
Here, we will delve into common synthesis methods and provide troubleshooting guidance to help you achieve the desired crystallite size for your specific application.
II. Troubleshooting Guides for Specific Synthesis Methods
This section provides detailed troubleshooting for common issues encountered during the synthesis of SnO₂ nanoparticles using various methods.
A. Sol-Gel Method
The sol-gel process is a versatile method for synthesizing SnO₂ nanoparticles, but controlling the crystallite size can be challenging due to its sensitivity to several parameters.[3][4][5][6][7]
Issue 1: Crystallite size is consistently too large.
Possible Causes & Solutions:
-
High Calcination Temperature: Higher temperatures provide more thermal energy for crystal growth, leading to larger crystallites.[2][6]
-
Slow Gelation Rate: A slow gelation process allows more time for particle growth before the network solidifies.
-
Solution: Increase the rate of hydrolysis and condensation reactions. This can be achieved by carefully adjusting the pH or the water-to-precursor ratio. A pH of around 8.3 has been reported to yield smaller particle sizes.[5]
-
-
Low Concentration of Capping Agent: Capping agents, like polyethylene glycol (PEG), adsorb to the nanoparticle surface and sterically hinder further growth.[3][4]
-
Solution: Increase the concentration of the capping agent. The molecular weight of PEG can also influence the final particle size, with higher molecular weights sometimes leading to smaller particles at lower temperatures.[6]
-
Issue 2: Broad particle size distribution.
Possible Causes & Solutions:
-
Inhomogeneous Reaction Conditions: Non-uniform mixing or temperature gradients can lead to simultaneous nucleation and growth, resulting in a wide size distribution.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction. Use a temperature-controlled bath to maintain a uniform reaction temperature.
-
-
Uncontrolled pH: Fluctuations in pH during the reaction can affect the hydrolysis and condensation rates unevenly.
-
Solution: Use a buffer solution or carefully monitor and adjust the pH throughout the synthesis process.
-
Experimental Protocol: Sol-Gel Synthesis of SnO₂ Nanoparticles
-
Precursor Solution: Dissolve a tin precursor (e.g., tin(IV) chloride pentahydrate, SnCl₄·5H₂O) in a suitable solvent like ethanol.[9]
-
Gelation: Add a hydrolyzing agent (e.g., deionized water) and a catalyst (e.g., ammonia or hydrochloric acid to adjust pH) dropwise under vigorous stirring.[5] If using a capping agent like PEG, it should be dissolved in the solvent before adding the precursor.[3]
-
Aging: Allow the resulting sol to age for a specific period (e.g., 24 hours) to form a gel.
-
Drying: Dry the gel in an oven at a moderate temperature (e.g., 80-100°C) to remove the solvent.
-
Calcination: Calcine the dried gel in a furnace at a specific temperature (e.g., 300-600°C) to obtain crystalline SnO₂ nanoparticles.[5][6]
B. Hydrothermal Method
The hydrothermal method utilizes high temperatures and pressures to promote the crystallization of SnO₂ nanoparticles in an aqueous solution.[10][11][12][13][14][15]
Issue 1: Crystallite size is larger than desired.
Possible Causes & Solutions:
-
High Reaction Temperature: Similar to calcination, higher hydrothermal reaction temperatures promote crystal growth.[12][13][16]
-
Solution: Lower the reaction temperature. Studies have shown that crystallite size increases with temperature in the range of 100-180°C.[16]
-
-
Long Reaction Time: Extended reaction times allow for Ostwald ripening, where larger particles grow at the expense of smaller ones.[12][14]
-
Solution: Reduce the reaction time. The particle size has been observed to increase with reaction times from 6 to 48 hours.[12]
-
-
High Precursor Concentration: A higher concentration of the tin precursor can lead to a higher density of nuclei, which can then aggregate and grow into larger particles.[12]
-
Solution: Decrease the initial concentration of the tin precursor. Rod-like nanoparticles were synthesized at lower concentrations, while higher concentrations resulted in oval shapes.[12]
-
Issue 2: Undesired morphology (e.g., rods instead of spheres).
Possible Causes & Solutions:
-
pH of the Solution: The pH of the precursor solution significantly influences the final morphology of the SnO₂ nanostructures.[13][15]
-
Solution: Carefully control the pH of the reaction mixture. By varying the concentration of NaOH, different morphologies like nanoparticles, nanoflowers, and nanorods can be obtained.[15] Lower pH values (e.g., 0.2) have been shown to produce smaller crystalline sizes compared to higher pH values.[13]
-
Experimental Protocol: Hydrothermal Synthesis of SnO₂ Nanoparticles
-
Precursor Solution: Dissolve a tin salt (e.g., SnCl₄·5H₂O) in deionized water.[11]
-
pH Adjustment: Adjust the pH of the solution using a mineralizer like ammonia (NH₃·H₂O) or NaOH.[11][15]
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it in an oven at a specific temperature (e.g., 120-220°C) for a set duration (e.g., 2-48 hours).[11][12]
-
Washing and Drying: After the autoclave cools down, collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and then dry it in an oven.
C. Co-precipitation Method
Co-precipitation is a simple and cost-effective method for synthesizing SnO₂ nanoparticles.[17][18][19][20]
Issue 1: Agglomerated nanoparticles leading to large effective particle size.
Possible Causes & Solutions:
-
Lack of Surfactant/Capping Agent: Without a stabilizing agent, the newly formed nanoparticles can easily agglomerate due to high surface energy.[18]
-
Solution: Introduce a surfactant or capping agent during the synthesis. Organic surfactants can help control the size and shape of the nanoparticles and prevent aggregation.[18]
-
-
Inappropriate pH: The pH of the reaction medium affects the surface charge of the nanoparticles, influencing their stability against agglomeration.[17][19]
-
Solution: Optimize the pH of the solution. The size and shape of the particles can be controlled by altering the pH of the medium.[17]
-
Issue 2: Inconsistent crystallite size between batches.
Possible Causes & Solutions:
-
Variable Rate of Precipitating Agent Addition: The rate at which the precipitating agent is added influences the supersaturation of the solution, which in turn affects the nucleation rate.
-
Solution: Use a syringe pump or a burette to add the precipitating agent at a constant and controlled rate.
-
-
Fluctuations in Reaction Temperature: Temperature affects the solubility of the precursors and the kinetics of the precipitation reaction.
-
Solution: Perform the reaction in a temperature-controlled water bath to maintain a consistent temperature.
-
Experimental Protocol: Co-precipitation Synthesis of SnO₂ Nanoparticles
-
Precursor Solution: Prepare an aqueous solution of a tin salt (e.g., stannous chloride, SnCl₂).[17]
-
Precipitation: Add a precipitating agent (e.g., ammonia solution, NH₄OH) dropwise to the precursor solution under constant stirring to precipitate tin hydroxide.[17]
-
Washing: Filter the precipitate and wash it repeatedly with deionized water to remove ionic impurities.
-
Drying and Calcination: Dry the precipitate and then calcine it at a specific temperature to form SnO₂ nanoparticles.
III. Frequently Asked Questions (FAQs)
Q1: How does the choice of precursor (e.g., SnCl₂ vs. SnCl₄) affect the final crystallite size?
The choice of tin precursor can influence the hydrolysis and condensation kinetics, thereby affecting the final crystallite size. For instance, using SnCl₂ as a precursor has been shown to produce smaller nanoparticles (around 9 nm) compared to SnCl₄·5H₂O (around 37 nm) under similar synthesis conditions.[21] This is likely due to the different hydrolysis pathways and the nature of the intermediate tin hydroxide species formed.
Q2: What is the role of surfactants and how do I choose the right one?
Surfactants or capping agents are molecules that adsorb to the surface of nanoparticles, preventing their aggregation and controlling their growth.[18] They can be ionic, non-ionic, or polymeric. The choice of surfactant depends on the synthesis method and the desired surface properties of the nanoparticles. For example, polyethylene glycol (PEG) is commonly used in the sol-gel method, where it can influence the particle size based on its concentration and molecular weight.[3][6]
Q3: Can I control the crystallite size without a calcination step?
Yes, some methods like the hydrothermal and solvothermal synthesis can directly produce crystalline SnO₂ nanoparticles without the need for a post-synthesis calcination step.[10][22][23] In these methods, the crystallite size is controlled by adjusting parameters such as reaction temperature, time, and precursor concentration.[11][12][22] A nonaqueous sol-gel process has also been developed to synthesize crystalline SnO₂ nanoparticles with tunable sizes at relatively low temperatures (160-260 °C).[24][25]
Q4: How can I accurately measure the crystallite size of my SnO₂ nanoparticles?
The most common technique for determining crystallite size is X-ray diffraction (XRD). The size can be calculated from the broadening of the diffraction peaks using the Debye-Scherrer equation.[26] Transmission electron microscopy (TEM) provides direct visualization of the nanoparticles and allows for the measurement of their size and observation of their morphology.[12][26]
Q5: What is the quantum confinement effect and how does it relate to crystallite size?
The quantum confinement effect becomes significant when the crystallite size of a semiconductor is comparable to or smaller than its exciton Bohr radius. For SnO₂, this results in an increase in the band gap energy as the particle size decreases.[2] This property is crucial for tuning the optical and electronic properties of the nanoparticles for various applications.[1]
IV. Data Summary and Visualizations
Parameter Effects on SnO₂ Crystallite Size
| Synthesis Method | Parameter | Effect on Crystallite Size | Reference(s) |
| Sol-Gel | Calcination Temperature | Increasing temperature increases size | [2][6] |
| pH | Optimal pH (e.g., 8.3) can yield smaller sizes | [5] | |
| Capping Agent (PEG) Conc. | Increasing concentration decreases size | [3] | |
| Hydrothermal | Reaction Temperature | Increasing temperature increases size | [12][13][16] |
| Reaction Time | Increasing time increases size | [12][14] | |
| Precursor Concentration | Increasing concentration can increase size | [12] | |
| pH | Lower pH can lead to smaller sizes | [13] | |
| Co-precipitation | Surfactant Addition | Prevents aggregation, leading to smaller effective size | [18] |
| pH | Can be altered to control size and shape | [17] |
Experimental Workflow for Controlling SnO₂ Crystallite Size
Caption: Workflow for synthesizing and controlling SnO₂ nanoparticle crystallite size.
Relationship between Synthesis Parameters and Crystallite Size
Caption: Key parameters influencing SnO₂ crystallite size.
V. References
Sources
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Size-controlled synthesis of SnO2 nanoparticles by sol-gel method (2013) | Madzlan Aziz | 188 Citations [scispace.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchplateau.com [researchplateau.com]
- 8. ijneam.unimap.edu.my [ijneam.unimap.edu.my]
- 9. i-asem.org [i-asem.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.apub.kr [cdn.apub.kr]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and characterization of SnO2 nanoparticles by Co-Precipitation method [ijnd.tonekabon.iau.ir]
- 18. iosrjournals.org [iosrjournals.org]
- 19. worldscientific.com [worldscientific.com]
- 20. researchgate.net [researchgate.net]
- 21. ijsr.net [ijsr.net]
- 22. chalcogen.ro [chalcogen.ro]
- 23. semanticscholar.org [semanticscholar.org]
- 24. One-Step Synthesis, Structure, and Band Gap Properties of SnO2 Nanoparticles Made by a Low Temperature Nonaqueous Sol–Gel Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. rjpbcs.com [rjpbcs.com]
Technical Support Center: Optimizing SnO2 Film Properties Through Annealing Temperature Control
Welcome to our dedicated technical support guide for researchers, scientists, and engineers working with tin oxide (SnO2) thin films. This resource is designed to provide expert insights and practical troubleshooting advice for optimizing your experimental outcomes by carefully controlling the annealing temperature. We will delve into the causal relationships between annealing parameters and film properties, offering solutions to common challenges encountered in the lab.
Troubleshooting Guide: Common Issues in SnO2 Film Annealing
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: My SnO2 film is amorphous or has poor crystallinity after annealing.
Question: I've deposited my SnO2 film and annealed it, but X-ray diffraction (XRD) analysis shows broad peaks, or no distinct peaks at all, indicating an amorphous or poorly crystalline structure. What went wrong?
Answer: This is a common issue when the annealing temperature is insufficient to provide the necessary thermal energy for crystallization. The transition from an amorphous to a crystalline state requires atoms to arrange themselves into a well-defined lattice structure.
-
Causality: The crystallization of SnO2 is a thermally activated process. Insufficient temperature means the atoms lack the kinetic energy to move from their disordered, amorphous arrangement into the thermodynamically more stable tetragonal rutile structure. Studies consistently show that as-deposited films are often amorphous and require post-deposition annealing to induce crystallinity.[1][2]
-
Troubleshooting Steps:
-
Increase Annealing Temperature: The most direct solution is to increase the annealing temperature. The ideal temperature can depend on the deposition method, but a common range to achieve good crystallinity is 400°C to 600°C.[3] For instance, films annealed at 500°C often exhibit a well-defined polycrystalline tetragonal structure.[4]
-
Increase Annealing Duration: If you are limited by the maximum temperature, increasing the annealing time can sometimes compensate by allowing more time for the crystallization process to occur at a lower temperature.
-
Verify Furnace Calibration: Ensure your furnace is accurately calibrated. An incorrect temperature reading can lead you to believe you are annealing at a higher temperature than you actually are.
-
Consider the Substrate: The type of substrate can influence the crystallization process. Ensure your substrate is stable at the required annealing temperatures.
-
Issue 2: My transparent conductive SnO2 film has high electrical resistivity.
Question: I'm aiming for a highly conductive SnO2 film for a transparent electrode application, but my Hall effect measurements show high resistivity. How can I improve the conductivity?
Answer: High resistivity in SnO2 films is typically due to low carrier concentration, low carrier mobility, or both. Annealing temperature plays a crucial role in modulating these parameters.
-
Causality: The conductivity of SnO2, an n-type semiconductor, is primarily due to intrinsic defects, mainly oxygen vacancies, which act as electron donors. Annealing can influence the concentration of these vacancies. Furthermore, annealing improves crystallinity and increases grain size, which reduces grain boundary scattering and thereby enhances carrier mobility.[5][6][7]
-
Troubleshooting Steps:
-
Optimize Annealing Temperature: There is often an optimal annealing temperature for minimum resistivity. For some systems, increasing the annealing temperature up to a certain point (e.g., 300°C or 500°C) can decrease resistivity by improving crystallinity and creating oxygen vacancies.[4][8] However, excessively high temperatures can sometimes lead to a decrease in carrier concentration, thus increasing resistivity.
-
Control Annealing Atmosphere: Annealing in a reducing atmosphere (e.g., N2/H2 mixture) can create more oxygen vacancies compared to annealing in air or oxygen, leading to a significant increase in carrier concentration and a decrease in resistivity.[5][6][7][9]
-
Check for Contamination: Impurities can act as carrier traps, reducing conductivity. Ensure a clean deposition and annealing environment to avoid contamination.[10]
-
Doping: If you are working with undoped SnO2, consider doping with elements like fluorine (F) or antimony (Sb) to significantly increase the carrier concentration and conductivity.
-
Issue 3: The optical transmittance of my SnO2 film is lower than expected.
Question: My SnO2 film appears hazy or shows low transmittance in the visible region according to UV-Vis spectroscopy. What factors could be causing this?
Answer: Low transmittance can be attributed to several factors, including surface roughness, film homogeneity, and the presence of defects. Annealing has a complex effect on these properties.
-
Causality: Generally, annealing improves the crystallinity and homogeneity of the film, which can lead to increased transmittance by reducing light scattering from grain boundaries. However, in some cases, excessive grain growth at very high annealing temperatures can increase surface roughness, leading to decreased transmittance.[11] The annealing atmosphere can also play a role.
-
Troubleshooting Steps:
-
Optimize Annealing Temperature: For many deposition techniques like sol-gel, increasing the annealing temperature (e.g., up to 500°C) improves film homogeneity and crystallinity, resulting in higher transmittance.
-
Monitor Surface Morphology: Use Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to examine the surface morphology of your films. If the surface is rough, you may need to adjust the annealing temperature or deposition parameters.
-
Ensure a Clean Annealing Environment: Contamination on the film surface can reduce transmittance.[10] Ensure the furnace and substrate are clean before annealing.
-
Frequently Asked Questions (FAQs)
Q1: How does annealing temperature affect the crystal structure and grain size of SnO2 films?
A1: Annealing temperature has a profound effect on the microstructure of SnO2 films. As-deposited films are often amorphous or nanocrystalline. As the annealing temperature is increased, the films undergo a transition to a polycrystalline phase, typically the tetragonal rutile structure. XRD patterns of annealed films show sharper and more intense diffraction peaks, indicating improved crystallinity.[2] The crystallite size, calculated from the broadening of XRD peaks using the Scherrer formula, generally increases with higher annealing temperatures.[11] This is because the higher thermal energy promotes the coalescence of smaller grains into larger ones.[11]
Q2: What is the relationship between annealing temperature and the optical band gap of SnO2 films?
A2: The effect of annealing temperature on the optical band gap (Eg) of SnO2 films can vary depending on several factors, including the deposition method and the resulting film properties.
-
In some cases, the band gap is observed to increase with annealing temperature. This can be attributed to an improvement in crystallinity and a reduction in defect states within the band gap. Another explanation is the Burstein-Moss effect, where an increase in carrier concentration (due to annealing) fills the lower states of the conduction band, leading to a blue shift in the absorption edge and an effective widening of the band gap.
-
Conversely, some studies report a decrease in the band gap with increasing annealing temperature.[4][11] This can be related to an increase in the grain size and a reduction of quantum confinement effects in nanocrystalline films.
Q3: How can I achieve p-type conductivity in SnO2 films through annealing?
A3: SnO2 is intrinsically an n-type semiconductor. Achieving stable p-type conductivity is challenging but can be attempted through specific doping and annealing strategies. One approach involves doping with suitable acceptors (like aluminum) and then performing a specific annealing process. For example, a multilayer structure of Al/SnO2/Al can be annealed to promote the diffusion of Al into the SnO2 lattice, potentially creating p-type behavior.[12] Another study suggests that annealing Ni-doped SnO2 in an O2 atmosphere can convert the conductivity from n-type to p-type.
Data Summary
The following table summarizes the typical effects of increasing annealing temperature on the key properties of SnO2 thin films, as reported in various studies.
| Property | General Trend with Increasing Annealing Temperature | Typical Range of Values | Characterization Technique |
| Crystallinity | Improves (amorphous to polycrystalline) | - | X-ray Diffraction (XRD) |
| Crystallite/Grain Size | Increases | 8 nm (300°C) to 79 nm (500°C) | XRD, SEM, AFM |
| Lattice Strain | Decreases | - | XRD |
| Optical Transmittance | Generally increases, but can decrease at very high temperatures | >70% in the visible range[13] | UV-Vis Spectroscopy |
| Optical Band Gap (Eg) | Can increase or decrease depending on the dominant mechanism | 3.5 eV to 4.17 eV[14] | UV-Vis Spectroscopy |
| Electrical Resistivity (ρ) | Generally decreases to an optimal point, then may increase | Can reach as low as 10⁻³ to 10⁻⁴ Ω·cm[5] | Hall Effect Measurement, Four-Point Probe |
| Carrier Concentration (n) | Generally increases, especially in a reducing atmosphere | Can reach >10²⁰ cm⁻³[5][9] | Hall Effect Measurement |
| Carrier Mobility (μ) | Generally increases due to improved crystallinity | - | Hall Effect Measurement |
Experimental Workflow & Protocols
Standard Annealing Protocol for SnO2 Thin Films
This protocol outlines a general procedure for post-deposition annealing of SnO2 films.
-
Sample Preparation:
-
Deposit the SnO2 thin film on a suitable substrate (e.g., glass, silicon) using your chosen deposition technique (e.g., sol-gel, sputtering, spray pyrolysis).
-
Ensure the as-deposited film is clean and free of contaminants.
-
-
Furnace Setup:
-
Use a tube furnace or a rapid thermal annealing (RTA) system.
-
If a controlled atmosphere is required, purge the furnace with the desired gas (e.g., N2, Ar, N2/H2) for a sufficient time to displace ambient air.
-
-
Annealing Process:
-
Place the sample in the center of the furnace.
-
Ramp up the temperature to the desired setpoint at a controlled rate (e.g., 5-10°C/min).
-
Hold the sample at the target annealing temperature for the specified duration (e.g., 30-60 minutes).
-
After the dwell time, cool the furnace down to room temperature at a controlled rate.
-
-
Characterization:
-
Perform post-annealing characterization to evaluate the film properties (XRD, SEM, AFM, UV-Vis, Hall effect).
-
Graphviz Diagram: Troubleshooting Logic for Poor Film Conductivity
Caption: Troubleshooting workflow for high resistivity in SnO2 films.
References
-
Low Resistivity and High Carrier Concentration in SnO2 Thin Films: The Impact of Nitrogen–Hydrogen Annealing Treatments. (2025). Nanomaterials, 15(13), 986. [Link]
-
The influence of annealing on the optical properties of spray-deposited SnO2:F thin films. (n.d.). ResearchGate. [Link]
-
Investigation of the effect of annealing temperature on lattice micro strains of SnO2 nano particles prepared by sol-gel method. (n.d.). INIS-IAEA. [Link]
-
The Effect of Annealing Temperature on Structural & Optical Properties of Nanocrystalline SnO2 Thin Films Prepared by Sol-Gel. (2016). Engineering and Technology Journal, 34(B), 4. [Link]
-
Investigating the Effect of Annealing Temperatures on SnO2 Nano Structural Thin Films and their Properties. (2020). ResearchGate. [Link]
-
Post Thermal Annealing Effect on the Optical Properties of SnO2 Films Prepared by Electron Beam Evaporation Technique. (2014). Praise Worthy Prize. [Link]
-
Effect of Annealing on the Physical Properties of Chemically Synthesized Nanocrystalline SnO2 Thin Films. (2024). Journal of Nano- and Electronic Physics, 16(1), 01029. [Link]
-
Optoelectronic Properties of Ti-doped SnO2 Thin Films Processed under Different Annealing Temperatures. (2021). MDPI. [Link]
-
The Influence of Annealing Temperature on Optical Properties of Tin Oxide (SnO2) Thin Films Prepared by Thermal Evaporation. (2016). International Journal of Science and Research (IJSR), 5(5), 594-598. [Link]
-
Annealing temperature effects on SnO2 thin films: Structural, optical, morphological, and electrical properties for optoelectronics. (n.d.). ResearchGate. [Link]
-
Study the Effect of Annealing on the, Structural. and Optical Properties of Nano SnO2 Thin Films Prepared by Spray Pyrolysis Technical. (2017). Journal of Kufa-Physics, 9(1). [Link]
-
Effect of Annealing Temperature on the Morphology, Structure and Optical Properties of Spin-Coated SnO2 Films for Solar Cell Application. (2024). MDPI. [Link]
-
Effect of oxidation and annealing temperature on optical and structural properties of SnO2. (2014). Indian Academy of Sciences. [Link]
-
Low Resistivity and High Carrier Concentration in SnO2 Thin Films: The Impact of Nitrogen–Hydrogen Annealing Treatments. (2025). ResearchGate. [Link]
-
Resistivity, carrier concentration, and mobility for SnO2 thin films under different annealing temperatures. (n.d.). ResearchGate. [Link]
-
Effect of annealing temperature on properties of p-type conducting Al/SnO2/Al multilayer thin films deposited by sputtering. (n.d.). ResearchGate. [Link]
-
Optimal annealing temperature to attain crystallinity of SnO2? (n.d.). ResearchGate. [Link]
-
How to Troubleshoot Common Problems in Annealing Processes. (n.d.). EOXS. [Link]
Sources
- 1. essuir.sumdu.edu.ua [essuir.sumdu.edu.ua]
- 2. Effect of Annealing Temperature on the Morphology, Structure and Optical Properties of Spin-Coated SnO2 Films for Solar Cell Application [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Low Resistivity and High Carrier Concentration in SnO2 Thin Films: The Impact of Nitrogen-Hydrogen Annealing Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. eoxs.com [eoxs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijsr.net [ijsr.net]
- 14. ias.ac.in [ias.ac.in]
Technical Support Center: Handling Moisture-Sensitive Tin(IV) tert-butoxide
Welcome to the technical support guide for Tin(IV) tert-butoxide (Sn(OᵗBu)₄). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging organotin precursor. This compound is a valuable reagent for synthesizing tin oxide (SnO₂) thin films, nanoparticles, and as a catalyst in various organic reactions.[1][2] However, its utility is matched by its extreme sensitivity to moisture, which can lead to inconsistent results and failed experiments if not handled with meticulous care.[3][4]
This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to anticipate, diagnose, and solve common challenges.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the properties and handling of this compound.
Q1: What is this compound and why is it so sensitive to moisture?
Answer: this compound is an organometallic compound where a central tin(IV) atom is bonded to four tert-butoxide groups (-OC(CH₃)₃).[5] The tin-oxygen bond is highly polarized and susceptible to attack by nucleophiles, especially water. This high reactivity is the cornerstone of its utility in forming tin oxide materials via hydrolysis and condensation, but it also makes it exceptionally sensitive to atmospheric moisture.[6][7]
The reaction with water, known as hydrolysis, is rapid and often uncontrollable, leading to the formation of tin hydroxides and oxides, which precipitate from solution and are generally unreactive for the intended purpose.[4][8]
Q2: My "new" bottle of this compound is a solid chunk, not a powder. Is it still good?
Answer: Yes, this is normal. This compound is a low-melting solid, with a melting point around 40-44°C.[4][9] It is often supplied as a solid that may have melted and re-solidified into a single mass during shipping or storage. The physical form (solid chunk vs. powder) is not an indicator of quality. The crucial factor is its color and clarity. High-purity this compound should be a white to off-white solid.[3] Significant yellowing or the presence of opaque white particles may indicate degradation.
Q3: What are the immediate signs of accidental moisture exposure?
Answer: The most immediate sign is the formation of an insoluble, opaque white precipitate. This is typically tin dioxide (SnO₂) or related tin hydroxides formed from rapid hydrolysis.[8] If you are dissolving the reagent in an anhydrous solvent and observe this precipitate, it's a clear indication that your solvent, glassware, or inert atmosphere has been compromised by moisture.
Q4: How should I store this compound?
Answer: Proper storage is critical to preserving the reagent's integrity. It must be stored under a dry, inert atmosphere (e.g., nitrogen or argon).[9][10] The container should be tightly sealed. Many suppliers use specialized packaging like Sure/Seal™ bottles, which feature a septum-lined cap that allows for the removal of the reagent via syringe without opening the bottle to the atmosphere.[11][12] Always store the container in a cool, dry place, and consider placing it inside a desiccator or a glovebox for an additional layer of protection.
Part 2: Troubleshooting Common Experimental Failures
This section provides a problem-cause-solution framework for issues frequently encountered during experiments.
Issue 1: Inconsistent Reaction Yields or Low Catalyst Activity
-
Symptom: You run the same reaction multiple times under what you believe are identical conditions, but the product yield or the catalytic turnover is highly variable and often lower than expected.
-
Primary Cause: Partial, often invisible, hydrolysis of the this compound precursor. Even trace amounts of moisture in your solvent or on the glassware can react with a portion of the reagent. This reduces the concentration of the active species and introduces tin oxide/hydroxide impurities that can interfere with the reaction.
-
Solution Strategy: Implement rigorous anhydrous and anaerobic (air-free) techniques. The two primary methods are using a glovebox or a Schlenk line.
Visualizing the Problem: The Hydrolysis Pathway
The following diagram illustrates the initial, detrimental reaction with water that consumes the active precursor.
Caption: Workflow for an anhydrous solvent transfer using a Schlenk line.
Part 3: Essential Protocols
Adherence to standardized protocols is the key to reproducible success.
Protocol A: Handling and Dispensing in a Glovebox
A glovebox provides the most controlled environment for handling highly sensitive reagents. [13][14][15]
-
Preparation: Ensure the glovebox atmosphere is pure (<1 ppm O₂, <1 ppm H₂O). Bring all necessary items (spatulas, weigh boats, vials, solvent squeeze bottles) into the glovebox through the antechamber, ensuring they are dry.
-
Equilibration: Allow the sealed bottle of this compound to sit inside the glovebox for at least 30 minutes to equilibrate to the internal temperature.
-
Dispensing: Carefully open the bottle inside the glovebox. Using a clean, dry spatula, portion the required amount of the solid onto a weigh boat or directly into a tared reaction vial.
-
Sealing: Promptly and tightly reseal the main container of this compound. Seal the reaction vial containing the dispensed reagent.
-
Dissolution: Add the anhydrous solvent to the reaction vial and stir until dissolved. The solution should be clear and colorless.
Protocol B: Dispensing from a Sure/Seal™ Bottle via Syringe
This technique is suitable for smaller quantities and when a glovebox is not available. [11][12]
-
Setup: Secure the Sure/Seal™ bottle in a clamp. Pierce the septum with a needle connected to your inert gas line to create a slight positive pressure.
-
Syringe Preparation: Dry a glass syringe and a long needle in an oven. Assemble it while hot and flush thoroughly with dry inert gas as it cools.
-
Withdrawal: Pierce the septum with the dry, inert-gas-flushed needle. Push the needle tip below the surface of the reagent (if it's a liquid or low-melting solid) or into the headspace (if it's a solid you will transfer as a solution). If transferring as a solution, first add anhydrous solvent to the Sure/Seal™ bottle via a cannula or syringe to create a stock solution of known concentration.
-
Transfer: Slowly pull the plunger to draw the desired volume into the syringe.
-
Injection: Withdraw the syringe and quickly insert the needle through the septum of your reaction flask (which should already be under a positive pressure of inert gas) and dispense the reagent.
References
- ChemicalBook. (2025). This compound - Safety Data Sheet.
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Achieving high-purity Tin(IV) tert-butoxide through vacuum distillation
Welcome to the technical support guide for the purification of Tin(IV) tert-butoxide, Sn(OᵗBu)₄. This resource is designed for researchers, scientists, and drug development professionals who require high-purity material for applications such as catalysis or as a precursor for tin oxide (SnO₂) thin films and nanostructures.[1] Due to its thermal and hydrolytic sensitivity, achieving high purity necessitates careful execution of vacuum distillation under strictly controlled conditions.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the challenges of this purification process.
Troubleshooting Guide
This section addresses common problems encountered during the vacuum distillation of this compound.
Issue 1: Low or No Distillate Collected
You've set up your distillation, the pot is heating, but little to no product is collecting in the receiver flask.
-
Potential Cause 1: Vacuum Leak. The most common culprit in vacuum distillations is an inadequate vacuum. Leaks in the system from poorly sealed joints, cracked glassware, or faulty tubing will prevent the pressure from dropping low enough to reach the compound's boiling point at the set temperature.
-
Solution 1: Before heating, ensure your system can achieve and hold the target vacuum (e.g., <0.5 mmHg). Check all glass joints for proper sealing; a high-vacuum grease should be used. Inspect all tubing for cracks or loose connections. A bubbling sound or a "whistling" noise can sometimes indicate a leak. Use a vacuum gauge (Pirani or McLeod) to monitor the pressure throughout the process.
-
Potential Cause 2: Insufficient Heating. The heating mantle or oil bath may not be providing enough energy to bring the crude material to its boiling point at the reduced pressure. Remember, the bath temperature should typically be set 20-30°C higher than the desired vapor temperature.[2]
-
Solution 2: Gradually increase the bath temperature. Monitor the pot thermometer and look for signs of boiling. Ensure the heating mantle is appropriately sized for the flask and that there is good thermal contact. Wrapping the distillation flask and head with glass wool or aluminum foil can help minimize heat loss, especially for higher boiling point distillations.
-
Potential Cause 3: Blockage in the Distillation Path. Solidified product or non-volatile impurities can clog the distillation head or condenser, preventing vapor from reaching the receiving flask. This compound is a low-melting solid (m.p. 40-44 °C), so premature condensation and solidification is a significant risk.[1][3][4]
-
Solution 3: Gently heat the distillation head and condenser with a heat gun to melt any solidified material and clear the path. Ensure the cooling water in the condenser is not excessively cold, which could promote rapid solidification. For low-melting solids, sometimes running room temperature water or even no water through the condenser is sufficient.
Issue 2: Product Appears Cloudy, Discolored, or Tests Impure (e.g., via NMR)
The distillation proceeded, but the collected product is not the expected clear, colorless liquid/solid and analytical data shows impurities.
-
Potential Cause 1: Hydrolysis. this compound is extremely sensitive to moisture and will readily hydrolyze upon contact with atmospheric water to form tin hydroxides or oxides.[5][6] This is often the cause of a cloudy or white appearance.
-
Solution 1: Strict anhydrous and anaerobic (air-free) techniques are mandatory.[5] All glassware must be oven- or flame-dried immediately before assembly. The entire distillation must be conducted under a high vacuum or a positive pressure of dry, inert gas (Argon or Nitrogen).[7][8] Use a Schlenk line or glovebox for all manipulations.[8]
-
Potential Cause 2: Thermal Decomposition. Although vacuum distillation is used to prevent this, excessive heating can still cause decomposition. This compound begins to decompose around 140°C.[1] Decomposition can lead to discoloration (yellowing or browning) and the formation of non-volatile tin oxides and organic byproducts.
-
Solution 2: Maintain the lowest possible distillation temperature by achieving the best possible vacuum. Do not exceed a pot temperature of 100-110°C. If the compound will not distill under these conditions, the vacuum is not low enough. Constant pressure is crucial, as fluctuations can lead to temperature spikes and decomposition.[9][10]
-
Potential Cause 3: Bumping/Foaming. Vigorous, uncontrolled boiling ("bumping") can carry non-volatile impurities from the distillation pot over into the receiver.
-
Solution 3: Ensure smooth boiling by using a magnetic stir bar. A capillary ebulliator (a fine glass tube that introduces a steady stream of inert gas or allows for smooth boiling under vacuum) can also be used. Do not overfill the distillation flask; it should be no more than two-thirds full.
Issue 3: The System Pressure is Unstable
You are monitoring the vacuum gauge, and the pressure is fluctuating significantly.
-
Potential Cause 1: Outgassing of Solvents or Volatiles. Residual solvents from the synthesis or low-boiling impurities in the crude material will vaporize as the system is evacuated, causing pressure fluctuations.
-
Solution 1: Before heating the pot, allow the system to degas under full vacuum with stirring. You may see initial bubbling as solvents are removed. Wait until the pressure stabilizes at its minimum value before beginning to heat the distillation flask.
-
Potential Cause 2: Inadequate Vacuum Pump. The vacuum pump may not be powerful enough for the size of the system or may be in poor condition.
-
Solution 2: Ensure the pump is appropriately sized and has fresh oil. A two-stage rotary vane pump is typically required. A liquid nitrogen trap between the distillation setup and the pump is essential to protect the pump from corrosive vapors and to help achieve a lower ultimate pressure.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for this compound?
A1: Vacuum distillation is essential for two primary reasons. First, this compound has a high boiling point at atmospheric pressure, and heating it to that temperature would cause significant thermal decomposition.[1][2] By reducing the pressure, we lower the boiling point to a temperature where the compound is stable.[9] Second, the process must be conducted in a closed system to protect this highly air- and moisture-sensitive compound from hydrolysis and oxidation.[5][8]
Q2: What are the key physical and chemical properties of this compound?
A2: Understanding these properties is critical for successful handling and purification.
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₃₆O₄Sn | [11] |
| Molecular Weight | 411.17 g/mol | [11] |
| Appearance | White, low-melting solid | [1] |
| Melting Point | 40-44 °C | [1][3][4] |
| Boiling Point | 65 °C at 0.3 mmHg | [12] |
| Decomposition Temp. | ~140 °C | [1] |
| Sensitivity | Air and moisture sensitive | [4][7][13] |
Q3: How can I confirm the purity of my distilled product?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool. ¹H NMR should show a single sharp singlet for the tert-butyl protons. ¹³C NMR is also useful and can show coupling to the tin isotopes.[14][15] ¹¹⁹Sn NMR provides a distinct chemical shift that is characteristic of the four-coordinate tin center.[5] The absence of signals from hydrolysis products or residual solvents will confirm purity.
Q4: What safety precautions should be taken when working with this compound?
A4: this compound is a hazardous chemical. It is harmful if swallowed, in contact with skin, and toxic if inhaled.[7][13][16] It causes skin and serious eye irritation.[7][16] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][13] All manipulations should be performed under an inert atmosphere.[7]
Q5: My starting material is a crude solid. How should I load it into the distillation flask?
A5: Since the compound is air-sensitive, it cannot be handled in the open. The crude solid should be transferred into the distillation flask inside a glovebox. If a glovebox is not available, you can perform the transfer in a flask under a positive pressure of inert gas (e.g., using a T-bore adapter to maintain an inert atmosphere while adding the solid).
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the purification of crude this compound using a Schlenk line for inert atmosphere control.
Materials & Equipment:
-
Crude this compound
-
Schlenk-type distillation apparatus (distillation flask, distillation bridge/head, receiver flask)
-
Oven-dried glassware
-
Magnetic stirrer/hotplate or heating mantle with an oil bath
-
Magnetic stir bar
-
High-vacuum pump (two-stage)
-
Liquid nitrogen trap
-
Vacuum gauge
-
Schlenk line with dry Argon or Nitrogen gas
-
High-vacuum grease
-
Heat gun
Step-by-Step Methodology
-
Glassware Preparation: Thoroughly clean all glassware and dry in an oven at >120°C overnight. Assemble the distillation apparatus while still hot and immediately connect it to the Schlenk line.
-
System Purge: Evacuate the entire empty apparatus using the high-vacuum pump and then backfill with dry, inert gas. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.
-
Loading the Flask: Under a positive pressure of inert gas, quickly transfer the crude this compound and a magnetic stir bar into the distillation flask.
-
Final Assembly: Lightly grease all joints and assemble the apparatus. Ensure the distillation head, condenser, and receiving flask are securely clamped. Connect the cooling water to the condenser (if needed).
-
Evacuation and Degassing: Begin stirring. Close the inert gas inlet and slowly open the connection to the vacuum line, which is protected by a liquid nitrogen trap. Allow the system to pump down to a stable, low pressure (<0.5 mmHg). Any residual solvent will be removed during this step.
-
Heating: Once the pressure is stable, begin gently heating the distillation flask using a heating mantle or oil bath. Aim for a bath temperature approximately 20-30°C above the expected boiling point of the product at the measured pressure.[2]
-
Distillation: The product will begin to boil and condense in the condenser, collecting in the receiving flask. The vapor temperature should remain stable throughout the collection of the main fraction. If the distillation path begins to clog with solidified product, gently warm the outside of the glass with a heat gun.
-
Completion: Once all the product has distilled over or if the pot residue begins to darken (indicating decomposition), stop the distillation. Lower the heating mantle and allow the entire apparatus to cool to room temperature under vacuum.
-
Backfilling: Once cool, slowly and carefully backfill the system with inert gas. Do not admit air into the hot apparatus.
-
Storage: Under a positive pressure of inert gas, the receiving flask containing the pure, liquid this compound (it will be molten if the ambient temperature is near its melting point) can be sealed or the product can be transferred via cannula to a suitable storage vessel.
Process Visualization
The following diagram illustrates the key components and connections for a successful vacuum distillation setup.
Caption: Workflow for Vacuum Distillation of Air-Sensitive Compounds.
References
- Benchchem. Tin(IV)tert-butoxide | 36809-75-3.
- ChemicalBook. TIN(IV)
- Gelest. Tin (IV)
- Apollo Scientific. Tin(IV)
- Sigma-Aldrich. This compound 99.99+ trace metals 36809-75-3.
- PubChem - NIH. This compound | C16H36O4Sn | CID 16685074.
- PubChem - NIH. Tin(IV)tert-butoxide | C16H36O4Sn | CID 71317314.
- Google Patents.
- ChemicalBook. This compound | 36809-75-3.
- Google Patents.
- Chemsrc. This compound | CAS#:3275-19-2.
- SpectraBase. This compound - Optional[13C NMR] - Spectrum.
- Sigma-Aldrich.
- Pressure Control Solutions. Vacuum Distillation issues? | Call Pressure Control Solutions! (2019).
- IUCr Journals. Di-tert-butyltin(IV)–hydroxide–iodide, tBu2Sn(OH)I, the last missing member in the series of pure di-tert-butyltin(IV)–hydroxide–halides.
- Sigma-Aldrich. This compound | CAS No.36809-75-3.
- ChemBK. Tin-tert-butoxide - Physico-chemical Properties.
- Google Patents. WO2013168113A1 - Method for preparing alkali metal alkoxides.
- ScienceDirect. The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide.
- ResearchGate. Molecular Structure of tin (IV) tert-butoxide.
- Ereztech. Tin(IV) t-butoxide | Sn(OtBu)4 | C16H36SnO4.
- University of Rochester, Department of Chemistry.
- Quora.
- Longdom Publishing.
- Sciencemadness.org.
- Molecular Inorganic Chemistry, Leiden University. Working with air and moisture sensitive compounds. (2008).
- Santa Cruz Biotechnology. This compound | CAS 36809-75-3.
- The Schlenk Line Survival Guide.
- Total Materia.
- ResearchGate.
- 911Metallurgist.
- Chemistry LibreTexts. Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). (2023).
- YouTube.
- ResearchGate.
- Google Patents. Method for distilling and purifying crude tin alloy in vacuum.
- YouTube. Distillation Pressure Control Troubleshooting. (2021).
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Validation & Comparative
Comparing Tin(IV) tert-butoxide and tin(IV) isopropoxide precursors
An In-Depth Comparative Guide to Tin(IV) Alkoxide Precursors: Tin(IV) tert-butoxide vs. Tin(IV) isopropoxide
Executive Summary
The selection of a precursor is a critical decision in materials synthesis, directly influencing the kinetics of formation and the final properties of the target material. This guide provides a detailed comparison of two common tin(IV) alkoxide precursors: this compound (Sn(OᵗBu)₄) and Tin(IV) isopropoxide (Sn(OⁱPr)₄). The primary distinction lies in the steric bulk of the alkoxide ligands. The sterically hindered tert-butoxide groups in Sn(OᵗBu)₄ render it a monomeric, volatile solid, ideal for vapor deposition techniques and offering controlled, slower hydrolysis rates in sol-gel processes.[1] Conversely, the less bulky isopropoxide groups in Sn(OⁱPr)₄ lead to a more reactive, oligomeric liquid that undergoes rapid hydrolysis, favoring fast gelation in sol-gel synthesis. This guide will dissect these differences, providing researchers with the necessary data and experimental insights to make an informed precursor choice for applications ranging from transparent conductive oxides to catalysts and energy storage devices.
Introduction: The Role of Tin Alkoxides in Materials Science
Tin(IV) oxide (SnO₂) and its doped derivatives are indispensable materials in modern technology, with applications as transparent conductive films, gas sensors, catalysts, and electrodes in lithium-ion batteries.[1] The synthesis of high-quality SnO₂ with tailored morphology and properties heavily relies on the choice of the molecular precursor. Tin(IV) alkoxides, with the general formula Sn(OR)₄, are favored precursors due to their high reactivity and ability to form tin-oxygen bonds through facile hydrolysis and condensation reactions. This allows for low-temperature synthesis routes like the sol-gel process, as well as vapor-phase methods such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1][2]
The organic 'R' group in the alkoxide ligand is not merely a spectator; its size and structure dictate the precursor's physical state, volatility, and reactivity, thereby controlling the entire material formation process.[1] This guide focuses on two archetypal examples: the bulky tert-butoxide and the less sterically demanding isopropoxide.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a precursor determine its handling requirements and suitability for different deposition techniques. The steric hindrance of the tert-butyl group compared to the isopropyl group is the primary driver of the differences outlined below.
| Property | This compound | Tin(IV) isopropoxide | Causality & Implications |
| Molecular Formula | Sn(OC₄H₉)₄ | Sn(OC₃H₇)₄ | Different alkyl chains lead to variations in molecular weight and reactivity. |
| Molecular Weight | 411.16 g/mol [3] | 415.13 g/mol (adduct), 355.06 g/mol (base)[4][5] | Affects mass transport calculations in vapor deposition processes. |
| Typical Form | Low-melting solid[2] | Liquid, often supplied as a solution (e.g., 10% w/v in isopropanol)[4][6] | Dictates handling and delivery methods (e.g., heating for sublimation vs. liquid injection). |
| Melting Point | 40-44 °C[2][7] | Not applicable (liquid at RT) | Sn(OᵗBu)₄ requires heating to be used as a liquid or vapor source. |
| Molecular Structure | Monomeric[1] | Oligomeric (e.g., trimer)[1] | The bulky tert-butoxide groups prevent oligomerization, leading to a discrete molecular structure. |
| Volatility | Higher | Lower | The monomeric nature of Sn(OᵗBu)₄ increases its vapor pressure, making it highly suitable for CVD and ALD.[1] |
| Solubility | Soluble in common organic solvents (e.g., hexane, methanol)[8] | Soluble in hydrocarbons; reacts with alcohols and ketones[4] | Both are compatible with a range of solvents for solution-based processing. |
Reactivity and Performance in Material Synthesis
The structural differences between the two precursors directly translate into distinct reactivity profiles, which are crucial for controlling the synthesis of nanomaterials.
Hydrolysis and Condensation Rates
The sol-gel process is driven by two fundamental reactions:
-
Hydrolysis: Sn(OR)₄ + H₂O → HO-Sn(OR)₃ + ROH
-
Condensation: (OR)₃Sn-OH + HO-Sn(OR)₃ → (OR)₃Sn-O-Sn(OR)₃ + H₂O
The rate of these reactions is highly dependent on the steric bulk of the alkyl group (R).
-
Tin(IV) isopropoxide : The smaller isopropyl groups offer less steric protection around the central tin atom. This allows water molecules to access the tin center more easily, leading to rapid hydrolysis and condensation . This is advantageous for applications requiring fast gelation but can make it challenging to control particle size and morphology, potentially leading to precipitation instead of a stable sol.
-
This compound : The four bulky tert-butoxide ligands act as a significant steric shield.[1] This slows the rate of hydrolysis , providing a wider processing window to control the growth of nanoparticles. This controlled reactivity is often preferred for synthesizing monodisperse nanoparticles and highly uniform films.
Thermal Decomposition and Vapor-Phase Deposition
For vapor-phase techniques like CVD and ALD, precursor volatility and clean decomposition are paramount.
-
This compound : Its monomeric nature and resulting volatility make it an excellent precursor for these methods.[1][2] It undergoes thermal decomposition to form SnO₂, with volatile organic byproducts that can be easily removed from the reaction chamber.[2]
-
Tin(IV) isopropoxide : Being less volatile, it is less commonly used for thermal CVD/ALD unless a liquid delivery system with heating is employed. Its primary application remains in solution-based methods.
Application Case Study: Sol-Gel Synthesis of SnO₂ Thin Films
To illustrate the practical implications of precursor choice, this section provides a generalized experimental protocol for fabricating SnO₂ thin films via the sol-gel spin-coating method.
Experimental Protocol
Objective: To deposit a transparent SnO₂ thin film on a glass substrate.
Materials:
-
Tin Precursor: this compound OR Tin(IV) isopropoxide solution (10% w/v)
-
Solvent: 2-methoxyethanol
-
Stabilizer: Monoethanolamine (MEA)
-
Substrates: Glass slides
-
Cleaning agents: Deionized water, acetone, isopropanol
Procedure:
-
Substrate Cleaning:
-
Ultrasonically clean glass slides sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Precursor Solution Preparation (0.4 M):
-
For this compound: In a nitrogen-filled glovebox, dissolve the appropriate amount of Sn(OᵗBu)₄ in 2-methoxyethanol.
-
For Tin(IV) isopropoxide: Dilute the 10% w/v stock solution with 2-methoxyethanol to achieve the target concentration.
-
Add monoethanolamine (MEA) dropwise as a stabilizer in a 1:1 molar ratio to the tin precursor while stirring. MEA prevents premature precipitation.
-
Stir the solution at 60°C for 1 hour to promote homogeneity, then cool to room temperature. Age the solution for 24 hours.
-
-
Thin Film Deposition (Spin Coating):
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense the precursor solution onto the substrate.
-
Spin at 3000 rpm for 30 seconds.
-
-
Drying and Annealing:
-
Pre-heat the coated substrate on a hot plate at 150°C for 10 minutes to evaporate the solvent.
-
Transfer the substrate to a furnace and anneal at 500°C for 1 hour in air to induce crystallization of SnO₂.
-
Repeat steps 3 and 4 to achieve a desired film thickness.
-
-
Characterization:
-
Structural: Use X-ray Diffraction (XRD) to confirm the crystalline phase of SnO₂.
-
Morphological: Use Scanning Electron Microscopy (SEM) to observe the surface morphology and film thickness.
-
Optical: Use UV-Vis Spectroscopy to measure the transmittance and calculate the optical bandgap.
-
Choosing the Right Precursor: A Decision Guide
The optimal precursor is dictated by the specific requirements of the application and the chosen synthesis method.
-
Choose this compound when:
-
The synthesis method is CVD or ALD , requiring high volatility.
-
A slower, more controlled hydrolysis rate is needed for uniform, monodisperse nanoparticles or dense, high-quality films via sol-gel.
-
Working with a synthesis route that is highly sensitive to water content.
-
-
Choose Tin(IV) isopropoxide when:
-
The synthesis method is sol-gel , and rapid gelation is desired.
-
The experimental setup favors a liquid precursor for ease of handling.
-
The application is less sensitive to fine morphological control, or when producing bulk powders.
-
Safety and Handling
Both precursors are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.[9] They are also irritants and harmful if swallowed or inhaled.
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled.[3][9][10] Causes skin and serious eye irritation.[3][10]
-
Tin(IV) isopropoxide: Causes skin irritation and may cause respiratory irritation.[11]
Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][9][11] Work in a well-ventilated area or a fume hood.
Conclusion
This compound and tin(IV) isopropoxide are both highly effective precursors for the synthesis of tin oxide materials. The choice between them is not a matter of superior or inferior, but of fitness for a specific purpose. This compound , with its bulky ligands, offers volatility and controlled reactivity, making it the precursor of choice for vapor deposition and precision sol-gel synthesis. Tin(IV) isopropoxide provides a more reactive, liquid-phase option ideal for rapid sol-gel processes. By understanding the causal links between the molecular structure of these precursors and their reactive behavior, researchers can better control the synthesis process and engineer SnO₂ materials with desired properties for advanced applications.
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- TIN(IV)
- TIN (IV) ISOPROPOXIDE 1184-61-8 wiki. (n.d.). Guidechem.
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- Tin(IV) Isopropoxide. (n.d.). AMERICAN ELEMENTS.
- Tin(IV)tert-butoxide | 36809-75-3. (n.d.). Benchchem.
- This compound. (2022). Apollo Scientific.
- Tin(IV) isopropoxide, 99% (metals basis), 10% w/v in isopropanol. (n.d.). Thermo Fisher Scientific.
- Tin (IV)
- TIN(IV)
- This compound | CAS#:3275-19-2. (2025). Chemsrc.
- SAFETY DATA SHEET - this compound. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Titanium(IV) isopropoxide. (2010). Fisher Scientific.
- Material Safety Data Sheet - Titanium(IV) isopropoxide, 98+%. (n.d.). Cole-Parmer.
- Synthesis of Tin Oxide Thin Films. (2015). Appropedia.
- Chemical synthesis and characterization of hydrous tin oxide (SnO2:H2O) thin films. (n.d.). Indian Academy of Sciences.
- Production and characterization of tin oxide thin films deposited via solution combustion synthesis. (n.d.). AMS Laurea.
- This compound | 36809-75-3. (2025). ChemicalBook.
- This compound. (n.d.). AMERICAN ELEMENTS.
- This compound 99.99+ trace metals 36809-75-3. (n.d.). Sigma-Aldrich.
- Tin (IV) Isopropoxide | C12H28O4Sn | CID 71317417. (n.d.). PubChem - NIH.
- THE SYNTHESIS AND CHARACTERISATION OF METAL OXIDE THIN FILMS. (2013). UCL Discovery.
- Hydrolysis and condensation reactions of titanium isopropoxide for TiO2 production. (n.d.). [No Publisher].
- SYNTHESIS, STRUCTURE AND OPTICAL PROPERTIES OF TIO2 AND TIO2/AL2O3 THIN FILMS DEPOSITED ON INDIUM TIN OXIDE SUBSTRATES PREPARED BY CHEMICAL B
- Tin(IV)
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Alternative precursors to Tin(IV) tert-butoxide for ALD
An In-Depth Technical Guide to Alternative Precursors for Tin Oxide ALD
In the realm of thin-film deposition, Atomic Layer Deposition (ALD) stands out for its unparalleled ability to produce uniform, conformal coatings with atomic-level precision. For materials like tin oxide (SnO₂), a transparent conducting oxide vital in photovoltaics, gas sensors, and optoelectronics, the choice of chemical precursor is paramount.[1] While Tin(IV) tert-butoxide has served as a useful precursor for metal-organic chemical vapor deposition (MOCVD) and ALD, the continuous drive for lower deposition temperatures, higher film quality, and process flexibility has spurred the exploration of a diverse range of alternative precursors.[2]
This guide provides a comparative analysis of key alternative precursors to this compound for the ALD of tin oxide. We will delve into the distinct characteristics of each precursor class, supported by experimental data, to provide researchers and engineers with the insights needed to select the optimal chemistry for their specific application.
The Benchmark: this compound (Sn(OtBu)₄)
This compound is a low-melting solid (m.p. 40-44 °C) that serves as a viable, commercially available precursor for tin oxide deposition.[3] Its utility stems from its volatility and ability to undergo thermal decomposition, making it suitable for vapor deposition techniques. However, the quest for alternatives is driven by the need for processes with wider ALD temperature windows, improved reactivity (especially at lower temperatures), and the elimination of certain ligand-related impurities or reaction byproducts.
Key Alternative Precursor Families for Tin Oxide ALD
The most promising alternatives to Sn(OtBu)₄ can be broadly categorized into amido-based precursors, inorganic halides, and other organometallic compounds such as β-diketonates and amidinates. Each family presents a unique combination of thermal properties, reactivity, and resulting film characteristics.
Amido-Based Precursors: The Low-Temperature Champion
Amido-based precursors, particularly Tetrakis(dimethylamino)tin (TDMASn) , have become a widely accepted alternative for SnO₂ ALD.[4] Their primary advantage lies in their high reactivity, which enables low-temperature deposition, a critical requirement for applications involving thermally sensitive substrates like perovskites or flexible electronics.[4]
Mechanism and Co-reactants: The ALD mechanism for TDMASn involves the exchange of its dimethylamido [-N(CH₃)₂] ligands with hydroxyl groups (-OH) on the substrate surface, followed by reaction with an oxygen source. TDMASn is versatile and can be paired with several common co-reactants:
-
Water (H₂O): A standard, clean oxidant. The process shows self-limiting behavior even at temperatures as low as 30 °C.[5][6]
-
Hydrogen Peroxide (H₂O₂): Offers enhanced reactivity, leading to a higher concentration of surface hydroxyl groups and consequently, a higher growth per cycle (GPC) compared to water.[1][7]
-
Ozone (O₃) and Oxygen Plasma: These highly reactive oxidants can facilitate high-purity film growth and often lead to superior electrical properties, especially at higher deposition temperatures.[8][9]
Performance: TDMASn processes are notable for their exceptionally wide ALD window, spanning from 50 °C to over 200 °C.[5][10] The GPC is highly dependent on the co-reactant and temperature, ranging from ~0.6 Å/cycle with water to ~1.3 Å/cycle with H₂O₂.[7] Films are typically amorphous as-deposited, smooth, and highly conformal.[1][5] A key benefit is the halogen-free nature of the process, which circumvents the corrosion issues associated with halide precursors.[1][5]
Inorganic Halides: The Path to Crystalline, Conductive Films
Inorganic precursors, primarily Tin(IV) Chloride (SnCl₄) , represent the "first generation" of ALD chemistries for SnO₂. They are cost-effective and remain relevant for applications where high conductivity and as-deposited crystallinity are desired.
Mechanism and Co-reactants: The reaction typically proceeds by alternating exposures of SnCl₄ and a water source (H₂O or H₂O₂). The process generally requires higher deposition temperatures, often in the 300 °C to 500 °C range, to achieve sufficient reactivity and drive off byproducts.[11][12]
Performance: A significant advantage of the SnCl₄ process is the ability to produce polycrystalline, rutile SnO₂ films directly during deposition.[11][12] Furthermore, the resulting films are often inherently conductive due to the unintentional doping by residual chlorine, which acts as an n-type dopant.[11] This can yield resistivities as low as 3 x 10⁻³ Ω·cm.[11] However, the drawbacks are substantial: the process generates corrosive hydrochloric acid (HCl) as a byproduct, posing a risk to both the film and the deposition equipment. The high temperatures required are incompatible with many substrates, and the films can suffer from halogen contamination and potential agglomeration.[1][5]
Other Organometallics: Expanding the Process Window
Recent research has expanded the library of tin precursors to include other organometallic compounds that offer unique advantages, such as improved thermal stability or phase-selective deposition.
-
Tin(II) Acetylacetonate (Sn(acac)₂): This β-diketonate precursor has demonstrated excellent potential for ALD.[2][13] When paired with water, it provides a well-defined ALD window between 140 °C and 200 °C with a GPC of approximately 0.85 Å/cycle.[2] The resulting films are pure, amorphous SnO₂, and can achieve good conductivity after deposition at slightly higher temperatures.[2]
-
Amidinate Precursors: Compounds like bis(N,N′-diisopropylformamidinato)tin(II) are emerging as highly stable and reactive precursors.[14][15] A notable feature is their ability to deposit crystalline tin monoxide (SnO) films at temperatures as low as 140 °C using water as the co-reactant.[14][15] This phase-selectivity is crucial for applications in p-type electronics where SnO is the desired material.
-
Sn(dmamp)₂: Dimethylamino-2-methyl-2-propoxy-tin(II) is another promising precursor that shows very different behavior depending on the oxygen source. Paired with H₂O plasma, it can achieve a remarkably high GPC of ~0.21 nm/cycle.[8] When used with O₂ plasma, the GPC is lower (~0.08 nm/cycle), but the resulting films show excellent electrical properties, including high electron mobility.[8]
Comparative Data Summary
The table below summarizes the key performance metrics for the discussed alternative precursors, providing a clear basis for comparison.
| Precursor | Abbreviation | Typical Co-Reactant(s) | ALD Temp. Window (°C) | GPC (Å/cycle) | Film Phase | Key Advantages | Key Disadvantages |
| This compound | Sn(OtBu)₄ | H₂O, O₃ | Varies | Varies | Amorphous/Crystalline | Commercially available | Limited public data on ALD performance |
| Tetrakis(dimethylamino)tin | TDMASn | H₂O, H₂O₂, O₃, Plasma | 30 - 250 | 0.6 - 2.0 | Amorphous | Low temp. deposition, Halogen-free[1][5] | Potential N/C impurities at low temp.[1] |
| Tin(IV) Chloride | SnCl₄ | H₂O, H₂O₂ | 300 - 500 | Temp. Dependent | Crystalline (Rutile) | As-deposited crystallinity, High conductivity[11] | Corrosive byproducts, Halogen contamination[1][5] |
| Tin(II) Acetylacetonate | Sn(acac)₂ | H₂O | 140 - 200 | ~0.85 | Amorphous | Good ALD window, Pure SnO₂ films[2] | Requires moderate deposition temperatures |
| Tin(II) Amidinate | - | H₂O | ~140 - 180 | ~0.82 | Crystalline (SnO) | Phase-selective to SnO, Good stability[14][15] | Deposits SnO, not SnO₂ |
| Sn(dmamp)₂ | - | O₃, O₂/H₂O Plasma | 100 - 300 | 0.2 - 2.1 | Polycrystalline | Very high GPC with H₂O plasma, good electricals with O₂ plasma[8] | Film properties are highly co-reactant dependent[8] |
Precursor Selection Workflow
Choosing the right precursor is a function of the desired film properties and the constraints of the substrate and application. The following decision-making workflow can guide researchers toward the most suitable precursor chemistry.
Caption: Decision workflow for selecting a tin ALD precursor.
Experimental Protocol: ALD of SnO₂ using TDMASn and H₂O
This protocol describes a representative thermal ALD process for depositing SnO₂ using Tetrakis(dimethylamino)tin and water. This process is chosen for its reliability, wide temperature window, and halogen-free chemistry.
1. Substrate Preparation:
-
Clean substrates (e.g., Si wafers, glass) using a standard cleaning procedure (e.g., piranha etch or RCA clean for Si) to ensure a hydrophilic surface with hydroxyl (-OH) termination. This initial surface state is critical for the first precursor reaction.
-
Load the substrates into the ALD reactor chamber.
2. Reactor and Precursor Setup:
-
Heat the ALD reactor to the desired deposition temperature (e.g., 150 °C). This temperature is within the ALD window where the precursor has sufficient vapor pressure and reactivity without thermal decomposition.
-
Gently heat the TDMASn precursor vessel to 40-50 °C to ensure adequate vapor pressure for delivery into the chamber.[1]
-
Maintain the deionized H₂O vessel at room temperature.
-
Set a constant flow of high-purity nitrogen (N₂) carrier gas (e.g., 20 sccm) to maintain chamber pressure and transport reactants.
3. ALD Cycle Sequence: The core of the process is the repetition of a four-step cycle. The duration of each step must be optimized to ensure self-saturating surface reactions.
-
Step 1: TDMASn Pulse (e.g., 1.0 seconds): Pulse TDMASn vapor into the reactor. The precursor reacts with the surface -OH groups, chemisorbing a monolayer of tin-containing species and releasing dimethylamine as a byproduct.
-
Step 2: N₂ Purge (e.g., 10.0 seconds): Stop the TDMASn flow and purge the chamber with N₂ gas. This crucial step removes any unreacted TDMASn and gaseous byproducts, preventing parasitic gas-phase reactions (CVD) in the next step.
-
Step 3: H₂O Pulse (e.g., 1.0 seconds): Pulse H₂O vapor into the chamber. The water molecules react with the chemisorbed tin species on the surface, oxidizing the tin to form SnO₂ and regenerating the -OH surface termination for the next cycle.
-
Step 4: N₂ Purge (e.g., 10.0 seconds): Purge the chamber again with N₂ to remove excess water vapor and reaction byproducts.
4. Deposition and Characterization:
-
Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The final thickness is precisely controlled by the number of cycles.
-
After deposition, cool the reactor under N₂ flow before removing the samples.
-
Characterize the resulting films using techniques such as spectroscopic ellipsometry (for thickness and refractive index), X-ray diffraction (XRD) (for crystallinity), X-ray photoelectron spectroscopy (XPS) (for composition and purity), and four-point probe measurements (for resistivity).
References
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Elam, J. W., Baker, D. A., Hryn, A. J., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Journal of Vacuum Science & Technology A, 26(2), 244-252. [Link]
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Semantic Scholar. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Journal of Vacuum Science and Technology. [Link]
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AIP Publishing. (2015). Morphology, composition and electrical properties of SnO2:Cl thin films grown by atomic layer deposition. AIP Publishing. [Link]
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Mullings, M. N., Hägglund, C., & Bent, S. F. (2013). Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water. Journal of Vacuum Science & Technology A, 31(4), 041506. [Link]
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ResearchGate. (2013). (PDF) Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water. ResearchGate. [Link]
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BALD Engineering. (2019). PEALD processes employing Strem supplied TDMASn precursor presented by diverse groups of researchers. BALD Engineering. [Link]
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Cheng, C. H., Wen, C. Y., & Hsu, C. C. (2016). Morphology, composition and electrical properties of SnO2:Cl thin films grown by atomic layer deposition. Journal of Vacuum Science & Technology A, 34(1), 01A112. [Link]
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Kim, S. K., Lee, S., et al. (2020). Effect of Oxygen Source on the Various Properties of SnO₂ Thin Films Deposited by Plasma-Enhanced Atomic Layer Deposition. Materials, 13(14), 3185. [Link]
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Yoon, S. Y., & Choi, B. J. (2020). Electrical Characteristics of Tin Oxide Films Grown by Thermal Atomic Layer Deposition. Archives of Metallurgy and Materials, 65(3), 1041-1044. [Link]
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ResearchGate. (n.d.). SnO 2 film GPC as function of the number of ALD cycles. ResearchGate. [Link]
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ResearchGate. (n.d.). SnO2 thin films grown by atomic layer deposition using a novel Sn precursor | Request PDF. ResearchGate. [Link]
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ResearchGate. (2014). Highly conductive SnO2 thin films deposited by atomic layer deposition using tetrakis-dimethyl-amine-tin precursor and ozone reactant | Request PDF. ResearchGate. [Link]
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ACS Publications. (2022). Atomic Layer Deposition of SnO2 as an Electron Transport Material for Solid-State P-type Dye-Sensitized Solar Cells. ACS Publications. [Link]
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Huster, N., Ghiyasi, R., Zanders, D., et al. (2022). SnO deposition via water based ALD employing tin(ii) formamidinate: precursor characterization and process development. Dalton Transactions, 51(39), 14970-14979. [Link]
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ResearchGate. (n.d.). Electrical Properties of SnO 2 Films Deposited at Various Substrate... ResearchGate. [Link]
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ResearchGate. (n.d.). Examples of ALD precursors for thin films: (a) halides, (b) alkoxides,... ResearchGate. [Link]
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RSC Publishing. (2022). SnO deposition via water based ALD employing tin(ii) formamidinate: precursor characterization and process development. Dalton Transactions. [Link]
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Nguyen, V. H., Yaqub, T., et al. (2022). Atmospheric atomic layer deposition of SnO2 thin films with tin(ii) acetylacetonate and water. Dalton Transactions, 51(26), 10023-10033. [Link]
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A Comparative Guide to the XRD Analysis of Tin Oxide Films Grown from Tin(IV) tert-butoxide
This guide provides an in-depth comparison of tin oxide (SnO₂) thin films synthesized using Tin(IV) tert-butoxide as a precursor, analyzed through the powerful technique of X-ray Diffraction (XRD). Intended for researchers, scientists, and professionals in materials science and drug development, this document delves into the causal relationships between precursor chemistry, processing conditions, and the resultant structural properties of SnO₂ films. We will explore how XRD analysis serves as a critical tool for elucidating these properties and benchmark the performance of this compound against other common tin precursors.
Introduction: The Significance of Tin Oxide and its Precursors
Tin oxide (SnO₂) is a versatile n-type semiconductor renowned for its high optical transparency in the visible region, significant electrical conductivity, and robust chemical stability.[1] These properties make it an indispensable material in a wide array of applications, including transparent conducting electrodes for solar cells and flat panel displays, gas sensors, and as a protective coating.[1][2]
The quality and performance of SnO₂ thin films are intrinsically linked to the deposition method and, critically, the choice of the chemical precursor. Various precursors are employed for SnO₂ synthesis, including inorganic salts like tin chlorides (SnCl₂ or SnCl₄) and metalorganic compounds such as alkyltins and tin alkoxides.[3][4][5] Among the metalorganic precursors, this compound [Sn(OᵗBu)₄] has emerged as a promising candidate. Its molecular structure, featuring a central tin atom bonded to four bulky tert-butoxide groups, offers distinct advantages in terms of controlled hydrolysis and decomposition pathways, which can lead to the formation of high-quality, uniform thin films.[6]
The Power of X-ray Diffraction in Thin Film Characterization
X-ray Diffraction (XRD) is a non-destructive and powerful analytical technique essential for the characterization of crystalline materials.[7] It provides a wealth of information about the structural properties of thin films, including:
-
Phase Identification: Unambiguously identifies the crystalline phases present in the film (e.g., tetragonal rutile SnO₂, orthorhombic SnO, etc.).[8][9]
-
Crystallinity: Distinguishes between amorphous and crystalline structures.[8]
-
Preferred Orientation (Texture): Determines if the crystallites in the film have a preferred crystallographic orientation.
-
Crystallite Size: Estimates the average size of the coherently diffracting domains using the Scherrer equation.[10][11]
-
Microstrain: Quantifies the strain within the crystal lattice, often arising from defects or lattice mismatch with the substrate.[12][13]
For thin film analysis, specialized XRD techniques like Grazing Incidence XRD (GIXRD) are often employed to enhance the signal from the film while minimizing interference from the substrate.[14][15]
This compound vs. Alternative Precursors: An XRD Perspective
The choice of precursor significantly influences the crystalline quality of the resulting SnO₂ films. Here, we compare films grown from this compound with those from a common inorganic precursor, Tin(II) chloride (SnCl₂).
| Precursor | Typical Deposition Method | Resulting Film Characteristics (from XRD) | Advantages | Disadvantages |
| This compound | Sol-gel, Chemical Vapor Deposition (CVD), Plasma Enhanced CVD (PECVD) | - Amorphous as-deposited at low temperatures. - Transforms to crystalline tetragonal SnO₂ upon annealing.[6] - Can achieve high purity films. | - Cleaner decomposition byproducts (alcohols, alkenes). - Lower processing temperatures possible. - Excellent for solution-based techniques. | - More expensive than inorganic salts. - Air-sensitive, requires handling in inert atmosphere. |
| **Tin(II) chloride (SnCl₂) ** | Sol-gel, Spray Pyrolysis, Chemical Bath Deposition (CBD) | - Can form mixed phases of SnO and SnO₂ at lower temperatures.[9][16] - Often requires higher annealing temperatures for complete conversion to SnO₂.[16] - Potential for chloride contamination. | - Inexpensive and readily available. - Stable in air. | - Corrosive byproducts (HCl). - Can lead to films with higher defect densities. |
Experimental Evidence:
Studies have shown that as-deposited films from this compound via PECVD are amorphous.[6] Subsequent annealing at temperatures of 300°C and above leads to the crystallization of the tetragonal rutile phase of SnO₂.[6] In contrast, films synthesized from tin chloride precursors often exhibit a mixture of tin oxide phases (SnO and SnO₂) at lower annealing temperatures, with complete conversion to the desired SnO₂ phase occurring at higher temperatures (typically >400°C).[9][16]
The Critical Role of Annealing: An XRD Investigation
Post-deposition annealing is a crucial step in the fabrication of high-quality SnO₂ thin films. XRD analysis is instrumental in understanding the structural evolution of the films as a function of annealing temperature.
| Annealing Temperature | Effect on SnO₂ Film Structure (Observed by XRD) |
| As-deposited (low temperature) | Often amorphous or poorly crystalline, exhibiting broad, low-intensity diffraction peaks.[8] |
| 300-400°C | Onset of crystallization. For this compound, this is typically the range for the formation of the tetragonal SnO₂ phase.[6] For chloride precursors, mixed phases may be present.[9] |
| >400°C | Improved crystallinity, characterized by sharper and more intense diffraction peaks.[17] An increase in crystallite size is also observed.[17] |
| High Temperatures (>600°C) | Further grain growth. Potential for changes in preferred orientation and stress relaxation. |
An increase in annealing temperature generally leads to an increase in the intensity and a decrease in the full width at half maximum (FWHM) of the diffraction peaks, indicating improved crystallinity and larger crystallite sizes. This improvement in crystal quality can significantly enhance the electrical and optical properties of the films.[17]
Quantitative Analysis from XRD Data
Beyond qualitative phase identification, XRD data allows for the quantitative analysis of key structural parameters.
Crystallite Size Calculation: The Scherrer Equation
The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation:[11]
D = (K * λ) / (β * cosθ)
Where:
-
D is the mean crystallite size.
-
K is the dimensionless shape factor (typically ~0.9).[11]
-
λ is the X-ray wavelength.
-
β is the line broadening at half the maximum intensity (FWHM) in radians, after correcting for instrumental broadening.[11]
-
θ is the Bragg angle.
It is important to note that the Scherrer equation provides an estimation of the crystallite size and is most accurate for crystallites in the nano-scale range (up to ~100-200 nm).[11]
Microstrain Analysis: The Williamson-Hall Method
In thin films, both small crystallite size and lattice strain contribute to the broadening of XRD peaks. The Williamson-Hall (W-H) analysis is a powerful method to decouple these two effects.[12] The W-H equation is given by:
β_total * cosθ = (K * λ / D) + (4 * ε * sinθ)
Where:
-
β_total is the total FWHM of the peak.
-
ε is the microstrain.
By plotting β_total * cosθ against 4 * sinθ for multiple diffraction peaks, the microstrain can be determined from the slope of the line, and the crystallite size can be extracted from the y-intercept.[18] This method can be applied to thin film samples to gain insights into lattice strain.[19][20]
Experimental Protocols
Workflow for XRD Analysis of Tin Oxide Thin Films
Caption: Experimental workflow for XRD analysis of SnO₂ thin films.
Step-by-Step XRD Measurement Protocol
-
Sample Mounting: Securely mount the tin oxide film on the sample stage of the X-ray diffractometer. Ensure the film surface is flat and at the correct height relative to the X-ray beam.
-
Instrument Setup:
-
Select the appropriate X-ray source (e.g., Cu Kα radiation).
-
Configure the optics for thin film analysis. Parallel beam optics are highly recommended to minimize errors.[21] For very thin films, consider using a grazing incidence setup.[15]
-
Set the desired scan parameters:
-
2θ range: Typically 20-80 degrees to cover the major diffraction peaks of SnO₂.
-
Step size: A small step size (e.g., 0.02 degrees) is necessary for accurate peak profiling.
-
Dwell time: A longer dwell time per step will improve the signal-to-noise ratio.
-
-
-
Data Collection: Initiate the XRD scan and collect the diffraction pattern.
-
Data Processing:
-
Background Subtraction: Remove the background signal from the raw data.
-
Peak Search and Identification: Use a crystallographic database (e.g., JCPDS) to identify the diffraction peaks corresponding to the SnO₂ phases.
-
Peak Fitting: Fit the identified peaks with a suitable profile function (e.g., Gaussian, Lorentzian, or Voigt) to accurately determine the peak position (2θ) and FWHM (β).
-
-
Data Analysis:
-
Use the extracted 2θ and β values to calculate the crystallite size and microstrain using the Scherrer and Williamson-Hall methods, respectively.
-
Conclusion
XRD analysis is an indispensable tool for characterizing the structural properties of tin oxide thin films. The choice of precursor plays a pivotal role in determining the final film quality, with this compound offering a pathway to high-purity, crystalline SnO₂ films with controlled properties. By systematically varying processing parameters, such as annealing temperature, and employing quantitative XRD analysis techniques, researchers can tailor the structural characteristics of SnO₂ films to meet the demands of various advanced applications. This guide provides a framework for understanding and implementing XRD analysis in the development of tin oxide thin films, empowering researchers to optimize their materials for superior performance.
References
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- Is it possible to use Scherrer's formula to calculate crystallite size of spin coated thin film? (2020, May 25).
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A Comparative Guide to the Electrical and Optical Properties of Tin Oxide (SnO₂_ Films
In the landscape of transparent conducting oxides (TCOs), tin oxide (SnO₂) has emerged as a compelling material for researchers and engineers in optoelectronics, photovoltaics, and sensor technology. Its abundance, cost-effectiveness, and robust chemical and thermal stability present a significant advantage over the more commercially prevalent indium tin oxide (ITO). This guide provides an in-depth technical comparison of the electrical and optical properties of SnO₂ films, including doped variants like fluorine-doped tin oxide (FTO), against other TCOs. We will delve into the experimental methodologies for deposition and characterization, elucidating the causal relationships between processing parameters and film performance to empower researchers in their materials development endeavors.
The Landscape of Transparent Conducting Oxides: A Comparative Overview
Transparent conducting oxides are a class of materials that uniquely combine high electrical conductivity with low absorption of visible light. While ITO has long been the industry standard, its reliance on the scarce and expensive element indium has driven the search for viable alternatives. SnO₂-based materials, particularly FTO, have risen as a leading contender.
The fundamental appeal of SnO₂ lies in its wide bandgap (typically around 3.6 eV), which allows for high transparency in the visible spectrum.[1] Intrinsic SnO₂ is an n-type semiconductor, with its conductivity arising from native defects such as oxygen vacancies.[2] However, to achieve the high conductivity required for most applications, extrinsic doping is necessary.
Benchmarking Performance: SnO₂ vs. ITO and FTO
The performance of a TCO is primarily judged by its ability to balance high electrical conductivity and high optical transparency. The following table summarizes the key performance metrics for undoped and doped SnO₂ films compared to industry-standard ITO and FTO.
| Material | Deposition Method | Dopant | Sheet Resistance (Ω/sq) | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Transmittance (% at 550 nm) | Band Gap (eV) | Reference(s) |
| SnO₂ | Spray Pyrolysis | Undoped | ~10³ - 10⁵ | ~10¹⁷ - 10¹⁹ | ~1 - 10 | >80 | ~3.6 - 3.8 | [3][4] |
| ALD | Undoped | ~10³ | 1.5 x 10¹⁹ | 25 | >80 | - | [5] | |
| FTO | Spray Pyrolysis | Fluorine | 10 - 30 | ~10²⁰ - 10²¹ | 10 - 40 | >80 | ~3.7 - 4.0 | [6] |
| ATO | Sputtering | Antimony | 15 - 50 | ~10²⁰ | 5 - 20 | >80 | ~3.8 | |
| ITO | Sputtering | Tin | 5 - 20 | ~10²¹ | 20 - 60 | >85 | ~3.7 - 4.2 | [7] |
Key Insights:
-
Undoped SnO₂: While highly transparent, its conductivity is generally insufficient for most TCO applications. The properties are highly dependent on the deposition method and the resulting defect concentration.
-
FTO and ATO: Doping with fluorine or antimony dramatically increases the carrier concentration, leading to a significant decrease in sheet resistance, making them competitive with ITO.[6]
-
ITO: Still holds a slight edge in achieving the lowest sheet resistance due to a combination of high carrier concentration and mobility.[7] However, the cost and scarcity of indium remain significant drawbacks.
The Science of Synthesis: Deposition Methodologies
The choice of deposition technique is paramount as it directly influences the structural, and consequently, the electrical and optical properties of the SnO₂ film.
Spray Pyrolysis: A Versatile and Scalable Approach
Spray pyrolysis is a widely used chemical deposition method due to its simplicity, low cost, and suitability for large-area coatings. The process involves spraying a precursor solution onto a heated substrate, where the droplets undergo thermal decomposition to form the desired oxide film.
Causality in Experimental Choices:
-
Precursor Concentration: The molarity of the tin precursor (e.g., tin (IV) chloride) in the solution directly impacts the film's growth rate and morphology. A higher concentration can lead to thicker films and potentially higher conductivity, but may also increase surface roughness.[8]
-
Substrate Temperature: This is a critical parameter that governs the pyrolysis reaction, solvent evaporation, and crystallite growth. An optimal temperature is required to ensure complete decomposition of the precursor and good crystallinity. Temperatures that are too low may result in amorphous films with poor conductivity, while excessively high temperatures can lead to increased surface roughness and defects.[4]
-
Dopant Introduction: For FTO, a fluorine source (e.g., ammonium fluoride or trifluoroacetic acid) is added to the precursor solution. The F⁻ ions substitute for O²⁻ ions in the SnO₂ lattice, donating a free electron to the conduction band and thereby increasing the carrier concentration.
Other Prominent Deposition Techniques
-
Atomic Layer Deposition (ALD): This technique offers precise thickness control at the atomic level, resulting in highly uniform and conformal films.[9] ALD is particularly advantageous for applications requiring ultra-thin, high-quality films.
-
Sputtering: A physical vapor deposition method where a target material (tin or tin oxide) is bombarded with energetic ions, causing atoms to be ejected and deposited onto a substrate. This method is widely used in industrial production.
-
Sol-Gel Spin Coating: A chemical solution deposition technique that involves depositing a precursor solution onto a substrate and then spinning it at high speed to produce a uniform film. Subsequent heat treatment is required to form the oxide. This method is well-suited for laboratory-scale research and development.[10]
Unveiling the Properties: Essential Characterization Protocols
A thorough characterization of the deposited films is crucial to understand their performance and to optimize the deposition process.
Electrical Properties: The Hall Effect Measurement
The Hall effect measurement is a fundamental technique for determining the key electrical parameters of a semiconductor, including carrier type, carrier concentration, and mobility.
Experimental Protocol: Hall Effect Measurement (van der Pauw Method)
-
Sample Preparation: A square-shaped sample with four contacts at the corners is typically used.
-
Contact Placement: Ensure good ohmic contacts are made at the four corners of the sample.
-
Current Application and Voltage Measurement:
-
Apply a current (I_AB) between two adjacent contacts (A and B) and measure the voltage (V_CD) across the other two contacts (C and D).
-
Reverse the current to (-I_AB) and measure the voltage (-V_CD).
-
Apply the current between contacts B and C and measure the voltage across D and A.
-
-
Magnetic Field Application:
-
Place the sample in a uniform magnetic field (B) perpendicular to the film surface.
-
Apply a current (I_AC) through two opposite contacts (A and C) and measure the Hall voltage (V_BD) across the other two contacts (B and D).
-
Reverse the magnetic field (-B) and repeat the measurement.
-
Reverse the current (-I_AC) with both magnetic field polarities and repeat the measurements.
-
-
Calculations: The sheet resistance, carrier concentration, and mobility are calculated from the measured voltages and currents using the van der Pauw equations.[11]
Causality in Experimental Choices:
-
Reversing Current and Magnetic Field: This is a critical step to eliminate the effects of thermoelectric voltages and misalignment of the voltage probes, ensuring an accurate measurement of the true Hall voltage.[1]
Optical Properties: UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful non-destructive technique used to determine the optical transmittance, absorbance, and bandgap of thin films.
Experimental Protocol: UV-Vis Spectroscopy for Thin Films
-
Spectrometer Warm-up: Allow the UV-Vis spectrometer's lamps (deuterium and tungsten) to warm up for at least 15-30 minutes to ensure stable output.[12]
-
Baseline Correction: Record a baseline spectrum with a reference substrate (the same type of glass or quartz on which the film is deposited) to subtract the absorbance and reflectance of the substrate from the final measurement.
-
Sample Measurement: Place the SnO₂ film sample in the light path and record the transmittance and/or absorbance spectrum, typically over a wavelength range of 300-900 nm.
-
Band Gap Calculation (Tauc Plot):
-
Calculate the absorption coefficient (α) from the absorbance (A) and film thickness (t) using the Beer-Lambert law: α = 2.303 * A / t.[13]
-
Plot (αhν)² versus photon energy (hν), where h is Planck's constant and ν is the frequency of light.
-
Extrapolate the linear portion of the plot to the energy axis (where (αhν)² = 0). The intercept gives the value of the direct bandgap.[14]
-
Causality in Experimental Choices:
-
Baseline Correction: This step is essential to isolate the optical properties of the thin film itself, removing any contributions from the underlying substrate.
-
Tauc Plot: This method is based on the relationship between the absorption coefficient and the photon energy for interband transitions in semiconductors. The exponent in (αhν)ⁿ depends on the nature of the electronic transition (n=2 for direct allowed transitions, as is typical for SnO₂).[15]
The Influence of Post-Deposition Processing: The Role of Annealing
Annealing, or post-deposition heat treatment, is a critical step for improving the crystallinity and, consequently, the electrical and optical properties of SnO₂ films.
Increasing the annealing temperature generally leads to:
-
Improved Crystallinity: Higher thermal energy promotes the growth of larger crystal grains and reduces structural defects.[16]
-
Decreased Resistivity: The improved crystal structure reduces electron scattering at grain boundaries, leading to higher mobility and lower resistivity.[17]
-
Modified Band Gap: Annealing can influence the bandgap by altering the crystallite size and defect density.
However, excessively high annealing temperatures can sometimes be detrimental, potentially leading to the formation of unwanted phases or an increase in surface roughness.[18] The optimal annealing temperature is therefore a trade-off between achieving good crystallinity and maintaining desirable film morphology and stoichiometry.[19][20]
Conclusion and Future Outlook
SnO₂-based transparent conducting oxides, particularly FTO, present a highly promising alternative to ITO, driven by their low cost, abundance, and excellent stability. This guide has provided a comparative analysis of their electrical and optical properties and detailed the key experimental methodologies for their synthesis and characterization. A thorough understanding of the interplay between deposition parameters, doping, and post-deposition processing is crucial for tailoring the properties of SnO₂ films for specific applications.
Future research will likely focus on novel doping strategies to further enhance the conductivity of SnO₂ without compromising its transparency, as well as the development of low-temperature deposition techniques compatible with flexible substrates for next-generation optoelectronic devices.
References
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- L. H. Willems van Beveren, et al. (2015). Indium Tin Oxide film characterization using the classical Hall effect. arXiv preprint arXiv:1506.02717.
- F. H. Suhail, et al. (2017). The Effect of Annealing Temperature on Structural & Optical Properties of Nanocrystalline SnO2 Thin Films Prepared by Sol-Gel. Journal of Al-Nahrain University, 20(2), 94-100.
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- M. Fox. (2010). Optical Properties of Solids. Oxford University Press.
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The Precursor's Gambit: A Comparative Guide to Tin-Based Gas Sensor Performance
For researchers and engineers in the field of chemical sensing, the pursuit of high-performance gas sensors is a constant drive. Among the various semiconductor metal oxides, tin dioxide (SnO₂) stands out for its exceptional sensitivity, stability, and low cost. However, the ultimate performance of a SnO₂-based gas sensor is not merely a product of the compound itself, but is profoundly dictated by its nanoscale architecture. This architecture—comprising crystallite size, surface area, porosity, and defect chemistry—is, in turn, largely determined by the initial choice of the tin precursor and the synthesis methodology.
This guide provides an in-depth comparison of common tin precursors used in the fabrication of SnO₂ gas sensors. Moving beyond a simple catalog of materials, we will explore the causal relationships between the chemical nature of the precursor and the final sensing characteristics of the device. By understanding these fundamental connections, researchers can make more informed decisions in the design and synthesis of next-generation SnO₂ gas sensors tailored for specific applications.
The Critical Role of the Tin Precursor
The journey from a soluble tin compound to a functional nanocrystalline SnO₂ sensing layer is a complex process of hydrolysis, condensation, and thermal decomposition. The choice of precursor influences several key aspects of this transformation:
-
Hydrolysis and Condensation Kinetics: Different precursors exhibit vastly different reaction rates. For instance, inorganic tin chlorides hydrolyze rapidly and exothermically, which can lead to uncontrolled precipitation and broader particle size distributions. In contrast, organometallic precursors, such as tin alkoxides or acetylacetonates, often display slower, more controllable hydrolysis rates, enabling the formation of smaller, more uniform nanoparticles.
-
Decomposition Temperature and Byproducts: The temperature at which the precursor fully converts to SnO₂ and the nature of the byproducts are critical. Lower decomposition temperatures can be advantageous for preserving nanoscale morphologies. However, residual impurities from the precursor (e.g., chloride ions from tin chlorides or carbon residues from organometallics) can either enhance or degrade sensor performance by acting as dopants or creating surface defects.
-
Morphological Control: The precursor's interaction with solvents, surfactants, and other additives during synthesis plays a pivotal role in dictating the final morphology of the SnO₂ nanostructures, be it nanoparticles, nanowires, nanosheets, or hierarchical architectures.
Performance Comparison: Inorganic vs. Organometallic Precursors
The most common tin precursors can be broadly classified into two categories: inorganic tin salts and organometallic tin compounds. Each class offers a distinct set of advantages and disadvantages that translate directly to the performance of the final gas sensor.
Inorganic Tin Salts: The Workhorses
Inorganic tin salts, particularly Tin (IV) Chloride Pentahydrate (SnCl₄·5H₂O) and Tin (II) Chloride Dihydrate (SnCl₂·2H₂O), are the most widely used precursors due to their low cost, high water solubility, and commercial availability.
-
Tin (IV) Chloride (SnCl₄): As a tin source already in the +4 oxidation state, SnCl₄ provides a direct route to SnO₂. Its vigorous hydrolysis in aqueous solutions often necessitates careful control of pH and temperature to manage the nucleation and growth of SnO₂ nanoparticles. Sensors derived from SnCl₄ often exhibit good sensitivity but may require higher operating temperatures to achieve optimal performance. The presence of residual chloride ions can influence the sensor's electronic properties and long-term stability.
-
Tin (II) Chloride (SnCl₂): While also highly soluble, SnCl₂ requires an oxidation step (from Sn²⁺ to Sn⁴⁺) during the synthesis process. This can sometimes offer a pathway to different morphologies compared to SnCl₄ under similar conditions. Some studies suggest that the in-situ oxidation process can lead to a higher density of oxygen vacancies in the final SnO₂ lattice, which are beneficial for gas sensing reactions.
Organometallic Precursors: The Precision Tools
Organometallic precursors offer a higher degree of control over the synthesis process, often leading to nanomaterials with superior morphological and structural properties.
-
Tin Alkoxides (e.g., Tin (IV) tert-butoxide, [Sn(OᵗBu)₄]): These precursors undergo controlled hydrolysis and condensation reactions, making them ideal for sol-gel processes. The slower reaction kinetics facilitate the formation of highly uniform, small nanoparticles, which in turn leads to a larger surface-area-to-volume ratio and enhanced gas sensitivity at lower operating temperatures.
-
Tin Acetylacetonate ([Sn(acac)₂Cl₂] or similar): This precursor offers a good balance between stability and reactivity. Its decomposition in solution can be carefully controlled, yielding finely divided SnO₂ with crystallite sizes in the range of 3-4 nm. The resulting high surface area and porosity are advantageous for gas diffusion and interaction, leading to improved sensor response.
-
Other Organometallics (e.g., [Sn(NMe₂)₂]₂): Specialized organometallic precursors can be designed for specific deposition techniques like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). These precursors can lead to unique nanostructures, such as nanowires or ultrathin films, with distinct sensing properties. For instance, sensors based on single-crystalline nanowires can exhibit higher detection efficiency due to the absence of grain boundaries.
Comparative Performance Data
The following table summarizes representative performance data for SnO₂ gas sensors fabricated from different tin precursors. It is important to note that direct comparisons can be challenging due to variations in synthesis methods, device fabrication, and testing conditions across different studies. However, this compilation provides a general overview of the expected performance trade-offs.
| Precursor | Synthesis Method | Target Gas | Optimal Operating Temp. (°C) | Response (to concentration) | Response/Recovery Time (s) | Key Advantages |
| Tin (IV) Chloride | Hydrothermal | Ethanol | 180 | High (e.g., ~27s response to 100 ppm)[1] | Fast (~4s / ~2s)[1] | Low cost, readily available, straightforward for various synthesis routes. |
| Tin (II) Chloride | Sol-Gel | H₂S | Room Temp. (25) | High (30-fold increase vs. non-porous) | Slower recovery (~3x reduction) | Can create mesoporous structures, potentially leading to high room-temp sensitivity. |
| Tin Acetylacetonate | Sol-Gel | CO | 200-300 | Promising for CO detection | - | Produces finely divided nanoparticles (3-4 nm) with high porosity. |
| [Sn(OᵗBu)₄] | CVD | H₂ | - | - | - | Direct growth of SnO₂ nanowires, good for studying intrinsic material properties. |
| [Sn(NMe₂)₂]₂ | Thermolysis | CO | - | Highly sensitive | - | Forms monodisperse nanoparticles, enabling high sensitivity.[2] |
Experimental Protocols: A Closer Look
To provide a practical context, we outline generalized, step-by-step methodologies for synthesizing SnO₂ nanoparticles using two common precursors via the hydrothermal method.
Protocol 1: Synthesis of SnO₂ Nanoparticles using Tin (IV) Chloride
This protocol is a widely adopted method for producing SnO₂ nanoparticles. The rapid hydrolysis of SnCl₄ necessitates careful pH control to achieve a desirable particle size.
Workflow Diagram:
Caption: Hydrothermal synthesis of SnO₂ from SnCl₄.
Methodology:
-
Precursor Solution: Dissolve a specific molar concentration of Tin (IV) Chloride Pentahydrate (SnCl₄·5H₂O) in a suitable solvent, such as ethanol or deionized water, under vigorous stirring.
-
Hydrolysis: Slowly add an aqueous solution of a base, such as ammonium hydroxide (NH₄OH) or urea, dropwise to the precursor solution until the pH reaches a desired level (typically between 8 and 10). This initiates the hydrolysis of SnCl₄ and the precipitation of tin hydroxide.
-
Hydrothermal Reaction: Transfer the resulting milky suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 150°C and 200°C for 12 to 24 hours. The elevated temperature and pressure facilitate the dehydration of the tin hydroxide and the crystallization of SnO₂.
-
Product Recovery: After the reaction, allow the autoclave to cool to room temperature. Collect the white precipitate by centrifugation or filtration.
-
Washing: Wash the product multiple times with deionized water and ethanol to remove residual ions and byproducts.
-
Drying and Calcination: Dry the washed powder in an oven at 60-80°C. Finally, calcine the dried powder in air at a temperature typically ranging from 400°C to 600°C to improve crystallinity and remove any organic residues.
Causality: The use of a strong base like NH₄OH leads to rapid nucleation, and the subsequent hydrothermal treatment controls the crystal growth. The final calcination step is crucial for defining the crystallite size and surface chemistry.
Protocol 2: Synthesis of SnO₂ Nanoparticles using Tin Acetylacetonate
This sol-gel based approach utilizes an organometallic precursor for a more controlled synthesis, often yielding smaller and more uniform nanoparticles.
Workflow Diagram:
Caption: Sol-gel synthesis of SnO₂ from Tin Acetylacetonate.
Methodology:
-
Sol Preparation: Dissolve tin acetylacetonate in a suitable alcohol solvent (e.g., ethanol, isopropanol).
-
Hydrolysis: Introduce a mixture of water, solvent, and a catalyst (acidic or basic) to the precursor solution under controlled conditions (e.g., dropwise addition with vigorous stirring). The molar ratio of water to the tin precursor is a critical parameter that controls the hydrolysis and subsequent condensation reactions.
-
Gelation: Allow the sol to age at room temperature or a slightly elevated temperature. Over time, the colloidal particles will link together to form a three-dimensional network, resulting in the formation of a gel.
-
Drying: Dry the gel under controlled conditions (e.g., in an oven at 80-120°C) to remove the solvent. This step must be performed carefully to avoid cracking and collapse of the porous structure.
-
Calcination: Calcine the dried gel in air at temperatures typically between 400°C and 500°C. This step removes the organic ligands and induces the crystallization of the amorphous tin oxide network into the desired cassiterite phase.
Causality: The organic ligands in the tin acetylacetonate precursor moderate the hydrolysis rate, allowing for more uniform nucleation and growth of the SnO₂ particles. This "bottom-up" assembly within the gel network leads to a highly porous material with a large surface area, which is highly desirable for gas sensing applications.
Concluding Remarks for the Practicing Scientist
The selection of a tin precursor is a foundational decision in the design of high-performance SnO₂ gas sensors. While inorganic tin salts like SnCl₄ and SnCl₂ offer a cost-effective and straightforward route to SnO₂ nanomaterials, organometallic precursors provide a greater degree of control over the synthesis, often yielding materials with superior morphological and structural properties that translate to enhanced sensitivity, lower operating temperatures, and faster response times.
The choice is ultimately a trade-off between cost, complexity, and desired performance. For large-scale production where cost is a primary driver, optimizing synthesis conditions with inorganic precursors may be the most viable approach. For applications demanding the highest sensitivity and selectivity, the precision afforded by organometallic precursors is often indispensable.
Future research will likely focus on the development of novel, cost-effective organometallic precursors and the exploration of mixed-precursor systems to fine-tune the properties of SnO₂ nanomaterials. A thorough understanding of the precursor chemistry, as outlined in this guide, will remain a cornerstone of innovation in the ever-evolving field of gas sensing.
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A Comparative Guide to the Validation of SnO2 Film Stoichiometry: XPS vs. EDX
For researchers, scientists, and drug development professionals, the precise determination of tin oxide (SnO2) film stoichiometry is paramount for ensuring the reliability and performance of a wide range of applications, from gas sensors to transparent conducting electrodes. This guide provides an in-depth comparison of two prevalent analytical techniques, X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX), for the validation of SnO2 film stoichiometry. We will delve into the core principles, experimental workflows, and data interpretation of each method, offering a clear perspective on their respective strengths and limitations in this specific application.
The Critical Role of Stoichiometry in SnO2 Films
Tin oxide is a non-stoichiometric material, meaning the ratio of tin to oxygen atoms can deviate from the ideal 1:2.[1] This variation in stoichiometry, often in the form of oxygen vacancies, profoundly influences the material's electronic and chemical properties. For instance, non-stoichiometric as-deposited SnO2 thin films have shown a relative [O]/[Sn] concentration of 1.29, which can be increased to a near-stoichiometric 1.95 after high-temperature oxidation.[2][3] The ability to accurately quantify this ratio is therefore essential for controlling and optimizing the performance of SnO2-based devices.
X-ray Photoelectron Spectroscopy (XPS): A Surface-Sensitive Probe of Chemical States
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[4]
Principle of Operation
XPS is based on the photoelectric effect, where a sample is irradiated with a beam of X-rays, causing the emission of core-level electrons.[4] The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, shifts in these binding energies provide information about the chemical environment and oxidation state of the atoms.[5] For SnO2, XPS can distinguish between Sn(IV) in SnO2 and other oxidation states like Sn(II) in SnO or metallic Sn.[6][7]
Experimental Protocol for XPS Analysis of SnO2 Films
-
Sample Preparation: The SnO2 thin film sample is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. Surface contaminants, such as adventitious carbon, are a common issue and can be removed by in-situ sputtering with an ion beam (e.g., Ar+).[5] However, care must be taken to avoid preferential sputtering of oxygen, which could alter the stoichiometry.
-
Data Acquisition: A monochromatic X-ray source, typically Al Kα (1486.6 eV), is used to irradiate the sample.[8][9]
-
Data Analysis and Stoichiometry Calculation:
-
The high-resolution spectra are background-subtracted (e.g., using a Shirley background) and the peaks are fitted using a combination of Gaussian-Lorentzian functions to determine the peak areas.[9]
-
The atomic concentrations of Sn and O are calculated by dividing the peak areas by their respective relative sensitivity factors (RSFs).[12]
-
The [O]/[Sn] atomic ratio is then determined. It's important to note that the O 1s peak can have contributions from both the SnO2 lattice oxygen and surface-adsorbed oxygen-containing species, which must be carefully deconvoluted for accurate stoichiometry determination.[2][13]
-
Energy-Dispersive X-ray Spectroscopy (EDX): Bulk Elemental Analysis
EDX, also known as EDS, is an analytical technique used for the elemental analysis of a sample. It is often integrated with a scanning electron microscope (SEM) or transmission electron microscope (TEM).[14]
Principle of Operation
In EDX, a high-energy beam of electrons is focused on the sample, causing the ejection of inner-shell electrons from the atoms.[15] Electrons from higher energy shells then fill these vacancies, and the excess energy is released in the form of characteristic X-rays.[15] The energy of these X-rays is unique to each element, allowing for elemental identification and quantification.[4]
Experimental Protocol for EDX Analysis of SnO2 Films
-
Sample Preparation: For SEM-EDX, the SnO2 film on its substrate is mounted on an SEM stub. If the sample is non-conductive, a thin conductive coating (e.g., carbon or gold) may be applied to prevent charging, although this can interfere with the analysis of light elements like oxygen.[16]
-
Data Acquisition: The electron beam of the SEM is scanned over the area of interest on the SnO2 film. The emitted X-rays are collected by the EDX detector. The acquisition time is set to obtain a spectrum with sufficient statistical quality.
-
Data Analysis and Stoichiometry Calculation:
-
The EDX spectrum displays peaks corresponding to the characteristic X-ray energies of the elements present.
-
Software is used to identify the elements and calculate their atomic or weight percentages based on the peak intensities. This quantification is typically performed using standardless methods or by comparison with a standard of known composition.
-
Head-to-Head Comparison: XPS vs. EDX for SnO2 Stoichiometry
| Feature | X-ray Photoelectron Spectroscopy (XPS) | Energy-Dispersive X-ray Spectroscopy (EDX) |
| Principle | Photoelectric effect: X-ray in, electron out.[4] | Electron-induced X-ray emission: Electron in, X-ray out.[4] |
| Information Provided | Elemental composition, chemical state, oxidation state. | Primarily elemental composition.[5] |
| Analysis Depth | Surface-sensitive (top 1-10 nm).[4][14] | Bulk-sensitive (micrometers).[4][14] |
| Sensitivity to Light Elements | Good sensitivity to all elements, including oxygen. | Challenging for light elements (Z < 11) like oxygen due to low X-ray yield and high absorption.[16][17][18] |
| Quantification Accuracy | Can be highly accurate with proper calibration and data analysis. | Generally considered semi-quantitative, with relative errors of ≤ ±10% for elements with 3–20 wt%. |
| Spatial Resolution | Typically in the range of micrometers to millimeters.[4] | Can be in the nanometer range when coupled with a TEM.[19] |
| Vacuum Requirements | Ultra-high vacuum (UHV). | High vacuum. |
| Potential Artifacts | Surface contamination, preferential sputtering.[5] | Peak overlaps, absorption effects, matrix effects.[17] |
Visualizing the Workflow
Caption: Workflow for SnO2 film stoichiometry validation using XPS and EDX.
Causality Behind Experimental Choices and Trustworthiness of Protocols
The choice between XPS and EDX hinges on the specific research question. If the surface chemistry and the precise oxidation states of tin and oxygen are critical, as is often the case in catalysis and sensing applications, XPS is the superior technique. Its surface sensitivity provides information directly relevant to the film's interaction with its environment. The self-validating nature of an XPS protocol lies in the careful calibration of the instrument using standard reference materials (e.g., from NIST) and the consistency of the obtained binding energies with established databases.[20]
Conversely, if the goal is to determine the overall bulk composition of the film, EDX is a more straightforward and rapid method. However, for a material like SnO2, the inherent difficulty in accurately quantifying light elements like oxygen with EDX must be acknowledged.[17][18] The trustworthiness of EDX results for SnO2 stoichiometry can be improved by using standards with a similar matrix and by being aware of the potential for systematic errors.[21]
Concluding Remarks
Both XPS and EDX are powerful techniques that provide valuable, albeit different, insights into the stoichiometry of SnO2 films. XPS excels in providing detailed surface-sensitive information, including chemical state, which is crucial for understanding the surface-dependent properties of the material. EDX offers a more bulk-sensitive elemental analysis, which can be useful for a general compositional overview. For a comprehensive validation of SnO2 film stoichiometry, a correlative approach utilizing both techniques is often the most effective strategy, providing a complete picture of both the surface and bulk composition.
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Exploring the Limits of Light Element Analysis with EDXRF - AZoM. (2023, November 10). Retrieved from [Link]
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XPS analysis of the SnO2 film deposited at 500 °C: a survey spectrum,... - ResearchGate. Retrieved from [Link]
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Several Key Issues to Understand in SEM-EDS Analysis | Universal Lab Blog. (2025, March 1). Retrieved from [Link]
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Surface chemistry of SnO2 films. a,b) XPS spectra of SnO2 films before... - ResearchGate. Retrieved from [Link]
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Surface Properties of SnO 2 Nanowires Deposited on Si Substrate Covered by Au Catalyst Studies by XPS, TDS and SEM - MDPI. Retrieved from [Link]
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An Accurate Quantitative X-ray Photoelectron Spectroscopy Study of Pure and Homogeneous ZrN Thin Films Deposited Using BPDMS - MDPI. Retrieved from [Link]
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A Head-to-Head Comparison of Tin(IV) tert-butoxide and Tetrakis(dimethylamino)tin(IV) for Chemical Vapor Deposition of Tin Oxide Films
A Senior Application Scientist's Guide to Precursor Selection for Optimal Tin Oxide Thin Film Deposition
In the realm of materials science and semiconductor fabrication, the deposition of high-quality tin oxide (SnO₂) thin films is paramount for a wide array of applications, including transparent conducting oxides, gas sensors, and low-emissivity coatings.[1][2] Chemical Vapor Deposition (CVD) stands out as a robust technique for producing these films due to its ability to achieve large-area growth, precise thickness control, and excellent conformal coverage.[3] The success of the CVD process, however, is critically dependent on the choice of the chemical precursor. This guide provides an in-depth, objective comparison of two commonly employed precursors for SnO₂ deposition: Tin(IV) tert-butoxide (Sn(OᵗBu)₄) and Tetrakis(dimethylamino)tin(IV) (TDMASn). We will delve into their fundamental properties, deposition characteristics, and the resulting film qualities, supported by experimental insights to aid researchers and drug development professionals in making informed decisions for their specific applications.
Precursor Fundamentals: A Tale of Two Ligands
The performance of a CVD precursor is intrinsically linked to its molecular structure, which dictates its volatility, thermal stability, and decomposition pathways.[4][5] this compound and TDMASn, while both containing a central tin atom in the +4 oxidation state, differ significantly in their coordinating ligands: bulky tert-butoxide groups versus nitrogen-containing dimethylamino groups.
This compound (Sn(OᵗBu)₄) is a solid at room temperature with a relatively low melting point of 40-44 °C. Its volatility is suitable for CVD applications, and it serves as a precursor for synthesizing SnO₂ thin films and nanostructures. The decomposition of this alkoxide precursor is often promoted by ester elimination reactions, which can lead to the formation of metal oxide materials.
Tetrakis(dimethylamino)tin(IV) (TDMASn) is a colorless to pale-yellow liquid, which can be advantageous for vapor delivery in CVD systems.[6][7] It is a well-established precursor for both CVD and Atomic Layer Deposition (ALD) of tin oxide.[8][9] However, TDMASn is known to be sensitive to heat and light, which can lead to degradation and affect the reproducibility of the deposition process and the electronic properties of the resulting films.[8][9][10]
Below is a diagram illustrating the chemical structures of these two precursors.
Head-to-Head Performance in CVD
The choice between this compound and TDMASn will ultimately depend on the desired film properties and the specific CVD process parameters. Below is a comparative summary of their performance based on key experimental parameters.
| Feature | This compound | Tetrakis(dimethylamino)tin(IV) |
| Physical State | Low-melting solid | Liquid[6][7] |
| Volatility | Good, suitable for CVD | Good, suitable for CVD/ALD[11] |
| Thermal Stability | Generally stable | Prone to thermal and photodegradation[8][9][10] |
| Typical Deposition Temperature | 300 - 550 °C | 50 - 350 °C (for ALD)[11] |
| Decomposition Byproducts | Primarily isobutene and water | Dimethylamine and related species[11] |
| Oxygen Source Requirement | Can deposit in the absence of an added oxygen source[3] | Typically requires an oxygen source (e.g., H₂O, O₂, H₂O₂)[11] |
| Film Purity | Can yield high-purity SnO₂ | Potential for carbon and nitrogen impurities, especially at lower temperatures[11] |
| Reported Applications | Gas sensors, transparent conducting coatings[3] | Optoelectronic devices, perovskite solar cells[8][10] |
Causality Behind Experimental Choices: Understanding the "Why"
Deposition Temperature and Film Growth:
The substrate temperature is a critical factor that influences the grain size, structure, and electrical properties of the deposited SnO₂ films.[2] For This compound , the deposition temperature window is generally higher. The thermal energy provided at these temperatures is necessary to drive the β-hydride elimination from the tert-butoxide ligands, leading to the formation of SnO₂. A key advantage of this precursor is its ability to deposit tin oxide without an external oxygen source, as the oxygen is incorporated from the butoxide ligands themselves.[3] This can simplify the CVD process and is beneficial for applications where the presence of an additional oxidant might be detrimental.
In contrast, TDMASn can be used at significantly lower deposition temperatures, particularly in ALD processes.[11] This is advantageous for temperature-sensitive substrates. However, the decomposition of TDMASn typically requires a co-reactant, such as water or hydrogen peroxide, to provide the oxygen and facilitate the removal of the dimethylamino ligands as volatile byproducts. The lower deposition temperatures can sometimes lead to incomplete reactions, resulting in the incorporation of carbon and nitrogen impurities into the film, which can affect its electronic and optical properties.[11]
Precursor Stability and Process Control:
The stability of the precursor is crucial for achieving reproducible film growth. The known thermal and photochemical instability of TDMASn presents a significant challenge.[8][9] Degradation of the precursor can lead to changes in vapor pressure and reactivity, resulting in inconsistent deposition rates and film properties.[10] This necessitates careful handling and storage of the precursor and may require in-situ monitoring to ensure process consistency. Recent studies have explored strategies to stabilize TDMASn, for instance, through the use of additives.[9]
This compound , being a solid, requires a heated delivery system to generate a sufficient vapor pressure for CVD. While this adds a layer of complexity to the experimental setup, the precursor itself is generally more stable than TDMASn, leading to more predictable and repeatable deposition processes.
Experimental Protocols: A Step-by-Step Guide
To provide a practical context, here are representative step-by-step methodologies for CVD of SnO₂ using both precursors.
Protocol 1: CVD of SnO₂ using this compound
-
Substrate Preparation: Clean the desired substrate (e.g., silicon wafer, glass slide) using a standard cleaning procedure (e.g., RCA clean for silicon) to remove any organic and inorganic contaminants.
-
Precursor Handling: Heat the this compound source to a temperature sufficient to achieve the desired vapor pressure (e.g., 80-120 °C). The precursor is a solid at room temperature and needs to be sublimated.
-
CVD System Setup: Place the cleaned substrate into the CVD reactor. Evacuate the reactor to a base pressure of ~10⁻⁶ Torr.
-
Deposition:
-
Heat the substrate to the desired deposition temperature (e.g., 450 °C).
-
Introduce a carrier gas (e.g., Argon or Nitrogen) through the heated precursor source to transport the this compound vapor into the reactor.
-
Maintain a constant pressure within the reactor during deposition (e.g., 1-10 Torr).
-
The deposition time will determine the final film thickness.
-
-
Post-Deposition: After the desired deposition time, stop the precursor flow and cool the reactor down to room temperature under a continuous flow of the carrier gas.
Protocol 2: CVD of SnO₂ using Tetrakis(dimethylamino)tin(IV)
-
Substrate Preparation: Follow the same substrate cleaning procedure as in Protocol 1.
-
Precursor Handling: Maintain the TDMASn precursor in a bubbler at a controlled temperature (e.g., 40 °C) to ensure a stable vapor pressure.[11]
-
CVD System Setup: Place the cleaned substrate into the CVD reactor and evacuate to a base pressure of ~10⁻⁶ Torr.
-
Deposition:
-
Heat the substrate to the desired deposition temperature (e.g., 200 °C).
-
Introduce the TDMASn vapor into the reactor using a carrier gas (e.g., Argon).
-
Simultaneously introduce an oxygen source, such as water vapor or oxygen gas, into the reactor. The ratio of the tin precursor to the oxygen source is a critical parameter to control.
-
Maintain a constant reactor pressure during deposition.
-
-
Post-Deposition: After the desired deposition time, stop the precursor and oxygen source flows and cool the reactor to room temperature under a carrier gas flow.
Conclusion: Making the Right Choice for Your Research
The selection between this compound and Tetrakis(dimethylamino)tin(IV) for the CVD of SnO₂ films is not a one-size-fits-all decision. It requires a careful consideration of the desired film properties, the available deposition equipment, and the specific experimental constraints.
Choose this compound if:
-
High-purity films with minimal carbon and nitrogen contamination are required.
-
A simplified CVD process without the need for an external oxygen source is preferred.
-
The substrate can withstand higher deposition temperatures.
Choose Tetrakis(dimethylamino)tin(IV) if:
-
Deposition at lower temperatures is critical for temperature-sensitive substrates.
-
A liquid precursor is more compatible with the existing vapor delivery system.
-
Potential challenges with precursor stability and film purity can be managed and controlled.
By understanding the fundamental differences in their chemistry and deposition behavior, researchers can strategically select the optimal precursor to achieve high-quality tin oxide thin films tailored for their specific scientific and technological endeavors.
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van Mol, A. M. B., et al. (2006). Chemical vapor deposition of tin oxide: fundamentals and applications. Thin Solid Films, 502(1-2), 72-78. [Link]
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Salehi, A. (2013). An economic CVD technique for pure SnO2 thin films deposition: Temperature effects. Bulletin of Materials Science, 36(2), 217–221. [Link]
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Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Journal of Vacuum Science & Technology A, 26(2), 244–252. [Link]
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Amaro, A., et al. (2023). Suppressing H-transfer in Tetrakis(dimethylamino)tin(IV) for Stable Atomic Layer Deposition of Tin Oxide. ChemRxiv. [Link]
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Qiu, S., et al. (2023). Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells. Advanced Materials. [Link]
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Atanasov, V., et al. (2023). Synthesis and characterization of precursors for chemical vapor deposition of metal oxide thin films. VTechWorks. [Link]
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O'Neill, M. L., & Girolami, G. S. (2023). Single-Source Precursors for the Chemical Vapor Deposition of Group 4–6 Transition Metal Dichalcogenides. Crystal Growth & Design. [Link]
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Wikipedia. (n.d.). Tetrakis(dimethylamino)titanium. [Link]
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van Mol, A. M. B., et al. (2002). Vapor pressures of precursors for the CVD of titanium nitride and tin oxide. Journal of the Electrochemical Society, 149(9), C448. [Link]
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Norton, D. E., & Amato-Wierda, C. C. (2001). Kinetic and mechanistic studies of the thermal decomposition of Ti(N(CH3)2)4 during chemical vapor deposition by in situ molecular beam mass spectrometry. Chemistry of Materials, 13(11), 4063-4070. [Link]
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Park, J. H., et al. (2018). Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. Journal of the Korean Physical Society, 73(1), 108-113. [Link]
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Boyle, T. J., et al. (2008). Precursors for the Formation of Tin(IV) Oxide and Related Materials. Journal of Chemical Research, 2008(10), 551-558. [Link]
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Plasma-ALD. (n.d.). TDMASn, Tetrakis(DiMethylAmido)Tin CAS# 1066-77-9, Plasma Enhanced Atomic Layer Deposition Publications. [Link]
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ResearchGate. (n.d.). Molecular Structure of tin (IV) tert-butoxide. [Link]
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The University of Liverpool Repository. (n.d.). Synthesis of Ce(IV) and Ti(IV) alkoxides for use as precursors for MOCVD and ALD. [Link]
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OSTI.gov. (2021). Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. [Link]
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A Comparative Guide to Sol-Gel and CVD Synthesis of Tin Oxide (SnO2) Thin Films
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Tin Oxide
Tin oxide (SnO2), a wide-bandgap n-type semiconductor, is a material of significant scientific and technological interest. Its unique combination of high electrical conductivity, optical transparency in the visible range, and robust chemical and thermal stability makes it an attractive candidate for a diverse array of applications.[1][2] These include transparent conducting electrodes in solar cells and flat panel displays, gas sensors for detecting hazardous and combustible gases, and as a component in lithium-ion batteries.[1][3][4] The performance of SnO2 in these applications is intrinsically linked to its structural and morphological properties, which are in turn dictated by the synthesis method employed.
This guide provides a comprehensive comparison of two prominent techniques for SnO2 thin film deposition: the wet-chemical sol-gel method and the vapor-phase Chemical Vapor Deposition (CVD). We will delve into the underlying principles of each method, present a side-by-side analysis of their respective advantages and limitations, and provide detailed experimental protocols. This comparative study aims to equip researchers with the necessary knowledge to select the most appropriate synthesis route for their specific application, thereby optimizing the performance of their SnO2-based devices.
Methodology Deep Dive: Sol-Gel vs. Chemical Vapor Deposition
The Sol-Gel Process: A Bottom-Up Approach from Solution
The sol-gel process is a versatile wet-chemical technique that involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase.[3] For SnO2 synthesis, this typically begins with a tin-based precursor, such as tin (IV) chloride pentahydrate (SnCl4·5H2O), dissolved in a suitable solvent like ethanol or isopropanol.[5] The addition of a catalyst, often an acid or a base, initiates hydrolysis and condensation reactions. These reactions lead to the formation of a three-dimensional network of Sn-O-Sn bonds, resulting in the gel. The resulting gel can then be applied to a substrate by various methods, including spin-coating, dip-coating, or screen-printing, followed by a heat treatment (annealing) to remove residual organics and crystallize the SnO2 film.[6][7][8]
One of the key advantages of the sol-gel method is its relative simplicity and low cost.[9] It allows for excellent control over the chemical composition and stoichiometry of the resulting film.[2] Furthermore, the sol-gel technique is adaptable to coating large and irregularly shaped substrates.[8] However, a significant drawback is the potential for film cracking due to the large volume shrinkage that occurs during the drying and annealing stages.[7][10] The multi-step nature of the process, including aging and drying, can also be time-consuming.
Chemical Vapor Deposition (CVD): Building Films from the Gas Phase
Chemical Vapor Deposition is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.[11][12] For SnO2 thin film synthesis, a volatile tin precursor, such as stannous chloride (SnCl2) or an organometallic tin compound, is introduced into a reaction chamber along with an oxygen source.[13] The substrate is heated to a temperature that facilitates the chemical reaction, leading to the formation of a solid SnO2 film.[11]
CVD is renowned for its ability to produce highly pure, dense, and uniform films with excellent conformity to complex topographies.[14][15] The process parameters, such as precursor flow rates, temperature, and pressure, can be precisely controlled to tailor the film's properties.[16] A significant advantage of CVD over sol-gel is that it is a single-step deposition process, often not requiring post-deposition annealing.[17] However, CVD systems are typically more complex and expensive than sol-gel setups.[16] The high deposition temperatures required can limit the choice of substrates, and the handling of potentially toxic and pyrophoric precursors necessitates stringent safety precautions.[11][14]
Head-to-Head Comparison: Sol-Gel vs. CVD for SnO2 Synthesis
| Feature | Sol-Gel Method | Chemical Vapor Deposition (CVD) |
| Principle | Wet-chemical; hydrolysis and condensation of precursors in solution. | Vapor-phase; chemical reaction of volatile precursors on a heated substrate. |
| Precursors | Metal alkoxides or salts (e.g., SnCl4·5H2O).[2][5] | Volatile metal-organic compounds or halides (e.g., SnCl2).[13] |
| Processing Temperature | Low initial processing, but requires high-temperature annealing. | High deposition temperatures.[11][12] |
| Film Quality | Good homogeneity and stoichiometry.[2] Prone to porosity and cracking.[7] | High purity, density, and uniformity.[14][15] Excellent conformal coverage.[15] |
| Thickness Control | Controlled by solution concentration and coating parameters (e.g., spin speed). | Precisely controlled by deposition time and precursor flow rates. |
| Cost & Complexity | Lower equipment cost and simpler setup.[9] | Higher initial investment and more complex apparatus.[16] |
| Substrate Compatibility | Wide range of substrates, including polymers (with low-temperature annealing).[7] | Limited by the thermal stability of the substrate.[16] |
| Throughput | Generally lower throughput due to multi-step process. | Higher throughput, suitable for industrial-scale production. |
| Safety | Generally safer, using common laboratory solvents. | Requires handling of potentially hazardous and pyrophoric precursors.[14] |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of SnO2 Thin Films via Spin-Coating
Materials:
-
Tin (IV) chloride pentahydrate (SnCl4·5H2O)
-
Absolute ethanol
-
Monoethanolamine (MEA)
-
Glass substrates
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass substrates by sonicating them sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Sol Preparation: Dissolve a specific amount of SnCl4·5H2O in absolute ethanol to achieve the desired molar concentration (e.g., 0.2 M).
-
Add monoethanolamine (MEA) dropwise to the solution while stirring. The molar ratio of MEA to tin precursor is typically 1:1.
-
Stir the solution vigorously at room temperature for 1-2 hours to obtain a clear and homogeneous sol.
-
Film Deposition: Place a cleaned substrate on the spin coater. Dispense a small amount of the prepared sol onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to form a uniform wet film.
-
Drying and Annealing: Pre-heat the coated substrate on a hot plate at a low temperature (e.g., 100 °C) for 10 minutes to evaporate the solvent.
-
Transfer the substrate to a furnace and anneal at a higher temperature (e.g., 400-600 °C) for 1-2 hours in an air atmosphere to crystallize the SnO2 film.
-
Allow the furnace to cool down to room temperature naturally.
Protocol 2: Chemical Vapor Deposition of SnO2 Thin Films
Materials:
-
Stannous chloride (SnCl2) powder
-
Oxygen (O2) gas
-
Argon (Ar) or Nitrogen (N2) gas (carrier gas)
-
Glass or silicon substrates
Procedure:
-
Substrate Preparation: Clean the substrates using a standard cleaning procedure as described in the sol-gel protocol.
-
CVD System Setup: Place the cleaned substrates inside the CVD reactor, typically a horizontal tube furnace.
-
Position a crucible containing the SnCl2 precursor powder in the upstream, low-temperature zone of the furnace.
-
Deposition Process: Purge the reactor with an inert gas (Ar or N2) to remove any residual air and moisture.
-
Heat the substrate zone to the desired deposition temperature (e.g., 400-550 °C).
-
Heat the precursor zone to a temperature sufficient to vaporize the SnCl2 (e.g., 350-450 °C).
-
Introduce a controlled flow of the carrier gas through the precursor zone to transport the SnCl2 vapor to the substrate zone.
-
Simultaneously, introduce a controlled flow of oxygen gas into the reactor.
-
The chemical reaction between the SnCl2 vapor and oxygen on the hot substrate surface results in the deposition of a SnO2 thin film. The reaction is: SnCl2 + O2 → SnO2 + Cl2.[13]
-
Continue the deposition for a predetermined time to achieve the desired film thickness.
-
Cooling: After deposition, turn off the precursor heating and the oxygen flow. Allow the reactor to cool down to room temperature under the inert gas flow.
Visualizing the Workflows
Caption: Workflow diagram for SnO2 synthesis via the sol-gel method.
Caption: Workflow diagram for SnO2 synthesis via the CVD method.
Conclusion: Selecting the Optimal Synthesis Route
The choice between the sol-gel and CVD methods for SnO2 thin film synthesis is contingent upon the specific requirements of the intended application, available resources, and desired film properties.
The sol-gel method offers a cost-effective and straightforward approach, particularly advantageous for research and development settings where flexibility in composition and the ability to coat large or complex substrates are paramount. It is well-suited for applications where some degree of film porosity is acceptable or even desirable.
Conversely, Chemical Vapor Deposition is the preferred method when high-purity, dense, and uniform films with excellent conformal coverage are critical. Its higher throughput makes it more suitable for industrial-scale production of devices demanding superior performance and reliability, such as in the semiconductor and optoelectronics industries.
Ultimately, a thorough understanding of the trade-offs between these two powerful techniques, as outlined in this guide, will enable researchers and scientists to make an informed decision and advance their work in the development of next-generation SnO2-based technologies.
References
- One-Step Synthesis, Structure, and Band Gap Properties of SnO2 Nanoparticles Made by a Low Temperature Nonaqueous Sol–Gel Technique. ACS Omega.
- Synthesis of SnO2 nanoparticles by sol-gel method and their characterization.
- Synthesis and Characterization of SnO2 Thin Films by Chemical B
- Synthesis and characterization of nanocrystalline SnO2 film by sol-gel assisted screen-printing route.
- SOL-GEL SYNTHESIZED SnO2 NANOPARTICLES SHOWING ADVANCED PHOTOCATALYTIC ATTRIBUTES FOR ENVIRONMENTAL POLLUTION CONTROL.
- A Comparative Study of the Sol-Gel Synthesized Nanostructured SnO2 Powders. (PDF).
- Synthesis and Characterization of Pristine SnO2 Thin Film for Solar Cell Application by Sol Gel Spin Coating Technique.
- Chemical Vapor Deposition Benefits and Limitations.
- Advantages and disadvantages of sol-gel coating technology.
- Synthesis by Organic Solar Cells SnO2 Thin Films for Gas Sensing. Journal of Nano- and Electronic Physics.
- Computational and experimental studies on SnO2 thin films at various temper
- Thin Film Coating through Sol-Gel Technique.
- Chemical Vapor Deposition: Process, Advantages, and Disadvantages- Easy Explan
- Structure and Selected Properties of SnO2 Thin Films. MDPI.
- Comparative Study on the Microstructure and Photoluminescence Properties of SnO2 Nano Particles Prepared by Different Methods. Scientific.Net.
- Nanostructured SnO2 thin films for NO2 gas sensing applications.
- A novel and potentially scalable CVD-based route towards SnO2:Mo thin films as transparent conducting oxides.
- PVD vs CVD: Differences in Thin Film Deposition Techniques.
- Hydrophobic Thin Films from Sol–Gel Processing: A Critical Review. MDPI.
- SnO2-Based NO2 Gas Sensor with Outstanding Sensing Performance at Room Temper
- Engineered SnO2-based thin films for efficient CO2 gas sensing at room temper
- Chemical Vapor Deposition (CVD).
- Methodologies of Application of Sol-Gel Based Solution onto Substr
- An economic CVD technique for pure SnO2 thin films deposition: Temperature effects. Indian Academy of Sciences.
- Thin Film Deposition | Comparing Co
- Incompatibility of Pure SnO2 Thin Films for Room-Temperature Gas Sensing Application.
- CHEMICAL VAPOR DEPOSITION (CVD)
- An Assessment of Chemical Vapor Deposition Synthesis of SnO2 Nanowires by Statistical Design.
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Safety Operating Guide
A Guide to the Safe Disposal of Tin(IV) tert-butoxide
This document provides a comprehensive, technically grounded protocol for the safe disposal of Tin(IV) tert-butoxide (Sn(OtBu)₄). As a moisture-sensitive, toxic, and reactive organotin compound, its handling and disposal demand a rigorous, chemistry-informed approach.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can manage this substance with the highest degree of safety and environmental responsibility.
Hazard Assessment and Risk Mitigation
A thorough understanding of the risks associated with this compound and its reaction byproducts is the cornerstone of safe disposal. The primary hazards stem from the compound's high reactivity with water and the distinct dangers posed by its subsequent hydrolysis products.[4]
Table 1: Hazard Summary of Key Compounds
| Compound | Formula | Key Hazards | GHS Hazard Statements |
| This compound | Sn(OC₄H₉)₄ | Moisture-sensitive, toxic, irritant | H302+H312: Harmful if swallowed or in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H331: Toxic if inhaled. H335: May cause respiratory irritation.[1][3] |
| tert-Butanol | C₄H₁₀O | Highly flammable, irritant | H225: Highly flammable liquid and vapour. H319: Causes serious eye irritation. H332: Harmful if inhaled.[5] |
| Tin(IV) Oxide | SnO₂ | Low acute toxicity | Not classified as a hazardous substance. Chronic inhalation of dust may cause stannosis (a benign pneumoconiosis).[6][7] |
The disposal strategy must therefore mitigate three distinct risks in sequence:
-
Reactivity Risk: The violent, exothermic reaction of the parent compound with water.
-
Toxicity Risk: Exposure to the toxic organotin compound before it is neutralized.[8]
-
Flammability Risk: The generation of tert-butanol, a highly flammable liquid.[5][9]
Required Personal Protective Equipment (PPE): Before beginning any procedure, ensure the following PPE is worn correctly:
-
Eye Protection: Chemical splash goggles and a full-face shield.[1][10]
-
Hand Protection: Nitrile or butyl rubber gloves, inspected for integrity before use. Never wear compromised gloves.[2][10]
-
Body Protection: A flame-resistant lab coat.[11]
-
Respiratory Protection: All operations must be conducted in a certified chemical fume hood to prevent inhalation of toxic dust or vapors.[1][12]
The Disposal Strategy: Controlled Hydrolysis
Direct disposal of this compound as a hazardous waste is an option, but it transfers the risk of reactivity to waste handlers. A chemically sounder and safer approach is to first neutralize the compound's reactivity through controlled hydrolysis.[13] Metal alkoxides readily decompose in water to form the corresponding metal hydroxide and alcohol.[4]
The reaction proceeds in two stages:
-
Hydrolysis: Sn(OC₄H₉)₄ + 4H₂O → Sn(OH)₄ (s) + 4HOC(CH₃)₃ (aq)
-
Dehydration: Sn(OH)₄ (s) → SnO₂ (s) + 2H₂O
Causality: This process is advantageous because it transforms the highly reactive, toxic organometallic compound into two more manageable waste streams: a stable, largely inert inorganic solid (Tin(IV) oxide) and a standard flammable liquid (tert-butanol).[14][15] This de-risks the material by separating the organotin toxicity from the flammable organic component.
Step-by-Step Disposal Protocol
This protocol is designed for the safe deactivation of small to moderate laboratory quantities (up to 100g) of this compound.
Materials:
-
This compound waste
-
Anhydrous Isopropanol (IPA) or Ethanol
-
Deionized Water
-
Three-neck round-bottom flask appropriately sized for the reaction volume (at least 5x the volume of reactants)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Buchner funnel, filter paper, and vacuum flask
-
Appropriately labeled hazardous waste containers for solid and liquid waste
Protocol:
-
Preparation and Inerting:
-
Assemble the three-neck flask with a magnetic stir bar, a dropping funnel in one neck, and an inert gas inlet/outlet in the other two necks.
-
Ensure the entire apparatus is set up inside a certified chemical fume hood.[12]
-
Purge the flask with inert gas (Nitrogen or Argon) for 5-10 minutes to create an anhydrous, oxygen-free atmosphere. This is critical to prevent uncontrolled reaction with atmospheric moisture.[1][3]
-
-
Dissolution:
-
Under a positive flow of inert gas, carefully add the this compound solid to the flask.
-
Add a sufficient volume of anhydrous isopropanol to the flask to fully dissolve the solid with stirring (e.g., ~5-10 mL of IPA per gram of alkoxide).
-
Scientific Rationale: Using an anhydrous alcohol as a co-solvent serves two purposes: it allows the reaction to occur in a homogenous phase and helps to moderate the reaction's exothermicity by acting as a heat sink.
-
-
Controlled Hydrolysis:
-
Prepare a 50:50 (v/v) mixture of isopropanol and deionized water. Fill the dropping funnel with this mixture.
-
With vigorous stirring of the alkoxide solution, begin adding the water/isopropanol mixture dropwise from the funnel.
-
Critical Step: The initial addition should be very slow (approx. 1 drop per second). Metal alkoxide hydrolysis is highly exothermic.[4] A rapid addition can cause the solvent to boil violently, leading to a dangerous loss of containment.
-
A white precipitate of Tin(IV) hydroxide will form immediately.[16]
-
After adding the first 10% of the hydrolysis mixture and confirming the reaction is controlled, the addition rate can be gradually increased. Continue to monitor for excessive heat generation.
-
-
Reaction Completion and Quenching:
-
Once the addition is complete, allow the resulting slurry to stir at room temperature for at least one hour to ensure the hydrolysis reaction is complete.
-
The inert gas supply can be turned off at this stage.
-
-
Workup and Separation:
-
Isolate the white solid Tin(IV) oxide/hydroxide precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the solid on the filter paper with a small amount of fresh isopropanol or water to remove any residual tert-butanol.
-
Press the solid as dry as possible on the filter. Spread the solid on a watch glass or in a crystallization dish and allow it to air-dry in the fume hood for several hours until it is a free-flowing powder.
-
Waste Stream Management
The deactivation protocol generates two distinct waste streams that must be handled separately.
Table 2: Waste Stream Segregation and Disposal
| Waste Stream | Composition | Hazard Class | Disposal Route |
| Solid Waste | Tin(IV) Oxide (SnO₂) | Non-hazardous solid waste (in most jurisdictions)[7][14] | Place the dry, powdered SnO₂ in a clearly labeled container (e.g., "Solid Waste: Tin(IV) Oxide"). Dispose of through your institution's chemical waste program. Confirm with safety officers if there are specific local regulations for tin compounds.[17] |
| Liquid Waste | Isopropanol, tert-Butanol, Water | Flammable Liquid[5][9] | Collect the filtrate in a dedicated, labeled hazardous waste container (e.g., "Hazardous Waste: Flammable Liquid - Isopropanol/tert-Butanol"). Do not mix with other waste streams, especially halogenated solvents.[13][15] Dispose of through your institution's hazardous waste program. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the safe disposal procedure.
Caption: Workflow for the safe deactivation and disposal of this compound.
References
-
Alkoxide - Wikipedia . Provides general information on the reactivity of metal alkoxides, including their decomposition in water (hydrolysis). URL: [Link]
-
tert-Butanol - SAFETY DATA SHEET (poch.com.pl) . Details hazards and disposal considerations for the tert-butanol byproduct. URL: [Link]
-
Safety Data Sheet: tert-Butanol (Carl ROTH) . Provides detailed hazard information for tert-butanol, including GHS classifications. URL: [Link]
-
tert-Butyl alcohol - Hazardous Substance Fact Sheet (NJ.gov) . Classifies tert-butanol as a hazardous waste and provides disposal recommendations. URL: [Link]
-
Guideline for the Environmental Management of Tin Stabilizers (Vinyl Institute of Canada) . Discusses waste disposal considerations for tin-containing compounds. URL: [Link]
-
Hydrolysis of diorganotin(IV)-dihalides (IUCr Journals) . Describes the formation of various tin-oxide and hydroxide intermediates during hydrolysis. URL: [Link]
-
SAFETY DATA SHEET - Butyl Alcohol, tert (Greenfield Global) . SDS confirming the flammability and hazards of tert-butanol. URL: [Link]
-
Reactions of Main Group Elements with Water (Chemistry LibreTexts) . Explains the general principles of metal oxide and related compound reactions with water. URL: [Link]
-
Reactions of Alkali Metal-Oxides with Water (YouTube) . Video demonstrating the reaction of metal oxides with water to form hydroxides. URL: [Link]
-
TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS (ATSDR) . Comprehensive profile on the environmental fate and health effects of tin compounds. URL: [Link]
-
Fact-sheet: Organic tin compounds (The Danish Environmental Protection Agency) . Discusses the environmental impact and regulation of organotin compounds. URL: [Link]
-
Reaction of oxides of alkali metals with water (YouTube) . Explains the products formed from the reaction of various metal oxides with water. URL: [Link]
-
The solid state and solution structures of tin(IV) alkoxide compounds (ScienceDirect) . Academic paper describing the hydrolysis of tin alkoxides to form tin oxide particles. URL: [Link]
-
Guide to Promoting Lab Safety When Working With Chemicals (Ibis Scientific, LLC) . General guide on laboratory safety and chemical handling. URL: [Link]
-
Chemistry Lab Safety Rules (PozeSCAF) . Provides a list of common and essential safety rules for chemistry laboratories. URL: [Link]
-
Chemical Safety (Missouri S&T) . Outlines good work practices and the use of PPE for handling laboratory chemicals. URL: [Link]
-
SAFETY DATA SHEET Tin Oxide (Research Core Facilities) . Provides safety and disposal information for tin oxide. URL: [Link]
-
Alcohols, Phenols and Ethers (NCERT) . Textbook chapter explaining the acidic nature of alcohols and their reaction with water. URL: [Link]
-
Tin and Compounds | Public Health Statement (ATSDR) . A summary of the health effects and regulations related to tin and its compounds. URL: [Link]
-
Tin(IV) t-butoxide Information (Ereztech) . Product information page for Tin(IV) t-butoxide. URL: [Link]
-
Safety Manual (Duke Chemistry) . Provides comprehensive safety rules for an academic chemistry laboratory. URL: [Link]
-
Tin: Environmental Pollution and Health Effects (ResearchGate) . A review of the environmental and health impacts of tin. URL: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory (NCBI Bookshelf) . Detailed guidelines for safe laboratory work with hazardous chemicals. URL: [Link]
-
Tin Oxide SDS (belmontmetals.com) . Safety Data Sheet for tin oxide, describing its low flammability and health hazards. URL: [Link]
-
Disposal of Hazardous Waste - Basic Principles (ETH Zürich) . Outlines general principles for hazardous waste disposal, including the deactivation of highly reactive substances. URL: [Link]
-
SAFETY DATA SHEET - Tin Oxide (Lehigh Valley Abrasives) . SDS confirming the stability and low hazard classification of tin oxide. URL: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tin(IV) tert-butoxide
As researchers and developers, our pursuit of innovation must be built on a foundation of uncompromising safety. Tin(IV) tert-butoxide (Sn(OtBu)₄) is a valuable organotin precursor, instrumental in the synthesis of tin oxide (SnO₂) thin films and nanostructures for applications in sensors, electronics, and catalysis.[1] However, its utility is matched by its significant hazards, including high reactivity and toxicity. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE).
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is fundamental to selecting and using PPE correctly. The chemical presents a three-fold hazard profile: reactivity, health toxicity, and physical hazards.
1.1. Reactivity Hazards The primary reactivity concern is its extreme sensitivity to moisture.[2][3] this compound readily hydrolyzes upon contact with water, including ambient humidity, to form tin oxides and tert-butanol.[4][5] This reaction can be exothermic and may compromise the integrity of your experiment. Therefore, handling this compound under a dry, inert atmosphere (e.g., nitrogen or argon) is not just a suggestion but a necessity.[2][3][6] It is also incompatible with strong oxidizing agents and active metals.[2]
1.2. Health Hazards Organotin compounds are regulated for their potential health effects.[7][8] this compound is classified as harmful if swallowed or in contact with skin, and toxic if inhaled.[2][3][6][9] It is known to cause serious eye irritation, skin irritation, and may lead to respiratory tract irritation.[2][3][6][9][10] The full toxicological properties have not been exhaustively investigated, which demands a cautious and comprehensive approach to exposure prevention.[2][3]
| Hazard Classification | Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | GHS06 (Skull and Crossbones) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source: Consolidated from multiple Safety Data Sheets (SDS).[2][3][6][9]
1.3. Physical Hazards While some sources classify it as a flammable solid, others note it is non-combustible but its container may burn.[9] A significant physical hazard arises from its solid form, which has a low melting point of 40-44°C.[2] This means it can be a fine powder or a fused solid, both of which can easily form dusts and aerosols during handling, increasing the risk of inhalation.[2][3] If dispersed, it may form an explosible dust-air mixture.[11] Upon combustion, it emits hazardous carbon oxides and tin oxide fumes.[2]
The Core PPE Ensemble: A Head-to-Toe Protocol
A multi-layered approach to PPE is essential. The specific components should be selected based on the task's scale and potential for exposure, as detailed in the table below.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport (Sealed Container) | Safety Glasses | Nitrile Gloves | Standard Lab Coat | Not typically required |
| Weighing (in Fume Hood) | Chemical Splash Goggles & Full Face Shield | Nitrile or Rubber Gloves | Flame-Retardant Lab Coat | Required: N95/P100 dust mask at a minimum; a half-mask respirator with appropriate cartridges is recommended.[6] |
| Solution Preparation (in Fume Hood) | Chemical Splash Goggles & Full Face Shield | Nitrile or Rubber Gloves | Flame-Retardant Lab Coat | Recommended, especially if heating or sonicating. |
| Large-Scale Reaction (>50g) | Chemical Splash Goggles & Full Face Shield | Chemical-Resistant Gloves (e.g., Neoprene over Nitrile) | Chemical-Resistant Suit/Apron | Required: Approved half- or full-face respirator.[2][3] |
| Spill Cleanup | Chemical Splash Goggles & Full Face Shield | Heavy-Duty Nitrile/Rubber Gloves | Chemical-Resistant Suit/Apron | Required: Approved half- or full-face respirator.[3][9] |
2.1. Eye and Face Protection: The Dual-Layer Imperative Due to the severe eye irritation risk, standard safety glasses are insufficient.
-
Chemical Splash Goggles: These must be worn at all times to provide a seal around the eyes, protecting from dust, splashes, and vapors.
-
Full Face Shield: A face shield must be worn over the goggles during any operation where there is a risk of splashing or energetic reaction, such as when transferring the material or setting up a reaction.[2][3] This provides a secondary barrier for the entire face.
2.2. Skin and Body Protection: A Barrier Against Contact
-
Gloves: Nitrile or rubber gloves are specified as appropriate.[2] Always inspect gloves for tears or pinholes before use. For prolonged tasks or when handling larger quantities, consider double-gloving. Contaminated gloves must be disposed of immediately using the proper removal technique to avoid skin contact.[3]
-
Lab Coat/Body Suit: A flame-retardant lab coat should be worn, fully buttoned, with sleeves rolled down. For larger-scale operations or significant spill risk, a complete chemical-resistant suit is necessary.[2] Clothing worn underneath should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in a fire.[12]
2.3. Respiratory Protection: Preventing Inhalation Given that this compound is toxic if inhaled and can easily become airborne as a dust, respiratory protection is critical.[3][6]
-
When to Use: A respirator is required whenever dusts or aerosols may be generated, such as during weighing, and whenever work is performed outside of a certified fume hood or glovebox.[2][6]
-
Selection: Use a respirator and cartridges tested and approved under government standards such as NIOSH (US) or CEN (EU).[3] The specific cartridge type should be selected based on a formal risk assessment, but will typically be for organic vapors and particulates (P100). All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training.[12]
Operational Protocol: Safe Handling Workflow
The following diagram outlines the decision-making process for establishing the correct engineering controls and PPE before beginning work with this compound.
Caption: PPE selection workflow for this compound.
Emergency and Disposal Procedures
4.1. Spill Management In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[3][9] Only personnel with the appropriate training and full PPE (including respiratory protection) should perform the cleanup.
-
Containment: Prevent the spill from entering drains or waterways.[2][3]
-
Absorption: Mix the spilled material with a dry, non-combustible absorbent such as vermiculite, ground limestone, or sand.[2][9]
-
Collection: Carefully sweep up the mixture, avoiding dust creation, and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[2][3]
4.2. PPE Doffing and Disposal Contaminated PPE is hazardous waste. Remove it in a sequence that minimizes cross-contamination:
-
Remove outer gloves.
-
Remove face shield and goggles.
-
Remove lab coat or suit.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.[3]
All disposable PPE and spill cleanup materials must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][6] For non-recyclable solutions, incineration in a licensed chemical incinerator equipped with an afterburner and scrubber may be an appropriate disposal method.[3]
References
- Tin (IV) t-Butoxide Safety Data Sheet. ProChem, Inc. [URL: https://www.prochemonline.com/sds/10-2015/IN1160.pdf]
- Public Health Statement - Toxicological Profile for Tin and Tin Compounds. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK157158/]
- This compound Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB6181370_EN.htm]
- This compound Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/IN3278_msds.pdf]
- NIOSH Pocket Guide to Chemical Hazards - Tin. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/npg/npgd0613.html]
- TIN, ORGANIC COMPOUNDS (as Sn). Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
- SAFETY DATA SHEET - this compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/494135]
- Current occupational exposure limits for Ontario workplaces under Regulation 833. Government of Ontario. [URL: https://www.ontario.
- Titanium(IV) tert-butoxide Safety Data Sheet. Santa Cruz Biotechnology.
- This compound | C16H36O4Sn. PubChem, National Institutes of Health (NIH). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Tin-IV-tert-butoxide]
- This compound 99.99+ trace metals. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/494135]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
